molecular formula C23H27FN6O2 B15142668 AZ3391

AZ3391

Cat. No.: B15142668
M. Wt: 438.5 g/mol
InChI Key: HLKLYCUPDHVKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ3391 is a useful research compound. Its molecular formula is C23H27FN6O2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H27FN6O2

Molecular Weight

438.5 g/mol

IUPAC Name

5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C23H27FN6O2/c1-4-16-23(32)28-21-17(27-16)6-5-15(20(21)24)13-29-9-11-30(12-10-29)19-8-7-18(22(31)25-3)26-14(19)2/h5-8H,4,9-13H2,1-3H3,(H,25,31)(H,28,32)

InChI Key

HLKLYCUPDHVKKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)C)F)NC1=O

Origin of Product

United States

Foundational & Exploratory

AZ3391: A Deep Dive into the Mechanism of a Selective PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3391, also identified as AZ14193391, is a potent and subtype-selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. Developed by AstraZeneca, this small molecule is a quinoxaline derivative designed to be a blood-brain barrier permeable agent, making it a promising candidate for a Positron Emission Tomography (PET) radioligand for in vivo imaging and potentially for therapeutic applications targeting central nervous system (CNS) malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Selective PARP-1 Inhibition

This compound exerts its effects through the highly selective inhibition of PARP-1. PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

By binding to the catalytic domain of PARP-1, this compound prevents this PARylation from occurring. The inhibition of PARP-1's enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Quantitative Data

The following tables summarize the available quantitative data for a representative compound from the same chemical series as this compound, as disclosed in patent literature.

Table 1: In Vitro PARP Inhibition

TargetAssay TypeIC50 (µM)
PARP-1Fluorescence Anisotropy0.005
PARP-2Fluorescence Anisotropy> 67
PARP-3Fluorescence Anisotropy> 100
PARP-5aFluorescence Anisotropy> 100
PARP-6Fluorescence Anisotropy> 100

Data from an exemplified compound in patent WO 2021260092, representative of the quinoxaline derivative series that includes this compound.[1]

Table 2: Cellular Proliferation Assay

Cell LineGenotypeIC50 (µM)
DLD-1BRCA2-negative0.003
DLD-1Wild-type> 30

Data from an exemplified compound in patent WO 2021260092, representative of the quinoxaline derivative series that includes this compound.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the DNA damage response pathway.

AZ3391_Mechanism_of_Action Mechanism of Action of this compound cluster_0 DNA Damage and PARP-1 Activation cluster_1 This compound Inhibition cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_active PARP-1 (Active) DNA_SSB->PARP1_active recruits and activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes PARP1_inhibited PARP-1 (Inhibited) Unrepaired_SSB Unrepaired SSB PARP1_active->Unrepaired_SSB inhibition prevents repair DDR_proteins DNA Repair Proteins PAR->DDR_proteins recruits SSB_repair SSB Repair DDR_proteins->SSB_repair facilitate This compound This compound This compound->PARP1_active inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse leads to DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_proficient HR Proficient Cells DSB->HR_proficient HR_deficient HR Deficient Cells (e.g., BRCA-/-) DSB->HR_deficient DSB_repair DSB Repair HR_proficient->DSB_repair effective repair Apoptosis Apoptosis HR_deficient->Apoptosis failed repair Cell_Survival Cell Survival DSB_repair->Cell_Survival

Caption: Mechanism of this compound action.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize PARP-1 inhibitors like this compound. These are based on methodologies described for similar compounds and in the relevant patent literature.

Fluorescence Anisotropy Binding Assay

This assay is used to determine the binding affinity of an inhibitor to the PARP-1 protein.

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled PARP-1 protein upon binding to an inhibitor. A larger molecule (protein-inhibitor complex) tumbles more slowly, leading to an increase in fluorescence anisotropy.

Methodology:

  • Reagents: Recombinant full-length PARP-1 protein (e.g., 6-His-tagged), a suitable fluorescent probe that binds to the PARP-1 active site, and a serial dilution of this compound.

  • Procedure:

    • A solution of the fluorescent probe and PARP-1 protein is prepared in assay buffer.

    • Serial dilutions of this compound are added to the wells of a microplate.

    • The PARP-1/probe solution is added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence anisotropy is measured using a plate reader with appropriate filters.

  • Data Analysis: The IC50 value is determined by plotting the change in anisotropy against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the cytotoxic effect of the PARP-1 inhibitor on cancer cell lines.

Principle: The viability of cancer cells, particularly those with a known DNA repair deficiency (e.g., BRCA2-negative), is measured after treatment with the inhibitor. Inhibition of PARP-1 in these cells leads to synthetic lethality and a reduction in cell proliferation.

Methodology:

  • Cell Lines: A pair of isogenic cell lines, one with a deficiency in a key HR gene (e.g., BRCA2-negative DLD-1) and its wild-type counterpart.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound is added to the cells.

    • The cells are incubated for a period of time (e.g., 72 hours).

    • Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Blocking Study using PET Imaging

This experiment demonstrates the specific binding of the radiolabeled this compound to PARP-1 in a living organism.

Principle: A baseline PET scan is performed with [11C]this compound to visualize its distribution and binding to PARP-1. A subsequent scan is performed after pre-treatment with a non-radiolabeled PARP inhibitor. A reduction in the [11C]this compound signal in PARP-1-rich tissues indicates specific binding.

Methodology:

  • Subjects: Non-human primates or other suitable animal models.

  • Radioligand: [11C]this compound.

  • Blocking Agent: A potent, non-radiolabeled PARP inhibitor (e.g., Olaparib or AZD5305).

  • Procedure:

    • A baseline dynamic PET scan is acquired for a set duration (e.g., 90 minutes) following intravenous injection of [11C]this compound.

    • On a separate occasion, the subject is pre-treated with the blocking agent at a dose sufficient to occupy PARP-1.

    • The [11C]this compound PET scan is repeated.

  • Data Analysis: The PET images are reconstructed and analyzed. The uptake of [11C]this compound in regions of interest (e.g., brain, tumor xenografts) is quantified and compared between the baseline and blocking scans to determine the percentage of specific binding.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for the characterization of a novel PARP-1 inhibitor like this compound.

Preclinical_Workflow Preclinical Characterization Workflow for this compound Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Biochemical_Assays Biochemical Assays (Fluorescence Anisotropy) In_Vitro_Screening->Biochemical_Assays Cellular_Assays Cellular Assays (Proliferation, PARylation) In_Vitro_Screening->Cellular_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Cellular_Assays->Lead_Optimization Radiolabeling Radiolabeling with 11C Lead_Optimization->Radiolabeling In_Vivo_Studies In Vivo Studies Radiolabeling->In_Vivo_Studies PET_Imaging PET Imaging in NHP In_Vivo_Studies->PET_Imaging Efficacy_Studies Efficacy in Xenograft Models In_Vivo_Studies->Efficacy_Studies Blocking_Studies Blocking Studies PET_Imaging->Blocking_Studies Clinical_Candidate Clinical Candidate Blocking_Studies->Clinical_Candidate Efficacy_Studies->Clinical_Candidate

Caption: Preclinical workflow for this compound.

Conclusion

This compound is a highly selective and potent PARP-1 inhibitor with the significant advantage of being able to cross the blood-brain barrier. Its mechanism of action, centered on the induction of synthetic lethality in HR-deficient cancer cells, makes it a compelling agent for both diagnostic and therapeutic purposes. The preclinical data, though limited in the public domain, strongly supports its specificity for PARP-1. The detailed experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar next-generation PARP inhibitors. The development of such targeted agents holds great promise for advancing the treatment of cancers, particularly those with CNS involvement.

References

AZ3391: A Technical Deep Dive into its PARP-1 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3391, also known as AZ14193391, is a novel, subtype-selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Developed as a positron emission tomography (PET) radioligand, [11C]this compound serves as a critical tool for in vivo imaging and quantification of PARP-1 expression and engagement by therapeutic agents. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for PARP-1 and its selectivity profile. Detailed experimental methodologies and relevant biological pathways are also presented to offer a complete picture for researchers in the field of drug discovery and development.

Core Attributes of this compound

This compound has been identified as a potent and selective PARP-1 inhibitor with the ability to penetrate the blood-brain barrier, making it a valuable tool for neurological as well as oncological research. Its primary application is as a PET tracer, [11C]this compound, allowing for non-invasive assessment of PARP-1 levels and target engagement of PARP inhibitors in preclinical and clinical studies.

Quantitative Data on Binding Affinity and Selectivity

While specific quantitative data such as IC50, Ki, or Kd values for this compound are not yet publicly available in peer-reviewed literature, preclinical studies have described its binding as having "exquisite selectivity" for PARP-1. The following table summarizes the qualitative findings and provides a template for the expected quantitative data based on typical assays for PARP inhibitors.

Table 1: Summary of this compound Binding Affinity and Selectivity

TargetAssay TypeMetricValueSelectivity vs. PARP-1Reference
PARP-1 Radioligand BindingKiData Not Available-[1]
PARP-2Enzymatic AssayIC50Data Not AvailableData Not Available[1]
PARP-3Enzymatic AssayIC50Data Not AvailableData Not Available
Tankyrase-1Enzymatic AssayIC50Data Not AvailableData Not Available
Tankyrase-2Enzymatic AssayIC50Data Not AvailableData Not Available

Note: This table will be updated as specific quantitative data becomes publicly available.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and selectivity of this compound.

In Vitro Autoradiography with [11C]this compound

This technique is employed to visualize the distribution and density of PARP-1 in tissue sections.

Protocol:

  • Tissue Preparation:

    • Obtain tissue of interest (e.g., tumor xenografts, non-human primate or human brain tissue) and rapidly freeze.

    • Cryosection the frozen tissue into thin slices (typically 10-20 µm) and thaw-mount onto microscope slides.

    • Store the prepared slides at -80°C until use.

  • Incubation:

    • Bring the tissue sections to room temperature.

    • Pre-incubate the slides in an appropriate buffer (e.g., Tris-HCl) to wash away endogenous ligands.

    • Incubate the sections with a solution containing [11C]this compound at a concentration determined by saturation binding experiments.

    • For determination of non-specific binding, a parallel set of slides is incubated with [11C]this compound in the presence of a high concentration of a non-radiolabeled PARP-1 inhibitor (e.g., Olaparib or AZD5305).

  • Washing and Drying:

    • After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform a final rinse in cold deionized water to remove buffer salts.

    • Dry the slides rapidly using a stream of cool, dry air.

  • Imaging and Analysis:

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film.

    • Scan the imaging plate or develop the film to visualize the distribution of radioactivity.

    • Quantify the signal intensity in different regions of interest using densitometry software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

Non-Human Primate (NHP) PET Imaging with [11C]this compound

This in vivo imaging technique is used to assess the brain penetration, target engagement, and pharmacokinetics of this compound.

Protocol:

  • Animal Preparation:

    • Anesthetize the non-human primate (e.g., rhesus macaque or cynomolgus monkey) and maintain anesthesia throughout the imaging session.

    • Insert intravenous catheters for radiotracer injection and blood sampling.

    • Position the animal in the PET scanner.

  • Radiotracer Administration and PET Scan:

    • Administer a bolus injection of [11C]this compound intravenously.

    • Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

  • Blocking Studies:

    • To confirm specific binding to PARP-1, a blocking study is performed. This involves pre-treating the animal with a non-radiolabeled PARP-1 inhibitor (e.g., AZD9574) at a dose sufficient to occupy the target, prior to the injection of [11C]this compound. A subsequent PET scan is then acquired.

  • Blood Sampling and Metabolite Analysis:

    • Collect arterial blood samples at predetermined time points throughout the scan to measure the concentration of [11C]this compound and its radiometabolites in plasma.

    • Analyze plasma samples using techniques such as HPLC to separate the parent radiotracer from its metabolites.

  • Image Reconstruction and Data Analysis:

    • Reconstruct the dynamic PET data into a series of 3D images.

    • Co-register the PET images with an anatomical MRI scan of the animal's brain.

    • Define regions of interest (ROIs) on the anatomical MRI.

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.

    • Apply pharmacokinetic modeling to the TACs and the plasma input function to estimate parameters such as the volume of distribution (VT), which is an indicator of tracer binding. Specific binding can be quantified by comparing VT in baseline and blocking scans.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in DNA Damage Response

PARP-1 is a key player in the cellular response to DNA damage. The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits DNA_Repaired Repaired DNA PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex DNA_Ligase_III DNA Ligase III DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta DNA Polymerase β DNA_Polymerase_beta->Repair_Complex Repair_Complex->DNA_Damage repairs This compound This compound This compound->PARP1_active inhibits

Caption: PARP-1 signaling in DNA single-strand break repair.

Experimental Workflow for [11C]this compound In Vivo PET Imaging

The following diagram outlines the logical flow of a typical preclinical PET imaging study with [11C]this compound in a non-human primate model.

PET_Workflow cluster_workflow [11C]this compound NHP PET Imaging Workflow Animal_Prep NHP Preparation (Anesthesia, Catheterization) Baseline_Scan Baseline PET Scan (Injection of [11C]this compound) Animal_Prep->Baseline_Scan Blocking_Agent Administer Blocking Agent (e.g., AZD9574) Animal_Prep->Blocking_Agent Data_Acquisition Dynamic PET Data Acquisition Baseline_Scan->Data_Acquisition Blocking_Scan Blocking PET Scan (Injection of [11C]this compound) Blocking_Agent->Blocking_Scan Blocking_Scan->Data_Acquisition Blood_Sampling Arterial Blood Sampling Data_Acquisition->Blood_Sampling Image_Reconstruction Image Reconstruction & Co-registration with MRI Data_Acquisition->Image_Reconstruction Data_Analysis Kinetic Modeling & Quantification of Binding Image_Reconstruction->Data_Analysis

References

[11C]AZ3391 radioligand properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data reveals no specific information on a radioligand designated as [11C]AZD3391. Extensive searches of scholarly databases, pharmaceutical company pipelines, and clinical trial registries did not yield any results for a compound with this identifier. The "AZD" prefix is commonly associated with compounds developed by AstraZeneca, however, no public records of "AZD3391" from this or any other organization could be found.

This suggests that "[11C]AZD3391" may be:

  • An internal, unpublished designation for a compound.

  • A misnomer or typographical error in the user's query.

  • A radioligand that has not yet been described in publicly accessible scientific literature.

Given the absence of specific data for "[11C]AZD3391," this guide will instead provide a detailed overview of a similarly named AstraZeneca compound, AZD5991 , and explore the landscape of radioligands for the α2C-adrenergic receptor , a potential area of interest given the search context. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals who may be investigating related targets or compounds.

Part 1: AZD5991 - A Potent Mcl-1 Inhibitor

It is plausible that the query for "AZD3391" was a typographical error and the intended compound of interest was AZD5991 . AZD5991 is a selective and potent inhibitor of Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein. Overexpression of Mcl-1 is a common mechanism of resistance to anti-cancer therapies.

Core Properties of AZD5991

While a carbon-11 labeled version of AZD5991 ([11C]AZD5991) has not been described in the literature, understanding the properties of the parent compound is crucial for any potential radiolabeling efforts.

Mechanism of Action: AZD5991 binds to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This releases the "brakes" on apoptosis, leading to programmed cell death in cancer cells that are dependent on Mcl-1 for survival.

Therapeutic Potential: AZD5991 has been investigated in preclinical and clinical studies for the treatment of various hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma, where Mcl-1 is often overexpressed.

Clinical Development: Clinical trials have been initiated to evaluate the safety and efficacy of AZD5991, both as a monotherapy and in combination with other anti-cancer agents. Notably, a clinical hold was placed on a trial of AZD5991 in combination with venetoclax due to observations of asymptomatic elevation in cardiovascular laboratory parameters in a single patient.[1]

Potential for [11C]AZD5991 as a PET Radioligand

A radiolabeled version of AZD5991, such as [11C]AZD5991, could serve as a valuable tool for in vivo imaging of Mcl-1 expression in tumors. This would enable:

  • Non-invasive assessment of Mcl-1 levels in patients.

  • Patient selection for Mcl-1 targeted therapies.

  • Monitoring of treatment response and development of resistance.

The development of such a radioligand would require a suitable precursor for radiolabeling with carbon-11 and subsequent preclinical evaluation to assess its binding affinity, selectivity, and in vivo imaging characteristics.

Part 2: Radioligands for the α2C-Adrenergic Receptor

Another possibility is that the user is interested in PET radioligands for the α2C-adrenergic receptor. The α2C-adrenoceptor is a G protein-coupled receptor primarily expressed in the central nervous system and has been implicated in various neuropsychiatric disorders.

The α2C-Adrenergic Receptor as a PET Target

The α2C-adrenoceptor plays a role in modulating neurotransmitter release and is a target for the development of novel therapeutics for conditions like schizophrenia, depression, and cognitive disorders. PET imaging of the α2C-adrenoceptor could aid in understanding its role in these diseases and in the development of new drugs.

Existing and Potential Radioligands for the α2C-Adrenergic Receptor

While a radioligand named "[11C]AZD3391" for this target is not documented, several other compounds have been investigated as antagonists for the α2C-adrenoceptor, and some have been developed as PET ligands.

Key α2C-Adrenoceptor Antagonists:

CompoundKi (nM) for human α2CSelectivity over α2ASelectivity over α2BReference
MK-912 0.1513-fold-[2][3]
JP-1302 16~100-fold~100-fold[4]
Risperidone 95-fold-[2][3]
Paliperidone 145-fold-[2][3]

ORM-13070 has been mentioned as a useful positron emission tomography ligand for the α2C-adrenoceptor, highlighting the active research in this area.[5]

Experimental Protocols for Radioligand Development and Evaluation

The development and characterization of a novel PET radioligand, whether for Mcl-1 or the α2C-adrenoceptor, typically involves a series of standardized experimental protocols.

1. Radiosynthesis:

  • [11C]Methylation: A common method for carbon-11 labeling involves the reaction of a suitable precursor (e.g., a desmethylated analog) with a methylating agent like [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

  • Purification: The crude reaction mixture is typically purified using high-performance liquid chromatography (HPLC) to isolate the desired radiolabeled compound from unreacted precursors and byproducts.

  • Formulation: The purified radioligand is then formulated in a physiologically compatible solution for in vivo administration.

2. In Vitro Characterization:

  • Binding Affinity and Selectivity: Competition binding assays are performed using cell membranes or tissue homogenates expressing the target receptor and a known radioligand to determine the inhibition constant (Ki) of the new compound. Selectivity is assessed by testing its binding affinity for other related receptors.

  • Autoradiography: This technique is used to visualize the distribution of the radioligand in tissue sections, providing information about its specific binding to the target.

3. In Vivo Evaluation in Preclinical Models:

  • PET Imaging: The radioligand is administered to animal models (e.g., rodents or non-human primates), and dynamic PET scans are acquired to assess its brain uptake, regional distribution, and kinetics.

  • Blocking Studies: To confirm target-specific binding, a blocking agent (an unlabeled compound that binds to the same target) is co-administered or pre-administered to demonstrate a reduction in the radioligand's signal in target-rich regions.

  • Metabolite Analysis: Blood and brain samples are collected at various time points after radioligand injection to identify and quantify radiometabolites, which can affect the interpretation of PET data.

Visualizing the Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the development of a novel PET radioligand.

PET_Radioligand_Development cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Translation Target_ID Target Identification (e.g., Mcl-1, α2C-AR) Lead_Gen Lead Compound Generation Target_ID->Lead_Gen High-Throughput Screening Radiosynthesis Radiosynthesis ([11C]Labeling) Lead_Gen->Radiosynthesis Precursor Synthesis In_Vitro In Vitro Characterization (Binding, Selectivity) Radiosynthesis->In_Vitro Purified Radioligand In_Vivo In Vivo Evaluation (PET Imaging, Blocking) In_Vitro->In_Vivo Promising Candidate IND IND-Enabling Toxicology In_Vivo->IND Preclinical Data Package Phase_I Phase I Clinical Trial (Safety, Dosimetry) IND->Phase_I Regulatory Approval Phase_II_III Phase II/III Clinical Trials (Efficacy, Biomarker) Phase_I->Phase_II_III Positive Safety Data

Caption: Workflow for PET Radioligand Development.

Conclusion

While a technical guide on the specific radioligand "[11C]AZD3391" cannot be provided due to a lack of available information, this document offers a comprehensive overview of related areas of potential interest. The information on the Mcl-1 inhibitor AZD5991 and the landscape of α2C-adrenergic receptor antagonists and their potential for PET imaging provides a valuable resource for researchers in the field of drug development and molecular imaging. The outlined experimental protocols and the visualized workflow offer a foundational understanding of the processes involved in the development of novel PET radioligands. Should information on "[11C]AZD3391" become publicly available in the future, this guide will be updated accordingly.

References

Preclinical Validation of AZ3391: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation studies for AZ3391 (also known as [11C]AZ14193391), a novel, subtype-selective, and blood-brain barrier permeable positron emission tomography (PET) radioligand for the in vivo imaging of poly(ADP-ribose) polymerase 1 (PARP-1). The following sections detail the available quantitative data, experimental methodologies, and the underlying signaling pathway of its target.

Core Findings

This compound has been identified as a promising PET tracer for PARP-1, an enzyme critically involved in DNA repair and other cellular processes. Preclinical studies have demonstrated its high selectivity and ability to penetrate the blood-brain barrier, opening avenues for its use in oncology and neuro-oncology to assess target engagement of PARP-1 inhibitors.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and its related compounds.

Table 1: In Vitro Binding Characteristics of [11C]this compound

ParameterTissue/ModelResultCitation
Binding Specificity Tumor xenograft, NHP & human brain cerebellumDense binding observed in PARP-1 rich tissues.[4]
Competitive Displacement Tumor xenograft, NHP & human brain cerebellumBinding completely abolished by high concentrations of Olaparib or AZD5305.[4]

Table 2: In Vivo Distribution and Target Engagement of [11C]this compound in Non-Human Primates

ParameterOrgan/RegionResultCitation
High Binding Organs Brain, Spleen, Bone MarrowHigh binding observed in organs known to express PARP-1.[4]
In Vivo Specificity BrainPre-treatment with AZD9574 (up to 0.05 mg/kg) resulted in a dose-dependent blocking of radioactivity.[4]
Target Occupancy BrainAZD9574 (0.05 mg/kg, IV) blocked over 95% of the brain uptake of a similar PARP-1 tracer, demonstrating high target occupancy.[3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Autoradiography

Objective: To determine the specific binding of [11C]this compound to PARP-1 in tissues with known high expression of the enzyme.

Methodology:

  • Tissue Preparation: Tumor xenograft tissues and non-human primate (NHP) and human brain cerebellum sections are cryo-sectioned.

  • Incubation: Tissue sections are incubated with [11C]this compound.

  • Competition Assay: To determine non-specific binding, a separate set of tissue sections are co-incubated with [11C]this compound and a high concentration of a known PARP-1 inhibitor (e.g., Olaparib or AZD5305).

  • Washing: Unbound radioligand is removed by washing the sections in a suitable buffer.

  • Imaging: The distribution and density of the radioligand binding are visualized and quantified using a phosphor imager.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding (in the presence of a competitor) from the total binding.

In Vivo PET Imaging in Non-Human Primates

Objective: To evaluate the biodistribution, blood-brain barrier permeability, and specific in vivo binding of [11C]this compound to PARP-1.

Methodology:

  • Animal Model: Healthy non-human primates are used for the study.

  • Radioligand Administration: A bolus of [11C]this compound is administered intravenously.

  • PET Scanning: Dynamic PET scans are acquired over a specified duration to monitor the distribution and kinetics of the tracer in various organs, with a particular focus on the brain.

  • Blocking Study: To confirm specific binding, a separate set of scans are performed where the animals are pre-treated with increasing doses of a non-radiolabeled PARP-1 inhibitor (e.g., AZD9574) prior to the injection of [11C]this compound.

  • Data Analysis: Time-activity curves are generated for different regions of interest (ROIs). The specific uptake in PARP-1 expressing organs is determined by comparing the tracer uptake with and without the blocking agent.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA damage repair and the general experimental workflow for preclinical validation.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by this compound DNA_Damage DNA Strand Break PARP1_Recruitment PARP-1 Recruitment & Activation DNA_Damage->PARP1_Recruitment PARylation PARylation of Histones & Repair Proteins PARP1_Recruitment->PARylation Chromatin_Remodeling Chromatin Remodeling PARylation->Chromatin_Remodeling DDR_Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) PARylation->DDR_Recruitment DNA_Repair DNA Repair Chromatin_Remodeling->DNA_Repair DDR_Recruitment->DNA_Repair This compound This compound This compound->PARP1_Recruitment Inhibits

Caption: PARP-1 Signaling in DNA Damage Repair.

Preclinical_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_outcome Outcome Radiosynthesis [11C]this compound Synthesis & Characterization Autoradiography In Vitro Autoradiography (Tumor & Brain Tissues) Radiosynthesis->Autoradiography Binding_Assay Competitive Binding Assays (Specificity) Autoradiography->Binding_Assay PET_Imaging PET Imaging in Non-Human Primates Binding_Assay->PET_Imaging Biodistribution Biodistribution Studies PET_Imaging->Biodistribution Blocking_Studies Target Engagement & Specificity (with AZD9574) PET_Imaging->Blocking_Studies Validation Preclinical Validation of [11C]this compound as a PARP-1 PET Tracer Biodistribution->Validation Blocking_Studies->Validation

Caption: Preclinical Validation Workflow for this compound.

References

The PARP1 Inhibitor AZD9574: A Technical Overview of its Investigation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational PARP1 inhibitor AZD9574, with a focus on the tumor types in which it has been evaluated. The information presented herein is a synthesis of publicly available preclinical and clinical trial data. It is important to note that the clinical investigation of AZD9574 is ongoing, and as such, the available clinical data is preliminary.

The compound of interest, initially queried as AZ3391, is more accurately identified as the therapeutic agent AZD9574. The designation "AZD3391" likely refers to the radiolabeled PET imaging agent, [11C]AZ14193391, which is utilized in clinical studies to assess the target engagement of AZD9574.

Investigated Tumor Types

AZD9574 is currently under investigation in a range of solid tumors, primarily within the Phase I/IIa CERTIS1 clinical trial (NCT05417594).[1][2][3][4][5][6] The selection of these tumor types is largely driven by the mechanism of action of AZD9574, which targets cancers with deficiencies in the homologous recombination repair (HRR) pathway.

The following tumor types are being studied in the CERTIS1 trial:

  • HER2-Negative Breast Cancer: With a focus on patients with germline or somatic mutations in BRCA1, BRCA2, PALB2, RAD51C, or RAD51D.[7]

  • Ovarian Cancer: Targeting recurrent or advanced disease.[7]

  • Pancreatic Cancer: In patients with advanced or recurrent disease.[7][8]

  • Prostate Cancer: Focusing on advanced or recurrent presentations.[7]

  • IDH-Mutant Glioma: Investigating AZD9574 in combination with temozolomide in patients with recurrent tumors.[1]

Quantitative Data Summary

As the CERTIS1 trial is ongoing, comprehensive clinical efficacy and safety data for each tumor type are not yet publicly available. However, extensive preclinical data provide insights into the potential of AZD9574.

Preclinical Efficacy of AZD9574
Cancer Type ModelExperimental SystemKey FindingsReference
Breast Cancer MDA-MB-436 (BRCA1-mutant) subcutaneous xenograftDose-dependent tumor growth inhibition. At 3 mg/kg/day, tumor growth was reduced by 46% relative to vehicle. At 10 and 30 mg/kg, tumor growth reduction was approximately 70%.[9][9]
Breast Cancer MDA-MB-436 (BRCA1-mutant) intracranial xenograftSignificantly extended survival of tumor-bearing mice compared to vehicle control at doses of 3, 10, and 30 mg/kg daily.[10][10]
Glioma O6-methylguanine-DNA methyltransferase (MGMT)–methylated orthotopic glioma modelCombination with temozolomide was superior in extending the survival of tumor-bearing mice compared with TMZ alone.[11][12][13][14][11][12][13][14]

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

AZD9574 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[15][16][17][18] The therapeutic strategy behind PARP1 inhibition is based on the concept of synthetic lethality .[19][20][21][22][23]

In healthy cells, double-strand DNA breaks (DSBs), which can arise from the collapse of replication forks at unrepaired SSBs, are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway. However, in tumor cells with mutations in key HRR genes like BRCA1 and BRCA2, this pathway is deficient.

By inhibiting PARP1, AZD9574 prevents the repair of SSBs. These unrepaired SSBs lead to the accumulation of DSBs during DNA replication. In HRR-deficient tumor cells, the inability to repair these DSBs results in genomic instability and, ultimately, cell death. Healthy cells, with their intact HRR pathway, are less affected by PARP1 inhibition, providing a therapeutic window.

A key feature of AZD9574 is its ability to "trap" PARP1 at the site of DNA damage, forming a cytotoxic PARP-DNA complex, which further contributes to its anti-tumor activity.[11][12][13][14]

Signaling Pathway: PARP1 in DNA Repair and Synthetic Lethality with HRR Deficiency

PARP1_Signaling_Pathway cluster_SSB_Repair Single-Strand Break (SSB) Repair cluster_DSB_Formation Double-Strand Break (DSB) Formation cluster_DSB_Repair Double-Strand Break (DSB) Repair cluster_HRR Homologous Recombination Repair (HRR) cluster_NHEJ Non-Homologous End Joining (NHEJ) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired SSB encountered by PARylation PARylation (ADP-ribose polymer synthesis) PARP1->PARylation catalyzes BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PARylation->BER_proteins recruits SSB_repaired SSB Repaired BER_proteins->SSB_repaired mediates AZD9574 AZD9574 AZD9574->PARP1 inhibits & traps DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB leads to collapse and HRR_proteins HRR Proteins (e.g., BRCA1/2, RAD51) DSB->HRR_proteins in HRR-proficient cells NHEJ_proteins NHEJ Proteins DSB->NHEJ_proteins in HRR-deficient cells (Synthetic Lethality) Cell_Survival Cell Survival (High-fidelity repair) HRR_proteins->Cell_Survival Genomic_Instability Genomic Instability NHEJ_proteins->Genomic_Instability Cell_Death Cell Death (Error-prone repair) Genomic_Instability->Cell_Death

Caption: Mechanism of action of AZD9574, leading to synthetic lethality in HRR-deficient tumor cells.

Experimental Protocols

Detailed experimental protocols for the CERTIS1 trial are not fully available in the public domain. However, based on published preclinical studies and general clinical trial methodologies, the following outlines the likely procedures for key experiments.

In Vivo Tumor Xenograft Studies (Preclinical)
  • Cell Line Implantation: Human cancer cell lines (e.g., MDA-MB-436 for breast cancer) are cultured and then implanted subcutaneously or orthotopically (e.g., intracranially for glioma models) into immunocompromised mice.[10][11][12][13][14][24]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous tumors or through bioluminescent imaging for intracranial tumors.[24]

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. AZD9574 is administered orally, typically once daily, at various dose levels (e.g., 3, 10, 30 mg/kg).[9][10][24]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or regression. For survival studies, the endpoint is the time to a predetermined tumor size or the development of clinical signs requiring euthanasia.[10][24]

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-tests) are performed to compare treatment groups with the control group.[24]

[11C]AZ14193391 PET Imaging in a Clinical Setting (General Workflow)

While a specific protocol for [11C]AZ14193391 is not publicly available, a typical PET imaging workflow in a clinical trial would involve the following steps:

  • Patient Preparation: Patients are required to fast for a specific period before the scan. Vital signs and blood glucose levels may be checked.

  • Radiotracer Administration: [11C]AZ14193391 is administered intravenously. The exact dose and infusion rate are determined by the study protocol.

  • Uptake Period: Following injection, there is a designated uptake period to allow for the distribution of the radiotracer and its binding to the target (PARP1).

  • Image Acquisition: The patient is positioned in the PET/CT scanner, and images of the target anatomical regions are acquired. The scan duration is typically predefined in the protocol.

  • Image Reconstruction and Analysis: The raw PET data is reconstructed into images. Quantitative analysis is performed to measure the uptake of the radiotracer in the tumor and other tissues, often expressed as a Standardized Uptake Value (SUV).

  • Target Occupancy Assessment: In studies like CERTIS1, PET scans are performed at baseline and after treatment with AZD9574 to measure the change in [11C]AZ14193391 binding, which reflects the occupancy of PARP1 by the drug.

Experimental Workflow for [11C]AZ14193391 PET Imaging

PET_Imaging_Workflow Patient_Consent Patient Consent and Screening Baseline_Scan Baseline [11C]AZ14193391 PET/CT Scan Patient_Consent->Baseline_Scan eligible patient AZD9574_Treatment Administration of AZD9574 Baseline_Scan->AZD9574_Treatment pre-treatment data Data_Analysis Image Analysis and Target Occupancy Calculation Baseline_Scan->Data_Analysis pre-treatment data Followup_Scan Follow-up [11C]AZ14193391 PET/CT Scan AZD9574_Treatment->Followup_Scan post-treatment Followup_Scan->Data_Analysis post-treatment data Correlate_Outcomes Correlation with Clinical Outcomes Data_Analysis->Correlate_Outcomes quantitative results

Caption: A generalized experimental workflow for assessing PARP1 target occupancy using [11C]AZ14193391 PET imaging in a clinical trial of AZD9574.

Conclusion

AZD9574 is a promising, selective PARP1 inhibitor with the ability to cross the blood-brain barrier, making it a candidate for treating primary and metastatic brain tumors in addition to other solid tumors with HRR deficiencies. Preclinical data demonstrate its potent anti-tumor activity in relevant cancer models. The ongoing CERTIS1 clinical trial will provide crucial data on its safety and efficacy in patients with HER2-negative breast cancer, ovarian cancer, pancreatic cancer, prostate cancer, and IDH-mutant glioma. The use of the PET imaging agent [11C]AZ14193391 in this trial allows for a quantitative assessment of target engagement, which can inform dose selection and provide insights into the drug's mechanism of action in patients. As results from this and future studies become available, a clearer picture of the clinical utility of AZD9574 will emerge.

References

The Radioligand [11C]AZ3391: A Technical Guide for Imaging Neuroinflammatory Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]AZ3391 is a novel, first-in-class positron emission tomography (PET) radioligand designed for the in vivo imaging of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3] As a blood-brain barrier permeable and subtype-selective tracer, [11C]this compound holds significant promise for elucidating the role of PARP-1 in neuroinflammatory and neurodegenerative diseases, as well as for applications in neuro-oncology.[1][2] This technical guide provides a comprehensive overview of [11C]this compound, including its mechanism of action, preclinical data, and the associated experimental protocols based on available preliminary findings. It is important to note that much of the detailed data is currently available in the form of conference abstracts, and this guide will be updated as full peer-reviewed publications become available.

Core Concepts: PARP-1 in Neuroinflammation

PARP-1 is a key enzyme involved in the DNA damage response. In the context of the central nervous system (CNS), its overactivation is implicated in neuroinflammatory processes. Pathological triggers such as oxidative stress and DNA damage, common in neurodegenerative conditions, lead to the activation of PARP-1. This activation, in turn, facilitates the expression of pro-inflammatory genes by regulating chromatin structure and acting as a transcriptional co-activator for factors like NF-κB. This signaling cascade results in the production of inflammatory cytokines and chemokines, contributing to a cycle of inflammation and neuronal damage. The ability to image PARP-1 expression and activity in the brain is therefore a critical tool for understanding disease mechanisms and for the development of targeted therapeutics.

[11C]this compound: Preclinical Validation and In Vivo Performance

[11C]this compound, also known as [11C]AZ14193391, was developed from a medicinal chemistry program focused on creating novel PARP-1 selective inhibitors.[1] Preclinical studies have demonstrated its potential as a specific and high-contrast imaging agent for PARP-1.

In Vitro Specificity

In vitro autoradiography studies have shown dense binding of [11C]this compound in tissues with high PARP-1 expression, such as tumor xenografts and the cerebellum of both non-human primates and humans.[2][3] This binding was effectively blocked by the co-incubation with high concentrations of the PARP inhibitors Olaparib or AZD5305, confirming the specific binding of [11C]this compound to PARP-1.[2][3]

In Vivo Brain Penetration and Target Engagement

Following intravenous injection in non-human primates, [11C]this compound demonstrated the ability to cross the blood-brain barrier and accumulate in the brain.[1][2][3] High binding was also observed in other organs known for high PARP-1 expression, including the spleen and bone marrow.[2][3] The specificity of the in vivo signal was confirmed through blocking experiments where pre-treatment with increasing doses of AZD9574, a potent PARP-1 inhibitor, led to a dose-dependent reduction in the radioactivity measured in these organs.[1][2][3]

Quantitative Data Summary

The following table summarizes the key preclinical findings for [11C]this compound based on available data. Note: Specific binding affinities (Ki/IC50) and detailed brain uptake values (SUV) are pending publication of the full research article.

ParameterSpecies/ModelKey FindingsReference
In Vitro Binding Tumor Xenograft, NHP & Human Brain TissueDense binding in PARP-1 rich regions (e.g., cerebellum).[2][3]
In Vitro Blocking NHP & Human Brain TissueBinding completely abolished by high concentrations of Olaparib or AZD5305.[2][3]
In Vivo Distribution Non-Human PrimatesHigh binding in brain, spleen, and bone marrow.[1][2][3]
In Vivo Blocking Non-Human PrimatesDose-dependent blocking of radioactivity with pre-treatment of AZD9574 (up to 0.05 mg/kg).[1][2][3]

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited. These are based on standard practices and information from conference abstracts. For detailed, step-by-step protocols, the primary peer-reviewed publication should be consulted once available.

Radiolabeling of [11C]this compound

The radiolabeling of this compound is performed with carbon-11 (t½ = 20.4 min), which necessitates an on-site cyclotron.[2] The synthesis would typically involve the reaction of a suitable precursor molecule with a [11C]-methylating agent, such as [11C]methyl iodide or [11C]methyl triflate, followed by purification.

Diagram: General Workflow for Radiolabeling and Quality Control of [11C]this compound

G cluster_0 [11C] Production & Synthesis cluster_1 Quality Control Cyclotron Cyclotron Production of [11C]CO2 Methylation Conversion to [11C]CH3I or [11C]CH3OTf Cyclotron->Methylation Radiolabeling Radiolabeling Reaction Methylation->Radiolabeling Precursor Precursor of this compound Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC_HPLC Radiochemical Purity (HPLC) Purification->QC_HPLC Molar_Activity Molar Activity Determination Purification->Molar_Activity Final_Product [11C]this compound for Injection QC_HPLC->Final_Product Molar_Activity->Final_Product

Caption: Generalized workflow for the production and quality control of [11C]this compound.

In Vitro Autoradiography

This technique is used to visualize the distribution of [11C]this compound binding in tissue sections.

  • Tissue Preparation: Brain tissue sections (e.g., from non-human primate or human post-mortem samples) are prepared and mounted on microscope slides.

  • Incubation: Slides are incubated with a solution containing [11C]this compound at a low nanomolar concentration. For blocking studies, sections are co-incubated with a high concentration of a non-radiolabeled PARP-1 inhibitor (e.g., Olaparib, AZD5305).

  • Washing: The slides are washed in buffer to remove non-specifically bound radioligand.

  • Imaging: The slides are exposed to a phosphor imaging plate or digital autoradiography system to detect the radioactivity.

  • Analysis: The resulting images are analyzed to determine the density and distribution of [11C]this compound binding sites.

Diagram: Experimental Workflow for In Vitro Autoradiography

G start Brain Tissue Sections incubation Incubate with [11C]this compound (± Blocking Agent) start->incubation wash Wash to Remove Non-specific Binding incubation->wash expose Expose to Phosphor Plate wash->expose image Image Plate expose->image analyze Analyze Binding Density and Distribution image->analyze

Caption: Workflow for visualizing [11C]this compound binding in brain tissue sections.

Non-Human Primate PET Imaging

In vivo PET imaging in non-human primates is a critical step to evaluate the brain penetration and in-body behavior of the radioligand.

  • Animal Preparation: A non-human primate is anesthetized and positioned in the PET scanner. A transmission scan is often performed for attenuation correction.

  • Radioligand Administration: A bolus of [11C]this compound is administered intravenously.

  • PET Scan Acquisition: Dynamic PET data are acquired for a period of 90-120 minutes post-injection.

  • Blood Sampling: Arterial blood samples may be taken to determine the radioligand's blood kinetics and metabolite profile.

  • Blocking Study: To confirm signal specificity, the imaging protocol is repeated in the same animal after pre-administration of a non-radiolabeled PARP-1 inhibitor (e.g., AZD9574).

  • Image Analysis: PET images are reconstructed and analyzed. Time-activity curves are generated for various brain regions to assess radioligand uptake and washout.

Diagram: Logical Relationship in a Blocking PET Study

G cluster_0 Baseline Scan cluster_1 Blocking Scan baseline_scan Inject [11C]this compound Acquire PET Data baseline_result High Signal in PARP-1 Rich Regions baseline_scan->baseline_result conclusion Conclusion: Signal is Specific to PARP-1 baseline_result->conclusion blocking_agent Administer PARP-1 Inhibitor (e.g., AZD9574) blocking_scan Inject [11C]this compound Acquire PET Data blocking_agent->blocking_scan blocking_result Reduced Signal in PARP-1 Rich Regions blocking_scan->blocking_result blocking_result->conclusion

Caption: Demonstrating the specificity of [11C]this compound binding in a PET study.

Signaling Pathway

Diagram: Simplified PARP-1 Signaling Pathway in Neuroinflammation

G trigger Oxidative Stress DNA Damage parp1 PARP-1 Activation trigger->parp1 nfkb NF-κB Activation parp1->nfkb chromatin Chromatin Remodeling parp1->chromatin transcription Gene Transcription nfkb->transcription chromatin->transcription cytokines Pro-inflammatory Cytokines & Chemokines transcription->cytokines inflammation Neuroinflammation cytokines->inflammation

Caption: The role of PARP-1 activation in the neuroinflammatory cascade.

Future Directions

The preclinical data for [11C]this compound strongly support its further development as a tool to assess PARP-1 engagement by therapeutic drugs in patients.[1][2][3] Its ability to penetrate the blood-brain barrier makes it particularly valuable for studying CNS disorders. Future work will likely involve first-in-human studies to confirm its safety and efficacy for imaging neuroinflammation and for patient stratification in clinical trials of PARP-1 inhibitors.

Conclusion

[11C]this compound is a promising and highly selective PARP-1 PET radioligand with excellent preclinical characteristics for imaging neuroinflammatory processes. Its successful validation in non-human primates paves the way for its use in clinical research to better understand the role of PARP-1 in a range of neurological diseases and to aid in the development of novel therapeutics. As more detailed data becomes available through peer-reviewed publications, the full potential of this novel imaging agent will be further elucidated.

References

Probing the Brain: A Technical Guide to the Blood-Brain Barrier Penetration of [11C]AZ3391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[11C]AZ3391 (also known as [11C]AZ14193391) is a novel, subtype-selective positron emission tomography (PET) radioligand designed to target Poly(ADP-ribose) polymerase 1 (PARP-1). Its significance lies in its demonstrated ability to cross the blood-brain barrier (BBB), opening avenues for the in vivo visualization and quantification of PARP-1 in the central nervous system (CNS). This capability is crucial for advancing drug development for CNS disorders and understanding the role of PARP-1 in various neuropathologies. This technical guide synthesizes the currently available preclinical data on the BBB penetration of [11C]this compound, focusing on its in vitro and in vivo validation. While comprehensive quantitative data and detailed experimental protocols from full peer-reviewed publications are not yet widely available, this guide consolidates findings from conference abstracts and related literature to provide a foundational understanding for researchers in the field.

Introduction to [11C]this compound

[11C]this compound is a carbon-11 labeled small molecule inhibitor of PARP-1. PARP-1 is a key enzyme involved in DNA repair, and its dysregulation has been implicated in various diseases, including cancer and neurological disorders. The development of a BBB-permeable PARP-1 PET tracer allows for non-invasive assessment of PARP-1 expression and target engagement of PARP inhibitors within the brain.

Preclinical studies have positioned [11C]this compound as a promising candidate for clinical translation.[1][2] It is currently being investigated in a clinical trial for its safety as a radioligand.

In Vitro Validation

In vitro autoradiography studies have been conducted to confirm the specific binding of [11C]this compound to PARP-1.

Experimental Protocol: In Vitro Autoradiography (General Methodology)

A standardized protocol for in vitro autoradiography with radiolabeled ligands typically involves the following steps. Please note that the specific parameters for [11C]this compound are not publicly available and this represents a general procedure.

  • Tissue Preparation: Human or non-human primate (NHP) brain tissues, as well as tumor xenografts known to express PARP-1 (e.g., cerebellum), are sectioned into thin slices (typically 10-20 µm).[1]

  • Incubation: The tissue sections are incubated with a solution containing [11C]this compound at a specific concentration.

  • Blocking Studies: To determine binding specificity, a parallel set of tissue sections is incubated with [11C]this compound in the presence of a high concentration of a non-radiolabeled PARP-1 inhibitor, such as Olaparib or AZD5305.[1]

  • Washing: After incubation, the sections are washed in buffer to remove unbound radioligand.

  • Imaging: The dried tissue sections are apposed to a phosphor imaging plate or film to detect the distribution of radioactivity.

  • Analysis: The resulting autoradiograms are quantified to determine the density of binding sites in different tissue regions.

Summary of In Vitro Findings

The following table summarizes the key findings from in vitro studies on [11C]this compound.

FindingTissue TypesBlocking AgentsImplicationReference
Dense binding of [11C]this compoundTumor xenograft, NHP and human brain cerebellumN/AHigh density of PARP-1 in these tissues.[1]
Complete abolishment of bindingN/AOlaparib, AZD5305Demonstrates specific binding to PARP-1.[1]

In Vivo Preclinical Evaluation in Non-Human Primates

PET imaging studies in non-human primates (NHPs) have been crucial in demonstrating the BBB penetration and in vivo binding characteristics of [11C]this compound.

Experimental Protocol: Non-Human Primate PET Imaging (General Methodology)

The following outlines a typical experimental workflow for a PET imaging study with a novel radioligand in NHPs. Specific details for the [11C]this compound studies are limited in the public domain.

  • Radiosynthesis: [11C]this compound is synthesized by radiolabeling a precursor molecule with carbon-11, which is produced in a cyclotron.

  • Animal Preparation: A non-human primate is anesthetized and positioned in the PET scanner. A transmission scan is often acquired for attenuation correction.

  • Radioligand Injection: A bolus of [11C]this compound is administered intravenously.

  • Dynamic PET Scan: Dynamic images of the brain are acquired over a period of time (e.g., 90-120 minutes) to capture the uptake and washout of the radiotracer.

  • Blood Sampling: Arterial blood samples may be taken to measure the concentration of the radioligand in plasma over time, which is used as an input function for kinetic modeling.

  • Blocking Studies: To confirm target engagement in vivo, a separate PET scan is performed after pretreatment with a non-radiolabeled PARP inhibitor, such as AZD9574.[1]

  • Image Analysis: The PET images are reconstructed and analyzed to generate time-activity curves (TACs) for different brain regions. Kinetic modeling is applied to the TACs to estimate parameters such as the volume of distribution (VT), which is related to the density of available PARP-1 binding sites.

Summary of In Vivo Findings

The key observations from preclinical PET studies with [11C]this compound in NHPs are summarized below.

FindingOrgans of High BindingBlocking Agent and DoseImplicationReference
High uptake of [11C]this compoundBrain, spleen, bone marrowN/ASuccessful penetration of the BBB and binding to PARP-1 in target organs.[1]
Dose-dependent blocking of radioactivityBrain, spleen, bone marrowIncreasing doses of AZD9574 (up to 0.05 mg/kg)Demonstrates specific binding to PARP-1 in vivo.[1]
Unconventional brain pharmacokineticsBrainN/ACharacterized by an upward time-activity curve at later time points, suggesting slow or irreversible binding kinetics.[2][3]

Visualizations

Experimental Workflow for [11C]this compound PET Imaging

G cluster_synthesis Radiosynthesis cluster_pet PET Imaging Protocol cluster_analysis Data Analysis precursor This compound Precursor radiolabeling Radiolabeling Reaction precursor->radiolabeling c11 [11C]CO2 or [11C]CH4 (from Cyclotron) c11->radiolabeling purification Purification (HPLC) radiolabeling->purification qc Quality Control purification->qc nhp NHP Anesthesia & Positioning qc->nhp Administer injection Intravenous Injection of [11C]this compound nhp->injection scan Dynamic PET Scan injection->scan blood Arterial Blood Sampling scan->blood modeling Kinetic Modeling blood->modeling reconstruction Image Reconstruction tac Time-Activity Curve Generation reconstruction->tac tac->modeling G cluster_cell Cellular Environment cluster_pet_ligand PET Ligand Interaction dna_damage DNA Damage parp1 PARP-1 Enzyme dna_damage->parp1 activates dna_repair DNA Repair Machinery parp1->dna_repair recruits c11_this compound [11C]this compound (Radiolabeled Inhibitor) c11_this compound->parp1 binds to pet_detector PET Scanner Detection c11_this compound->pet_detector emits positrons

References

An In-Depth Technical Guide on AZ3391 as a Pharmacodynamic Biomarker for PARP Inhibitor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: AZ3391 is not a predictive biomarker for patient response to PARP inhibitor therapy. Instead, its radiolabeled form, [11C]this compound, is a positron emission tomography (PET) radioligand designed as a pharmacodynamic biomarker to assess the engagement of the PARP1 target by PARP inhibitors in vivo. This guide will focus on its role in this context.

Introduction to PARP Inhibitors and the Need for Target Engagement Biomarkers

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks (DSBs) during replication. This concept, known as synthetic lethality, forms the basis of PARP inhibitor (PARPi) therapy.[1][2]

While PARP inhibitors have shown significant clinical success, the development of resistance and the need to optimize dosing strategies necessitate tools to confirm that the drug is reaching its target and engaging it effectively. [11C]this compound is a novel, subtype-selective PARP1 PET radioligand that allows for the non-invasive, quantitative assessment of PARP1 occupancy by PARP inhibitors in preclinical and clinical settings.[3][4][5] This provides a direct measure of target engagement, which can be a critical biomarker for drug development and patient management.

[11C]this compound: A Tool for Visualizing PARP1

[11C]this compound is a potent and selective PARP1 inhibitor that has been radiolabeled with carbon-11, a positron-emitting isotope, to enable PET imaging.[3][4] Its ability to cross the blood-brain barrier also makes it a valuable tool for studying PARP1 engagement in the central nervous system.[6] Preclinical studies have demonstrated that [11C]this compound exhibits high specific binding to PARP1-rich tissues, and this binding can be displaced by other PARP inhibitors, confirming its utility for in vivo target occupancy studies.[3][7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of [11C]this compound.

Table 1: In Vitro Binding Characteristics of [11C]this compound

ParameterValueMethodSource
Target PARP1Radioligand Binding Assay[3][4]
Specificity High for PARP1Competition Binding Assays[3][4]
Blocking Agents Olaparib, AZD5305In Vitro Autoradiography[3][7]

Table 2: In Vivo Biodistribution and Target Engagement of [11C]this compound in Non-Human Primates

Tissue[11C]this compound UptakeBlocking Agent% BlockadeSource
Brain HighAZD9574 (up to 0.05 mg/kg)Dose-dependent[3][7]
Spleen HighAZD9574 (up to 0.05 mg/kg)Dose-dependent[3][7]
Bone Marrow HighAZD9574 (up to 0.05 mg/kg)Dose-dependent[3][7]
Tumor Xenograft Dense BindingOlaparib, AZD5305Complete[3][7]

Experimental Protocols

The following are generalized protocols for the use of [11C]this compound based on standard methodologies for PET radioligands. Detailed, specific protocols for [11C]this compound are not yet widely published.

In Vitro Autoradiography with [11C]this compound on Tumor Tissue Sections

This protocol outlines the steps for visualizing PARP1 distribution in tumor tissue.

  • Tissue Preparation:

    • Excise tumor tissue and immediately snap-freeze in isopentane cooled with liquid nitrogen.

    • Store tissues at -80°C until sectioning.

    • Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto microscope slides.

    • Store slides at -80°C.

  • Incubation:

    • Bring slides to room temperature.

    • Pre-incubate slides in a buffer (e.g., Tris-HCl with MgCl2) for 20-30 minutes to wash away endogenous ligands.

    • Incubate the sections with a solution containing [11C]this compound (in the low nanomolar range) in a binding buffer for 60-90 minutes at room temperature.

    • For determination of non-specific binding, co-incubate a set of slides with a high concentration (e.g., 10 µM) of a non-radiolabeled PARP inhibitor (e.g., Olaparib).

  • Washing:

    • Rapidly wash the slides in ice-cold wash buffer (2-3 times, 5 minutes each) to remove unbound radioligand.

    • Perform a final brief dip in ice-cold distilled water to remove buffer salts.

  • Imaging:

    • Dry the slides quickly with a stream of cold air.

    • Expose the slides to a phosphor imaging plate or a digital autoradiography system.

    • After exposure, scan the imaging plate using a phosphor imager.

  • Data Analysis:

    • Quantify the signal intensity in different regions of interest using appropriate software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging with [11C]this compound in Non-Human Primates

This protocol describes the procedure for assessing PARP1 occupancy in vivo.

  • Animal Preparation:

    • Fast the animal overnight before the scan.

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

    • Place an intravenous catheter for radiotracer and drug administration.

    • Position the animal in the PET scanner.

  • Radiotracer Administration and PET Scan:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [11C]this compound intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

    • Monitor vital signs throughout the scan.

  • Target Occupancy Study:

    • To determine PARP1 occupancy by a PARP inhibitor, perform a baseline [11C]this compound PET scan.

    • On a separate day, administer the PARP inhibitor at the desired dose and time interval before the [11C]this compound injection.

    • Perform a second [11C]this compound PET scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the images corresponding to various tissues.

    • Generate time-activity curves (TACs) for each ROI.

    • Use pharmacokinetic modeling to calculate parameters such as the volume of distribution (VT) or standardized uptake value (SUV).

    • Calculate PARP1 occupancy by comparing the binding potential or VT between the baseline and drug-treated scans.

Visualizations

Signaling Pathways and Experimental Workflows

PARP1_Signaling_Pathway cluster_DDR DNA Damage Response cluster_PARPi_Action PARP Inhibitor Action cluster_Cell_Fate Cell Fate in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 senses DSB_Formation Double-Strand Break (DSB) Formation DNA_Damage->DSB_Formation unrepaired SSBs lead to PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR catalyzes PARP1_Trapping PARP1 Trapping on DNA PARP1->PARP1_Trapping Repair_Factors Recruitment of DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair Single-Strand Break Repair Repair_Factors->SSB_Repair mediates PARPi PARP Inhibitor PARPi->PARP1 inhibits & traps PARP1_Trapping->DSB_Formation stalled replication forks Cell_Death Synthetic Lethality (Cell Death) DSB_Formation->Cell_Death in HR-deficient cells In_Vitro_Autoradiography_Workflow start Start: Tumor Tissue sectioning Cryosectioning (10-20 µm) start->sectioning preincubation Pre-incubation in Buffer sectioning->preincubation incubation Incubation with [11C]this compound +/- Blocker preincubation->incubation washing Washing to Remove Unbound Radioligand incubation->washing drying Drying of Slides washing->drying exposure Exposure to Phosphor Imaging Plate drying->exposure scanning Scanning of Plate exposure->scanning analysis Data Analysis: Quantification of Binding scanning->analysis end End: PARP1 Distribution Map analysis->end In_Vivo_PET_Workflow start Start: Anesthetized Non-Human Primate baseline_scan Baseline PET Scan: Inject [11C]this compound start->baseline_scan drug_admin Administer PARP Inhibitor start->drug_admin data_acq Dynamic PET Data Acquisition (90-120 min) baseline_scan->data_acq postdrug_scan Post-Drug PET Scan: Inject [11C]this compound drug_admin->postdrug_scan postdrug_scan->data_acq recon Image Reconstruction data_acq->recon analysis Kinetic Modeling and ROI Analysis recon->analysis occupancy Calculation of PARP1 Occupancy analysis->occupancy end End: Target Engagement Data occupancy->end

References

The Discovery and Development of AZ3391: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ3391, also known as [11C]AZ14193391, is a novel, potent, and subtype-selective radioligand for Poly (ADP-ribose) polymerase 1 (PARP-1) designed for in vivo imaging using Positron Emission Tomography (PET). Its key characteristic is its ability to penetrate the blood-brain barrier, offering a unique tool to investigate PARP-1 engagement in the central nervous system. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, based on publicly available information. While detailed quantitative data and specific experimental protocols from the primary research are not fully available in the public domain, this document synthesizes the existing knowledge to present a thorough understanding of this compound's development and potential applications.

Introduction

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The development of PET radioligands for PARP-1 is critical for understanding the enzyme's role in various pathologies, assessing the efficacy of PARP inhibitors, and guiding patient selection in clinical trials. This compound was developed to address the need for a PARP-1 selective PET tracer capable of crossing the blood-brain barrier, a significant limitation of many existing PARP inhibitors and imaging agents.

Discovery and Rationale

This compound was identified through a dedicated medicinal chemistry program at AstraZeneca aimed at discovering novel and selective PARP-1 inhibitors.[2][3] The development of this compound was driven by the need for a tool to non-invasively assess PARP-1 engagement in the brain, a critical aspect for the development of PARP inhibitors for brain tumors and other central nervous system disorders. The core structure of this compound is derived from a series of potent PARP-1 inhibitors, with modifications to optimize its properties as a PET radioligand, including the incorporation of a carbon-11 isotope for detection.

Preclinical Development

The preclinical evaluation of this compound has demonstrated its potential as a specific and selective PARP-1 PET radioligand. The key findings from these studies are summarized below.

In Vitro Characterization

In vitro studies were conducted to assess the binding specificity of this compound to PARP-1.

Data Presentation

While specific binding affinity values (e.g., IC50, Ki) for this compound are not publicly available, qualitative data from in vitro autoradiography studies have been reported.

AssayTissue/Cell TypeKey FindingsReference Compound(s)
In Vitro AutoradiographyTumor xenografts, Non-human primate and human brain cerebellumDense binding of [11C]this compound in tissues with high PARP-1 expression.Olaparib, AZD5305
Binding of [11C]this compound was completely blocked by high concentrations of Olaparib and AZD5305, demonstrating specific binding to PARP-1.

Experimental Protocols

A detailed, step-by-step protocol for the in vitro autoradiography is not available. However, a general workflow can be inferred.

dot

experimental_workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_wash Washing & Drying cluster_imaging Imaging & Analysis prep1 Obtain tissue sections (e.g., tumor xenograft, brain tissue) prep2 Mount sections on slides prep1->prep2 inc1 Incubate slides with [11C]this compound solution prep2->inc1 inc2 Parallel incubation with [11C]this compound + blocker (Olaparib or AZD5305) prep2->inc2 wash1 Wash slides to remove unbound radioligand inc1->wash1 inc2->wash1 wash2 Dry slides wash1->wash2 img1 Expose slides to phosphor imaging plate or film wash2->img1 img2 Quantify signal intensity img1->img2

Caption: General workflow for in vitro autoradiography.

In Vivo Characterization

In vivo studies in non-human primates were crucial for demonstrating the blood-brain barrier permeability and specific PARP-1 binding of this compound in a living system.

Data Presentation

Quantitative data from in vivo PET imaging studies are not available in a tabular format. The key qualitative findings are summarized below.

Animal ModelKey FindingsBlocking Agent
Non-human primateHigh uptake of [11C]this compound in organs with known high PARP-1 expression (brain, spleen, bone marrow).AZD9574
Dose-dependent blocking of [11C]this compound uptake in these organs with pre-treatment of AZD9574, confirming in vivo specificity to PARP-1.
The tracer exhibited slow or irreversible brain kinetics.[2]

Experimental Protocols

A detailed protocol for the in vivo PET imaging studies in non-human primates is not publicly available. A generalized workflow is presented below.

dot

pet_workflow cluster_animal_prep Animal Preparation cluster_imaging_protocol PET Imaging cluster_analysis Data Analysis animal1 Anesthetize non-human primate animal2 Catheter insertion for radioligand injection and blood sampling animal1->animal2 img1 Baseline PET scan: Inject [11C]this compound animal2->img1 img2 Blocking scan: Pre-treat with AZD9574, then inject [11C]this compound animal2->img2 img3 Dynamic PET data acquisition img1->img3 img2->img3 analysis1 Image reconstruction img3->analysis1 analysis2 Kinetic modeling to quantify tracer uptake and binding analysis1->analysis2

Caption: Generalized workflow for in vivo PET imaging.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of PARP-1. By binding to the catalytic domain of the enzyme, it prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of single-strand DNA breaks. In the context of PET imaging, the radiolabeled [11C]this compound allows for the non-invasive visualization and quantification of PARP-1 expression.

dot

parp1_pathway dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 recruits & activates par Poly(ADP-ribose) (PAR) parp1->par catalyzes synthesis of nad NAD+ nad->parp1 substrate repair_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) par->repair_proteins recruits dna_repair DNA Repair repair_proteins->dna_repair facilitate This compound [11C]this compound This compound->parp1 inhibits

Caption: PARP-1 signaling and inhibition by this compound.

Potential Applications and Future Directions

The development of this compound represents a significant advancement in the field of molecular imaging. Its ability to cross the blood-brain barrier and selectively bind to PARP-1 opens up several potential applications:

  • Neuro-oncology: Assessing PARP-1 expression in primary and metastatic brain tumors to guide treatment with PARP inhibitors.

  • Pharmacodynamic Biomarker: Measuring target engagement of PARP inhibitors in the brain to optimize dosing and treatment schedules.

  • Neurological Disorders: Investigating the role of PARP-1 in neurodegenerative diseases and other CNS disorders.

Further clinical development of [11C]this compound will be crucial to validate its utility in these applications and to establish its role in personalized medicine.

Conclusion

This compound is a promising, first-in-class, blood-brain barrier permeable, and subtype-selective PARP-1 PET radioligand.[2][3] Preclinical studies have successfully demonstrated its specificity for PARP-1 both in vitro and in vivo. While detailed quantitative data and experimental protocols are not yet widely available, the existing information strongly supports its further development as a valuable tool for assessing PARP-1 engagement in the central nervous system, with the potential to significantly impact the development of therapies for a range of diseases.

References

An In-depth Technical Guide to the Cellular Uptake and Retention of [11C]AZD2184

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and retention characteristics of the carbon-11 labeled positron emission tomography (PET) radioligand, [11C]AZD2184, a high-affinity tracer for imaging amyloid-β (Aβ) plaques in the brain. Comparative data for the related compound, [11C]AZD2995, is also included to provide a broader context for researchers in the field of neurodegenerative diseases and diagnostic imaging.

Introduction to [11C]AZD2184

[11C]AZD2184, chemically known as (2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol), is a novel PET radioligand developed for the in vivo visualization and quantification of Aβ plaques, a hallmark pathology of Alzheimer's disease.[1] Its favorable preclinical profile, characterized by high affinity for amyloid fibrils and a superior signal-to-background ratio compared to earlier amyloid imaging agents like Pittsburgh compound B ([11C]PIB), has made it a valuable tool in Alzheimer's disease research.[1][2] Understanding its cellular uptake and retention is critical for accurate interpretation of PET imaging data and for the development of future diagnostic and therapeutic agents.

Cellular Uptake and Retention

While specific in vitro studies on the cellular uptake and retention of [11C]AZD2184 in cultured cells are not extensively detailed in publicly available literature, its behavior can be inferred from its physicochemical properties and in vivo performance.

Mechanism of Cellular Uptake: The cellular uptake of small molecule PET tracers like [11C]AZD2184 into the brain is primarily governed by their ability to cross the blood-brain barrier (BBB). This process is highly dependent on the lipophilicity of the compound.[3][4] Molecules with optimal lipophilicity can passively diffuse across the lipid-rich membranes of the endothelial cells of the BBB. While direct studies on the cell permeability of [11C]AZD2184 are not available, its rapid brain uptake observed in PET studies suggests efficient BBB penetration, characteristic of small, lipophilic molecules.[5] The uptake into neuronal and glial cells within the brain parenchyma is also expected to occur via passive diffusion across the cell membranes.

Intracellular Retention: The retention of [11C]AZD2184 in the brain is target-specific, driven by its high-affinity binding to Aβ plaques.[1][6] In brain regions with high Aβ plaque density, the radioligand binds to the fibrils, leading to its accumulation and a strong PET signal.[7] In contrast, in regions with low or no Aβ pathology, the unbound [11C]AZD2184 is cleared from the tissue, resulting in a low background signal.[1] This high signal-to-background ratio is a key advantage of [11C]AZD2184.[1][2] The retention is therefore a direct measure of Aβ plaque load.

Quantitative Data

The following tables summarize the key quantitative data for [11C]AZD2184 and its tritiated analog, as well as comparative data for [11C]AZD2995.

Table 1: In Vitro Binding Affinity

CompoundTargetKd (nM)Reference
AZD2184Amyloid Fibrils8.4 ± 1.0[1][5]

Table 2: In Vitro Signal-to-Background Ratio in Human Brain Tissue

CompoundBrain RegionSignal-to-Background RatioReference
[3H]AZD2184Prefrontal Cortex vs. Subcortical White Matter4.5[1]
[3H]AZD2995Grey Matter vs. White MatterHigher than [3H]PIB and [3H]AZD2184[6]
[3H]PIBPrefrontal Cortex vs. Subcortical White Matter0.8[1]

Table 3: In Vivo Brain Uptake

CompoundSpeciesTime Post-Injection% Injected Dose in BrainReference
AZD2184Rat2 minutes~1%[1]
[11C]AZD2184HumanPeak (<1 minute)3-4%[8]

Experimental Protocols

4.1. In Vitro Autoradiography

This protocol is adapted from studies evaluating the binding of [3H]AZD2184 to post-mortem human brain tissue.[1]

  • Tissue Preparation: Post-mortem cortical brain sections from Alzheimer's disease patients and control subjects are used.

  • Incubation: Brain sections are incubated with a solution containing [3H]AZD2184 at a specific concentration (e.g., 1 nM).

  • Washing: After incubation, the sections are washed to remove unbound radioligand.

  • Detection: The sections are apposed to a phosphor imaging plate or film to detect the radioactivity.

  • Analysis: The resulting autoradiograms are quantified to determine the density of binding sites in different brain regions. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a competing non-radioactive ligand.

4.2. In Vivo PET Imaging

The following is a generalized protocol based on human PET studies with [11C]AZD2184.[8][9]

  • Radioligand Administration: A bolus of [11C]AZD2184 is injected intravenously into the subject. The injected radioactivity is typically in the range of 239-518 MBq.[10]

  • PET Scan Acquisition: A dynamic PET scan is acquired for a duration of 63-93 minutes.[8][10]

  • Arterial Blood Sampling: In some studies, arterial blood samples are drawn to determine the radioactivity in whole blood and plasma, and to analyze for unchanged radioligand.[8][9]

  • Image Reconstruction: The PET data is reconstructed, with corrections for attenuation and decay.[8]

  • Data Analysis: Time-activity curves are generated for various brain regions. Quantitative analysis is often performed using kinetic models (e.g., 2-tissue compartment model) or by calculating the standardized uptake value ratio (SUVR) with the cerebellum typically used as a reference region.[9]

Visualizations

Diagram 1: Proposed Signaling Pathway of [11C]AZD2184

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma AZD2184_blood [11C]AZD2184 BBB Endothelial Cell AZD2184_blood->BBB Passive Diffusion AZD2184_brain [11C]AZD2184 BBB->AZD2184_brain Passive Diffusion Abeta Amyloid-β Plaque AZD2184_brain->Abeta High-Affinity Binding Neuron Neuron/Glia AZD2184_brain->Neuron Non-specific Uptake & Washout Bound_AZD2184 Bound [11C]AZD2184

Caption: Proposed pathway of [11C]AZD2184 from bloodstream to binding Aβ plaques in the brain.

Diagram 2: Experimental Workflow for In Vivo PET Imaging

G start Subject Preparation injection Intravenous Injection of [11C]AZD2184 start->injection pet_scan Dynamic PET Scan (63-93 min) injection->pet_scan blood_sampling Arterial Blood Sampling (Optional) injection->blood_sampling reconstruction Image Reconstruction (Attenuation & Decay Correction) pet_scan->reconstruction analysis Data Analysis (Kinetic Modeling / SUVR) blood_sampling->analysis reconstruction->analysis end Quantification of Aβ Plaque Load analysis->end

Caption: A simplified workflow for conducting a [11C]AZD2184 PET imaging study.

References

Methodological & Application

Application Notes and Protocols for [11C]AZD3391 PET Imaging in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo.[1][2][3] This makes it an invaluable tool in preclinical drug development for understanding pharmacokinetics, target engagement, and therapeutic efficacy of novel drug candidates.[1] This document provides a detailed protocol for preclinical PET imaging using [11C]AZD3391, a radioligand targeting neuroinflammation.

Due to the limited availability of specific published data for [11C]AZD3391, this protocol is substantially based on the established methodologies for a closely related compound, [11C]AZD1283, which also targets a key receptor in neuroinflammation, the P2Y12 receptor.[4][5] P2Y12R is selectively expressed on microglia in the central nervous system (CNS) and its expression levels change in response to inflammatory states.[4][5] Therefore, PET imaging of this target has the potential to provide insights into the functional state of microglia.[4][5]

These application notes are intended to guide researchers in designing and executing preclinical PET imaging studies with [11C]AZD3391 in rodent and non-human primate models.

Experimental Protocols

Radiosynthesis of [11C]AZD3391

The radiosynthesis of [11C]AZD3391 is proposed via a palladium-catalyzed cross-coupling reaction using [11C]HCN and a suitable brominated precursor, a method successfully applied to the synthesis of [11C]AZD1283.[4][5]

Workflow for Radiosynthesis:

G cluster_0 [11C]CO2 Production cluster_1 [11C]HCN Synthesis cluster_2 Radiolabeling cluster_3 Purification and Formulation Cyclotron Cyclotron (14N(p,α)11C) Gas_Processing Gas Phase Chemistry ([11C]CO2 -> [11C]CH4 -> [11C]HCN) Cyclotron->Gas_Processing [11C]CO2 Reaction Pd-catalyzed cross-coupling ([11C]HCN + Precursor) Gas_Processing->Reaction [11C]HCN HPLC Semi-preparative HPLC Reaction->HPLC Crude Product SPE Solid Phase Extraction (e.g., C18 Sep-Pak) HPLC->SPE Purified [11C]AZD3391 Formulation Formulation in Saline (with 10% Ethanol) SPE->Formulation Final Product

Fig 1. Radiosynthesis workflow for [11C]AZD3391.

Materials:

  • Automated radiosynthesis module (e.g., GE TRACERlab)

  • Cyclotron for [11C]CO2 production

  • Precursor molecule (brominated analog of AZD3391)

  • Palladium catalyst

  • Reagents for [11C]HCN synthesis

  • Semi-preparative HPLC system

  • C18 plus light Sep-Pak cartridge

  • Sterile saline and ethanol for formulation

Procedure:

  • Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Convert [11C]CO2 to [11C]HCN using an automated gas-phase chemistry system.

  • Bubble the [11C]HCN into a reaction vessel containing the brominated precursor and a palladium catalyst.

  • Heat the reaction mixture to facilitate the cross-coupling reaction.

  • Purify the crude product using a semi-preparative HPLC system.

  • Trap the purified [11C]AZD3391 on a C18 Sep-Pak cartridge.

  • Elute the final product with ethanol and dilute with sterile saline to obtain an injectable solution (typically in 4.5 mL saline with 0.5 mL of 10% ethanol).[4][5]

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.

ParameterSpecificationMethod
Radiochemical Purity >99%Analytical HPLC
Chemical Purity >99%Analytical HPLC (UV)
Molar Activity > 1000 mCi/μmol at time of injectionCalculated from HPLC data
Residual Solvents Within USP limitsGas Chromatography
pH 5.0 - 7.5pH meter
Sterility SterileSterility testing
Endotoxins < 175 EU/mLLAL test

Table 1: Quality Control Specifications for [11C]AZD3391.

Preclinical Animal Models

A variety of animal models can be utilized for the preclinical evaluation of [11C]AZD3391. The choice of model will depend on the specific research question.

  • Rodent Models: Wild-type mice or rats can be used for initial biodistribution and pharmacokinetic studies. Transgenic models of neuroinflammation or specific diseases (e.g., Alzheimer's disease models) are crucial for evaluating the tracer's ability to detect pathology.[2][3][6] P2Y12 receptor knockout mice can serve as a negative control to demonstrate target specificity.[4][5]

  • Non-Human Primate (NHP) Models: NHPs, such as rhesus macaques, are valuable for translational studies due to their closer physiological and genetic similarity to humans.[7][8][9][10][11] PET imaging in NHPs can provide a more accurate prediction of the tracer's behavior in human subjects.[4][5]

Animal Preparation and PET/CT Imaging Protocol

Workflow for Preclinical PET Imaging:

G Animal_Prep Animal Preparation (Anesthesia, Catheterization) CT_Scan CT Scan (Anatomical Reference) Animal_Prep->CT_Scan PET_Scan_Injection [11C]AZD3391 Injection (IV Bolus) CT_Scan->PET_Scan_Injection Dynamic_PET Dynamic PET Scan (e.g., 60 min) PET_Scan_Injection->Dynamic_PET Blood_Sampling Arterial/Venous Blood Sampling (Metabolite Analysis) PET_Scan_Injection->Blood_Sampling Data_Analysis Data Reconstruction & Analysis (Image Registration, ROI Analysis, Kinetic Modeling) Dynamic_PET->Data_Analysis Blood_Sampling->Data_Analysis

Fig 2. General workflow for a preclinical PET/CT imaging study.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in the tail vein for radiotracer injection. For kinetic modeling, an arterial line may also be necessary for blood sampling.

    • Position the animal on the scanner bed.

  • CT Scan:

    • Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • PET Scan:

    • Administer a bolus intravenous injection of [11C]AZD3391. The recommended injected dose will vary depending on the animal model and scanner sensitivity (typically in the range of 100-200 µCi for mice).

    • Acquire a dynamic PET scan for a duration of 60-90 minutes.

  • Blood Sampling (Optional but Recommended):

    • If performing kinetic modeling, collect arterial or venous blood samples at predefined time points throughout the scan to determine the arterial input function and to analyze radiometabolites.

Data Presentation and Analysis

Image Reconstruction and Processing

Reconstruct the dynamic PET data into a series of time frames. The reconstructed images should be co-registered with the CT images for anatomical localization.

Quantitative Analysis
  • Region of Interest (ROI) Analysis:

    • Define ROIs on the co-registered PET/CT images for various brain regions (e.g., cortex, hippocampus, striatum, cerebellum) and peripheral organs.

    • Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.

  • Standardized Uptake Value (SUV):

    • Calculate the SUV for a simplified semi-quantitative analysis of tracer uptake. SUV is normalized for injected dose and body weight.

  • Kinetic Modeling:

    • For a more detailed quantitative assessment, use the TACs and the arterial input function to perform kinetic modeling. This can provide estimates of key parameters such as the volume of distribution (VT), which is proportional to the density of available receptors.

Expected Results

Based on studies with the related compound [11C]AZD1283, the following outcomes might be anticipated for [11C]AZD3391:

Animal ModelExpected Brain UptakeExpected Liver Uptake
Wild-type Mouse NegligibleHigh and persistent
P2Y12R KO Mouse NegligibleHigh and persistent (suggesting off-target liver uptake)
Rhesus Macaque Negligible in a healthy stateTo be determined

Table 2: Hypothetical Biodistribution of [11C]AZD3391 based on [11C]AZD1283 data.[4][5]

Note: The high liver uptake observed with [11C]AZD1283 in mice suggests that this class of compounds may undergo significant first-pass metabolism or hepatobiliary clearance, which could limit their utility for CNS imaging in rodents.[4][5] Evaluation in non-human primates is crucial to assess the translational potential.[4][5]

Conclusion

This document provides a comprehensive, albeit partially extrapolated, protocol for the preclinical evaluation of [11C]AZD3391 using PET imaging. The successful application of this protocol will enable researchers to investigate the role of neuroinflammation in various disease models and to assess the therapeutic potential of novel drug candidates. Due to the lack of specific published data for [11C]AZD3391, it is strongly recommended that initial studies focus on thorough characterization of its in vivo properties, including biodistribution, metabolism, and target specificity, before proceeding to efficacy studies in disease models.

References

Standard Operating Procedure for In Vitro AZD3391 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed standard operating procedure (SOP) for conducting in vitro binding assays to characterize the interaction of the compound AZD3391 with its putative target, Poly (ADP-ribose) polymerase 1 (PARP1). Based on available data for structurally related compounds and information from clinical trials of similar agents, AZD3391 is presumed to be a potent PARP1 inhibitor. This protocol is designed to be a comprehensive guide for researchers in academic and industrial settings.

The protocols outlined below describe two common methodologies for assessing binding affinity: a radioligand binding assay and a fluorescence polarization assay. These assays are fundamental in the early stages of drug discovery and development for determining key binding parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₑ), and the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for AZD3391 binding to PARP1. These values are intended for illustrative purposes to guide data analysis and interpretation.

Table 1: AZD3391 Binding Affinity for PARP1

ParameterValue (nM)Assay Type
Kᵢ1.5Radioligand Competition Assay
Kₑ5.2Fluorescence Polarization Assay
IC₅₀10.8Functional PARP1 Activity Assay

Table 2: Comparative Binding Affinities of PARP Inhibitors

CompoundTargetKᵢ (nM)
AZD3391 (Hypothetical) PARP1 1.5
OlaparibPARP1/21-5
TalazoparibPARP1/20.9
NiraparibPARP1/23.8

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity of a non-radiolabeled compound (AZD3391) by measuring its ability to compete with a known radioligand for binding to the target protein (PARP1).

Materials:

  • Recombinant human PARP1 protein

  • Radioligand: [³H]-Olaparib or a similar high-affinity PARP1 radioligand

  • AZD3391

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂

  • 96-well filter plates (e.g., Millipore Multiscreen HTS)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of AZD3391 in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of Assay Buffer (for total binding) or unlabeled competitor (for non-specific binding, e.g., 10 µM Olaparib).

    • 25 µL of AZD3391 dilution or vehicle control.

    • 50 µL of radioligand at a final concentration close to its Kₑ value.

    • 50 µL of recombinant PARP1 protein at a final concentration of 1-5 nM.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the wells three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AZD3391 concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a small fluorescently labeled ligand to a larger protein. When the fluorescent ligand is bound, it tumbles more slowly in solution, resulting in a higher fluorescence polarization value.

Materials:

  • Recombinant human PARP1 protein

  • Fluorescently labeled PARP1 inhibitor (e.g., a fluorescent derivative of a known inhibitor)

  • AZD3391

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • Black, low-binding 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of AZD3391 in assay buffer.

  • Assay Setup: In a 384-well plate, add the following components:

    • 5 µL of AZD3391 dilution or vehicle control.

    • 10 µL of a mixture of recombinant PARP1 protein and the fluorescently labeled inhibitor in assay buffer. The final concentrations should be optimized, but a starting point could be 10 nM PARP1 and 5 nM fluorescent probe.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by AZD3391. Plot the change in millipolarization (mP) units against the logarithm of the AZD3391 concentration and fit the data to determine the IC₅₀. The Kₑ can be determined from the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare AZD3391 Serial Dilution assay_setup Set up Assay Plate prep_compound->assay_setup prep_reagents Prepare Assay Reagents (Buffer, Target, Ligand) prep_reagents->assay_setup incubation Incubate at Room Temperature assay_setup->incubation termination Terminate Reaction (Filtration/Reading) incubation->termination measurement Measure Signal (Radioactivity/FP) termination->measurement data_processing Calculate Specific Binding / ΔmP measurement->data_processing curve_fitting Generate Dose-Response Curve data_processing->curve_fitting param_calc Determine Ki / Kd / IC50 curve_fitting->param_calc

Caption: Experimental workflow for in vitro AZD3391 binding assays.

signaling_pathway DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes Apoptosis Apoptosis / Cell Death PARP1->Apoptosis inhibition leads to AZD3391 AZD3391 AZD3391->PARP1 inhibits DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: Simplified PARP1 signaling pathway and the inhibitory action of AZD3391.

Image acquisition and reconstruction parameters for [11C]AZ3391 PET

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are representative examples based on preclinical data for [11C]AZ3391 and established methodologies for similar carbon-11 labeled radiotracers for brain positron emission tomography (PET). Specific parameters for [11C]this compound imaging are not yet fully published in peer-reviewed literature; therefore, these protocols should be considered as a starting point for study design and will require optimization and validation.

Introduction

[11C]this compound (also known as [11C]AZ14193391) is a novel, subtype-selective PET radioligand targeting Poly (ADP-ribose) polymerase 1 (PARP1).[1] As a blood-brain barrier permeable tracer, [11C]this compound holds significant promise for in vivo neuroimaging, enabling the study of PARP1 expression and engagement in the central nervous system.[2][3][4] Preclinical studies have demonstrated its potential in imaging organs with high PARP1 expression, including the brain, spleen, and bone marrow, in non-human primates.[1][2][5] The binding of [11C]this compound has been shown to be specific and blockable in a dose-dependent manner by PARP inhibitors.[1][2][5]

These notes provide a comprehensive overview of the recommended, albeit representative, parameters for image acquisition and reconstruction for [11C]this compound PET studies in both preclinical and clinical research settings.

Preclinical Imaging Protocol: Non-Human Primate (NHP)

This protocol is based on typical methodologies for PET imaging in non-human primates with novel 11C-labeled radiotracers.

Experimental Workflow: Preclinical [11C]this compound PET in NHP

cluster_prep Animal Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Fasting Overnight Fasting Anesthesia Anesthesia Induction (e.g., ketamine/isoflurane) Fasting->Anesthesia Catheterization Venous Catheterization (Tracer & Drug Admin.) Anesthesia->Catheterization Positioning Animal Positioning in PET Scanner Catheterization->Positioning Transmission Transmission Scan (Attenuation Correction) Positioning->Transmission Baseline_Scan Baseline [11C]this compound Scan (Tracer Injection) Transmission->Baseline_Scan Blocking_Agent Administer Blocking Agent (e.g., AZD9574) Baseline_Scan->Blocking_Agent Washout Period Blocking_Scan Post-block [11C]this compound Scan (Tracer Injection) Blocking_Agent->Blocking_Scan Reconstruction Image Reconstruction Blocking_Scan->Reconstruction ROI Region of Interest (ROI) Definition Reconstruction->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC Modeling Kinetic Modeling (e.g., VT, BPND) TAC->Modeling

Preclinical NHP experimental workflow.
Image Acquisition Parameters: Preclinical

ParameterValueDetails
PET Scanner High-resolution preclinical PET scannere.g., Siemens Inveon, Mediso nanoScan PET/CT, FOCUS220
Administered Activity 100-200 MBqAdministered as an intravenous bolus.
Uptake Time Dynamic ScanAcquisition starts at the time of injection.
Acquisition Mode 3D List Mode
Scan Duration 90-120 minutesTo capture the kinetics of the tracer.
Framing Scheme Variablee.g., 6 x 30s, 3 x 60s, 2 x 120s, followed by 5-minute frames.
Attenuation Correction CT-based or Transmission ScanUsing a 57Co or 137Cs source.
Image Reconstruction Parameters: Preclinical
ParameterValueDetails
Algorithm 3D Ordered Subset Expectation Maximization (OSEM)With Point Spread Function (PSF) correction if available.
Iterations x Subsets 2-4 iterations x 16 subsetsTo be optimized for signal-to-noise.
Post-reconstruction Filter 3D Gaussian2 mm Full Width at Half Maximum (FWHM).
Corrections Attenuation, Scatter, Randoms, DecayStandard corrections applied.
Voxel Size ~1.2 x 1.2 x 1.2 mm³
Matrix Size 256 x 256

Clinical Research Imaging Protocol

This protocol is a representative example for a first-in-human study of [11C]this compound, based on general guidelines for 11C-labeled brain PET tracers. A recent conference abstract indicates that first-in-human imaging with [11C]this compound has been conducted.

Experimental Workflow: Clinical [11C]this compound PET

cluster_prep Participant Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Processing & Analysis Consent Informed Consent Screening Medical Screening Consent->Screening Fasting Fasting (4-6 hours) Screening->Fasting Catheterization Intravenous Line Placement Fasting->Catheterization Positioning Participant Positioning Catheterization->Positioning CT_Scan Low-Dose CT Scan (Attenuation Correction) Positioning->CT_Scan PET_Scan Dynamic PET Scan with [11C]this compound Injection CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Motion_Correction Motion Correction Reconstruction->Motion_Correction Coregistration Coregistration with MRI Motion_Correction->Coregistration Kinetic_Modeling Kinetic Modeling of Brain Uptake Coregistration->Kinetic_Modeling cluster_cellular Cellular Processes cluster_pet PET Imaging with [11C]this compound DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation DNA_Repair DNA Repair PARP1_Activation->DNA_Repair Tracer_Binding Binding to PARP1 PARP1_Activation->Tracer_Binding Target for Imaging Tracer_Admin [11C]this compound Administration Tracer_Admin->Tracer_Binding PET_Signal PET Signal Detection Tracer_Binding->PET_Signal PARP1_Quant PARP1_Quant PET_Signal->PARP1_Quant Quantification of PARP1 Expression

References

Application Notes and Protocols: Kinetic Modeling of [11C]AZ3391 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]AZ3391, also known as [11C]AZ14193391, is a novel, first-in-class positron emission tomography (PET) radioligand designed for the in vivo imaging of poly(ADP-ribose) polymerase 1 (PARP-1).[1] As a blood-brain barrier permeable and subtype-selective tracer, [11C]this compound holds significant promise for applications in neuro-oncology and other neurological disorders.[2][3] Preclinical studies have demonstrated its potential in assessing drug-induced PARP-1 engagement.[2][4] A key characteristic of [11C]this compound is its slow and potentially irreversible binding kinetics in the brain, which necessitates specific considerations for quantitative analysis through kinetic modeling.[3]

These application notes provide a comprehensive overview of the proposed methodologies for conducting and analyzing [11C]this compound PET studies, from experimental design to data interpretation. The protocols outlined below are based on established principles of PET kinetic modeling and are tailored to the known characteristics of this tracer.

Quantitative Data Summary

While specific quantitative data from comprehensive kinetic modeling studies of [11C]this compound are not yet widely published, the following tables have been structured to facilitate the presentation and comparison of key kinetic parameters once they become available.

Table 1: Regional [11C]this compound Kinetic Parameters (Example)

Brain RegionK₁ (mL/cm³/min)k₂ (min⁻¹)k₃ (min⁻¹)k₄ (min⁻¹)Vₜ (mL/cm³)BPₙₔ
Frontal Cortex
Hippocampus
Cerebellum
Thalamus
Putamen
  • K₁: Rate constant for tracer transport from plasma to the tissue non-displaceable compartment.

  • k₂: Rate constant for tracer transport from the non-displaceable compartment back to plasma.

  • k₃: Rate constant for tracer binding to the specific target (PARP-1).

  • k₄: Rate constant for dissociation from the specific target.

  • Vₜ: Total volume of distribution.

  • BPₙₔ: Binding potential.

Table 2: PARP-1 Occupancy by a Therapeutic Agent (Example)

Brain RegionBaseline BPₙₔPost-dose BPₙₔPARP-1 Occupancy (%)
Frontal Cortex
Hippocampus
Cerebellum
Thalamus
Putamen

Experimental Protocols

Protocol 1: Subject Preparation and Radiotracer Administration
  • Subject Selection: Recruit healthy volunteers or patients according to the study's inclusion and exclusion criteria. Obtain informed consent.

  • Pre-scan Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • Insert two intravenous catheters: one for radiotracer injection and one for arterial blood sampling.

  • Radiotracer Administration:

    • Administer a bolus injection of [11C]this compound. The exact dose should be determined based on radiation dosimetry and scanner sensitivity, with a typical maximum of 370 MBq (10 mCi) for first-in-human studies.[5]

    • Start the PET scan acquisition simultaneously with the injection.

Protocol 2: PET/CT Image Acquisition
  • Scanner: Use a high-resolution PET/CT scanner.

  • CT Scan: Perform a low-dose CT scan for attenuation correction.

  • PET Scan:

    • Acquire dynamic PET data over 90-120 minutes.

    • Employ a framing scheme with shorter frames at the beginning to capture the initial kinetics and longer frames towards the end (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 10 x 300s, 5 x 600s).

  • Image Reconstruction: Reconstruct the PET images using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.

Protocol 3: Arterial Blood Sampling and Analysis
  • Arterial Sampling:

    • Collect arterial blood samples continuously for the first 15 minutes using an automated blood sampling system.

    • Collect discrete manual arterial blood samples at increasing intervals throughout the scan (e.g., at 2, 5, 10, 20, 30, 45, 60, 75, and 90 minutes).

  • Plasma and Metabolite Analysis:

    • Centrifuge the discrete blood samples to separate plasma.

    • Measure the radioactivity in whole blood and plasma.

    • Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of unmetabolized parent radiotracer ([11C]this compound) at each time point.

  • Arterial Input Function (AIF) Generation:

    • Combine the continuous and discrete blood data to generate a total plasma radioactivity curve.

    • Multiply the total plasma radioactivity curve by the parent fraction to obtain the metabolite-corrected arterial input function.

Kinetic Modeling and Data Analysis Workflow

Given the reported slow/irreversible kinetics of [11C]this compound, the following modeling approaches are recommended.

Compartmental Modeling
  • Irreversible Two-Tissue Compartment Model (2TCMi): This model is suitable for tracers with irreversible binding. It estimates K₁, k₂, and k₃. The net influx rate, Kᵢ (K₁ * k₃ / (k₂ + k₃)), can be calculated as a measure of specific binding.

  • Reversible Two-Tissue Compartment Model (2TCM): While the kinetics are reported as slow, a reversible model should also be evaluated. This model estimates K₁, k₂, k₃, and k₄. The total volume of distribution (Vₜ) can be derived.

Graphical Analysis
  • Patlak Plot: This graphical method is appropriate for tracers with irreversible or slowly reversible binding. It provides a linear estimation of the net influx rate (Kᵢ). A linear plot after an initial equilibration period supports the use of an irreversible model.

  • Logan Plot: This method is used for reversible tracers to estimate the total volume of distribution (Vₜ) without the need for non-linear fitting of individual rate constants.

Parameter of Interest
  • For irreversible models: The primary outcome measure is the net influx rate (Kᵢ).

  • For reversible models: The total volume of distribution (Vₜ) and the binding potential (BPₙₔ) are the key parameters.

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_scan PET/CT Scan cluster_sampling Blood Sampling subject_selection Subject Selection & Consent pre_scan_prep Pre-scan Preparation (Fasting, IV Lines) subject_selection->pre_scan_prep tracer_admin [11C]this compound Administration pre_scan_prep->tracer_admin pet_acquisition Dynamic PET Acquisition (90-120 min) tracer_admin->pet_acquisition arterial_sampling Arterial Blood Sampling tracer_admin->arterial_sampling ct_scan Low-dose CT Scan metabolite_analysis Plasma & Metabolite Analysis arterial_sampling->metabolite_analysis

Caption: Experimental workflow for a [11C]this compound PET study.

data_analysis_pipeline cluster_input Input Data cluster_processing Data Processing cluster_modeling Kinetic Modeling cluster_output Output pet_data Dynamic PET Data tac_extraction Tissue Time-Activity Curve (TAC) Extraction pet_data->tac_extraction blood_data Arterial Blood Data aif_generation Metabolite-Corrected AIF blood_data->aif_generation compartmental_model Compartmental Modeling (e.g., 2TCMi) aif_generation->compartmental_model graphical_analysis Graphical Analysis (e.g., Patlak Plot) aif_generation->graphical_analysis tac_extraction->compartmental_model tac_extraction->graphical_analysis parametric_images Parametric Images (Kᵢ, Vₜ) compartmental_model->parametric_images graphical_analysis->parametric_images roi_analysis Regional Quantitative Analysis parametric_images->roi_analysis

Caption: Data analysis pipeline for [11C]this compound PET kinetic modeling.

parp1_binding_mechanism cluster_blood Blood cluster_tissue Brain Tissue tracer_blood [11C]this compound in Plasma tracer_free Free [11C]this compound tracer_blood->tracer_free K₁ tracer_free->tracer_blood k₂ tracer_bound [11C]this compound-PARP-1 Complex tracer_free->tracer_bound k₃ parp1 PARP-1 tracer_bound->tracer_free k₄ (slow/negligible) pet_scanner PET Scanner Detection tracer_bound->pet_scanner Positron Emission

Caption: Proposed binding mechanism of [11C]this compound for PET imaging.

References

Application Notes and Protocols for Monitoring PARP Inhibitor Treatment Response Using AZ3391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AZ3391, a novel subtype-selective PARP-1 PET radioligand, to monitor the response to Poly (ADP-ribose) polymerase (PARP) inhibitor treatments.

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[1][2][3] Inhibitors of PARP are a promising class of anti-cancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6] Monitoring the engagement of PARP inhibitors with their target in vivo is crucial for optimizing dosing, assessing treatment efficacy, and understanding resistance mechanisms.

This compound, also known as [11C]AZ14193391, is a recently developed, blood-brain barrier permeable, and subtype-selective PARP-1 positron emission tomography (PET) radioligand.[2][7] Its ability to non-invasively quantify PARP-1 occupancy makes it a powerful tool for monitoring the pharmacodynamic effects of PARP inhibitors in both preclinical and clinical settings.[8]

Principle of [11C]this compound PET Imaging

[11C]this compound is a radiolabeled small molecule that binds with high affinity and selectivity to the PARP-1 enzyme. When injected intravenously, it distributes throughout the body, including the brain, and accumulates in tissues with high PARP-1 expression.[2][8] The amount of [11C]this compound binding can be quantified using PET imaging.

When a patient is treated with a PARP inhibitor, the inhibitor occupies the binding sites on the PARP-1 enzyme. This competition prevents [11C]this compound from binding. By performing a PET scan before and after PARP inhibitor treatment, the reduction in [11C]this compound signal can be used to calculate the degree of PARP-1 occupancy by the therapeutic drug. This provides a direct measure of target engagement.

Key Applications

  • Pharmacodynamic (PD) Assessment: Determine the relationship between the dose of a PARP inhibitor and the extent of PARP-1 engagement in target tissues.[8]

  • Dose Optimization: Inform the selection of the optimal biological dose for clinical trials.

  • Response Monitoring: Non-invasively assess whether a PARP inhibitor is reaching and binding to its target in individual patients.

  • Resistance Mechanisms: Investigate whether reduced drug-target engagement contributes to acquired resistance.

  • Patient Stratification: Potentially identify patients with tumors expressing high levels of PARP-1 who may be more likely to respond to treatment.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to PARP inhibitors and their monitoring.

ParameterDrug/ProbeValueCell Line/ModelReference
IC50 Olaparib (AZD2281)5 nM (PARP1), 1 nM (PARP2)Biochemical Assay[9]
PARP-1 Occupancy AZD9574>95% blockade of [11C]PyBic uptakeNon-human primate brain[7]
Tumor Uptake [11C]this compoundHigh binding observedTumor xenograft[2][8]
Organ Distribution [11C]this compoundHigh binding in brain, spleen, bone marrowNon-human primate[2][8]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PARP-1 signaling pathway and the experimental workflow for monitoring PARP inhibitor response using [11C]this compound PET.

PARP_Signaling cluster_0 Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate Repair DNA Repair Proteins PAR->Repair recruits Repaired_DNA DNA Repaired Repair->Repaired_DNA facilitates repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Diagram 1: Simplified PARP-1 signaling pathway in DNA repair.

PET_Workflow Patient Patient with Tumor Baseline_Scan Baseline [11C]this compound PET/CT Scan Patient->Baseline_Scan PARPi_Tx Administer PARP Inhibitor Treatment Baseline_Scan->PARPi_Tx Followup_Scan Follow-up [11C]this compound PET/CT Scan PARPi_Tx->Followup_Scan Analysis Image Analysis & Quantification Followup_Scan->Analysis Occupancy Calculate PARP-1 Occupancy Analysis->Occupancy Decision Inform Clinical Decision Occupancy->Decision

Diagram 2: Experimental workflow for monitoring PARP-1 occupancy.

Experimental Protocols

Protocol 1: In Vivo [11C]this compound PET Imaging for PARP-1 Occupancy

Objective: To quantify PARP-1 occupancy by a PARP inhibitor in target tissues. This protocol is a representative procedure based on preclinical studies.[2][8]

Materials:

  • [11C]this compound radioligand

  • PARP inhibitor therapeutic

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane for preclinical models)

  • Intravenous catheter

  • Blood sampling supplies

  • Image analysis software

Procedure:

  • Baseline Scan: a. Anesthetize the subject (animal model or human patient). b. Position the subject in the PET/CT scanner. c. Perform a low-dose CT scan for anatomical localization and attenuation correction. d. Administer a bolus intravenous injection of [11C]this compound. e. Acquire dynamic PET data for 60-90 minutes post-injection. f. Collect arterial or venous blood samples at specified time points to determine the radiotracer input function.

  • PARP Inhibitor Administration: a. Administer the PARP inhibitor therapeutic according to the clinical or experimental protocol (e.g., oral or intravenous).

  • Follow-up Scan: a. At a specified time after PARP inhibitor administration (e.g., 24 hours), repeat the [11C]this compound PET/CT scan as described in step 1.

  • Image Reconstruction and Analysis: a. Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). b. Co-register the PET and CT images. c. Delineate regions of interest (ROIs) on the tumor and other relevant tissues (e.g., brain, spleen). d. Generate time-activity curves (TACs) for each ROI. e. Use pharmacokinetic modeling (e.g., Logan graphical analysis) to calculate the volume of distribution (VT) of [11C]this compound in each ROI for both the baseline and follow-up scans.

  • PARP-1 Occupancy Calculation: a. Calculate the PARP-1 occupancy using the following formula: Occupancy (%) = [(VT_baseline - VT_followup) / VT_baseline] * 100

Protocol 2: Ex Vivo Autoradiography with [11C]this compound

Objective: To visualize the distribution of PARP-1 in tissue sections and assess PARP inhibitor binding. This protocol is based on preclinical validation methods.[2][8]

Materials:

  • [11C]this compound radioligand

  • Frozen tissue sections (e.g., from tumor xenografts or biopsies)

  • Incubation buffer (e.g., Tris-HCl)

  • PARP inhibitor (for competition studies)

  • Phosphor imaging plates or digital autoradiography system

  • Microscope slides

Procedure:

  • Thaw frozen tissue sections to room temperature.

  • Pre-incubate the sections in buffer for 10-15 minutes.

  • Incubate the sections with a solution containing [11C]this compound at a specific concentration.

  • For competition studies, co-incubate adjacent sections with [11C]this compound and a high concentration of a non-radiolabeled PARP inhibitor (e.g., olaparib) to determine non-specific binding.

  • Wash the sections in ice-cold buffer to remove unbound radioligand.

  • Dry the sections rapidly.

  • Expose the sections to a phosphor imaging plate or a digital autoradiography system.

  • Analyze the resulting images to visualize the distribution and quantify the density of [11C]this compound binding.

Complementary Assays for Monitoring PARP Activity

While [11C]this compound PET measures target engagement, other assays can be used to measure the downstream effects on PARP activity.

Protocol 3: PARP ELISA Assay

Objective: To measure the enzymatic activity of PARP in cell or tissue lysates. This is a general protocol based on commercially available kits.[10]

Materials:

  • Histone-coated microplate

  • Cell or tissue lysate

  • Biotinylated NAD+

  • Recombinant PARP enzyme (for standard curve)

  • Streptavidin-HRP

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader

Procedure:

  • Add cell/tissue lysates and PARP enzyme standards to the histone-coated plate.

  • Add biotin-labeled NAD+ to initiate the PARP reaction.

  • Incubate for 1-2 hours.

  • Wash the plate to remove unreacted components.

  • Add Streptavidin-HRP, which will bind to the biotinylated PAR incorporated onto the histones.

  • Wash the plate.

  • Add the HRP substrate and measure the signal using a plate reader.

  • Quantify PARP activity by comparing the sample signal to the standard curve.

Biomarkers of PARP Inhibitor Response

Monitoring treatment response should also include the assessment of relevant biomarkers.[11][12]

Biomarker CategorySpecific BiomarkersRelevance
Homologous Recombination Deficiency (HRD) BRCA1/2 mutations, PALB2 mutations, ATM mutationsPredicts sensitivity to PARP inhibitors.[11][12]
Genomic Instability Genomic Instability Score (GIS)Associated with response in ovarian cancer.[11]
Protein Expression RAD51 foci formationA functional marker of homologous recombination repair capacity.[12]
Clinical Parameters Platinum-free interval (in ovarian cancer)Longer interval can correlate with better response to PARP inhibitors.[11]

Conclusion

This compound is a valuable tool for the non-invasive monitoring of PARP inhibitor treatment. By providing a direct measure of PARP-1 engagement in vivo, [11C]this compound PET imaging can aid in the development of new PARP inhibitors and personalize treatment for patients. The protocols and information provided here offer a framework for researchers and clinicians to effectively utilize this technology and other complementary assays to better understand and optimize PARP inhibitor therapy.

References

Application Notes and Protocols for [11C]PARP-inhibitor PET in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, and its overexpression in various cancers, including glioblastoma, makes it a compelling therapeutic and imaging target. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. The development of radiolabeled PARP inhibitors for PET imaging offers a promising approach for tumor delineation, assessment of treatment response, and patient stratification.

Due to the lack of publicly available information on a specific compound designated "[11C]AZD3391," this document provides a comprehensive protocol for the use of a generic [11C]-labeled PARP inhibitor PET tracer in preclinical glioblastoma models. The methodologies and data presented are based on established protocols for similar PARP inhibitor PET tracers, such as [18F]PARPi, [18F]olaparib, and the brain-penetrant [11C]PyBic.

Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology, neuro-oncology, and molecular imaging.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general experimental workflow for [11C]PARP-inhibitor PET imaging in glioblastoma models.

PARP1_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation and Action cluster_2 DNA Repair and Inhibition DNA_Strand_Break DNA Single-Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 activates PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes PARP_Inhibitor PARP Inhibitor (e.g., [11C]AZD3391) PARP1->PARP_Inhibitor is blocked by DNA_Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediates Trapped_PARP1 PARP1 Trapping on DNA PARP_Inhibitor->Trapped_PARP1 causes Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapped_PARP1->Replication_Fork_Collapse leads to

Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

PET_Imaging_Workflow cluster_0 Preparation cluster_1 Imaging Procedure cluster_2 Data Analysis and Validation Radiosynthesis Radiosynthesis of [11C]PARP-inhibitor Injection Intravenous Injection of Radiotracer Radiosynthesis->Injection Animal_Model Glioblastoma Animal Model (Orthotopic Xenograft) Animal_Model->Injection PET_Scan Dynamic PET/CT or PET/MR Scan Injection->PET_Scan Image_Analysis Image Reconstruction & Quantitative Analysis (SUV, DVR) PET_Scan->Image_Analysis Biodistribution Ex vivo Biodistribution Image_Analysis->Biodistribution Validation Immunohistochemistry & Western Blot (PARP1 expression) Image_Analysis->Validation

Caption: Experimental workflow for [11C]PARP-inhibitor PET imaging in glioblastoma animal models.

Quantitative Data Summary

The following tables summarize representative quantitative data from PET imaging studies of PARP inhibitors in glioblastoma models. Note that these values are illustrative and can vary based on the specific tracer, animal model, and experimental conditions.

Table 1: In Vitro Properties of PARP Inhibitor Radiotracers

Property [18F]PARPi [11C]PyBic
IC50 (nM) 2.8 ± 1.1 N/A (based on veliparib)
logP 2.15 ± 0.41 N/A
Plasma-free fraction (%) 63.9 ± 12.6 N/A

| Reference |[1] |[2] |

Table 2: In Vivo PET Imaging Data in Orthotopic Glioblastoma Models

Parameter [18F]PARPi (Mouse) [11C]PyBic (Rat)
Tracer Uptake in Tumor (%ID/g) 2.15 ± 0.28 (at 2h)[1] N/A (DVR reported)
Tumor-to-Brain Ratio ~45[3] N/A
Distribution Volume Ratio (DVR) N/A Significantly higher in tumor vs. contralateral brain[2]
Blocking Study (% reduction in tumor) ~87 (with olaparib)[1] 74 (with veliparib)[2]

| Reference |[1][3] |[2] |

Table 3: Ex Vivo Biodistribution Data (%ID/g at 2h post-injection of [18F]PARPi)

Organ Uptake (%ID/g)
Tumor 1.82 ± 0.21
Brain (Healthy) 0.04 ± 0.01
Muscle 1.36 ± 0.21
Liver High (hepatobiliary excretion)
Intestines High (hepatobiliary excretion)

| Reference |[1][4] |

Experimental Protocols

Radiosynthesis of a Generic [11C]PARP-inhibitor

This protocol describes a general method for the radiosynthesis of a [11C]-labeled PARP inhibitor via [11C]methylation, a common method for labeling with Carbon-11.[5] The specific precursor and reaction conditions would need to be optimized for the target molecule.

Materials:

  • Precursor molecule with a suitable functional group for methylation (e.g., amine, phenol, thiol).

  • [11C]CO2 produced from a cyclotron.

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent.

  • Hydriodic acid (HI) or triflic acid anhydride.

  • Anhydrous solvent (e.g., DMF, DMSO).

  • Base (e.g., K2CO3, NaOH).

  • Automated radiosynthesis module.

  • HPLC system for purification and analysis.

Procedure:

  • Production of [11C]CH3I or [11C]CH3OTf:

    • [11C]CO2 is trapped and converted to [11C]CH4 by reduction with LiAlH4.

    • [11C]CH4 is then reacted with iodine in the gas phase to produce [11C]CH3I.

    • Alternatively, [11C]CH3I can be converted to the more reactive [11C]CH3OTf by passing it through a column containing silver triflate.

  • [11C]Methylation Reaction:

    • The chosen precursor is dissolved in an appropriate anhydrous solvent with a suitable base.

    • [11C]CH3I or [11C]CH3OTf is bubbled through the precursor solution at an optimized temperature.

  • Purification:

    • The reaction mixture is purified using semi-preparative HPLC to isolate the [11C]-labeled product.

  • Formulation:

    • The HPLC solvent is removed by rotary evaporation, and the final product is formulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

  • Quality Control:

    • Radiochemical purity and identity are confirmed by analytical HPLC.

    • Molar activity is determined by measuring the radioactivity and the mass of the product.

    • The final product is tested for sterility and pyrogenicity before in vivo use.

Glioblastoma Animal Model

This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunocompromised mice.

Materials:

  • Human glioblastoma cell line (e.g., U251, U87).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Immunocompromised mice (e.g., athymic nude mice).

  • Stereotactic apparatus for small animals.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Cell Culture:

    • Glioblastoma cells are cultured under standard conditions (37°C, 5% CO2).

  • Cell Preparation:

    • Cells are harvested, washed, and resuspended in sterile PBS or serum-free medium at a concentration of approximately 1 x 10^5 cells/µL.

  • Orthotopic Implantation:

    • Mice are anesthetized and placed in a stereotactic frame.

    • A small burr hole is made in the skull at predetermined coordinates.

    • A Hamilton syringe is used to slowly inject 2-5 µL of the cell suspension into the brain parenchyma.

  • Post-operative Care:

    • The incision is closed, and the animals are monitored for recovery.

    • Tumor growth is typically monitored by MRI or bioluminescence imaging (if cells are engineered to express luciferase) and PET imaging is usually performed 2-3 weeks after implantation.

[11C]PARP-inhibitor PET Imaging Protocol

Materials:

  • [11C]-labeled PARP inhibitor in sterile injectable formulation.

  • Glioblastoma-bearing mice.

  • Small animal PET/CT or PET/MR scanner.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation:

    • The mouse is anesthetized with isoflurane (e.g., 2% for induction, 1.5% for maintenance).

    • A tail vein catheter is placed for radiotracer injection.

  • Radiotracer Injection:

    • Approximately 3.7-7.4 MBq (100-200 µCi) of the [11C]-labeled PARP inhibitor is injected intravenously.

  • PET Scan Acquisition:

    • A dynamic PET scan is acquired for 60-90 minutes immediately following injection.

    • A CT or MR scan is acquired for anatomical co-registration and attenuation correction.

  • Blocking Study (for specificity):

    • A separate cohort of animals is pre-treated with a non-radioactive PARP inhibitor (e.g., olaparib, 10-50 mg/kg, i.p. or i.v.) 30-60 minutes before the injection of the radiotracer to demonstrate target-specific binding.

Data Analysis

Procedure:

  • Image Reconstruction:

    • PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the tumor (identified from CT or MR) and contralateral normal brain tissue.

    • Time-activity curves (TACs) are generated for each ROI.

  • Quantification:

    • Standardized Uptake Value (SUV): SUV is calculated as (radioactivity in ROI [MBq/mL]) / (injected dose [MBq] / body weight [g]).

    • Tumor-to-Background Ratio (TBR): TBR is calculated as the SUV in the tumor ROI divided by the SUV in the contralateral normal brain ROI.

    • Kinetic Modeling: For dynamic scans, kinetic modeling can be performed to estimate parameters such as the distribution volume (VT) and the distribution volume ratio (DVR) using a reference tissue model with the contralateral brain as the reference region.[2]

Ex Vivo Biodistribution and Validation

Procedure:

  • Tissue Harvesting:

    • At the end of the imaging session or at a predetermined time point post-injection, animals are euthanized.

    • Tumor, brain, and major organs are collected, weighed, and the radioactivity is measured in a gamma counter.

  • Data Calculation:

    • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

  • Histological Validation:

    • Tumor and brain tissues are fixed, sectioned, and stained (e.g., H&E, immunohistochemistry for PARP1) to confirm tumor presence and correlate tracer uptake with PARP1 expression.

  • Western Blot:

    • Protein lysates from tumor and normal brain tissue can be analyzed by Western blot to quantify PARP1 expression levels.

References

Application Notes and Protocols for Assessing PARP-1 Target Engagement in vivo using AZ3391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in repairing single-strand DNA breaks.[1][2] Inhibition of PARP-1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] Assessing the engagement of PARP inhibitors with their target, PARP-1, in a living organism (in vivo) is crucial for optimizing drug dosage, confirming the mechanism of action, and establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

AZ3391 is a novel, potent, and selective PARP-1 inhibitor that has been radiolabeled with carbon-11 ([11C]this compound) to serve as a positron emission tomography (PET) radiotracer.[4] Its ability to penetrate the blood-brain barrier makes it particularly valuable for studying PARP-1 engagement in the central nervous system.[4] This document provides detailed application notes and protocols for utilizing [11C]this compound to assess PARP-1 target engagement in vivo.

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Apoptosis Apoptosis (if repair fails) Repair->Apoptosis prevents

Diagram 1: PARP-1 Signaling in DNA Repair.

Experimental Workflow

A typical in vivo PARP-1 target engagement study using [11C]this compound involves a baseline PET scan followed by a second scan after administration of a PARP-1 inhibitor. The displacement of the radiotracer from the tissue of interest indicates target engagement by the inhibitor.

Experimental_Workflow cluster_workflow In Vivo PARP-1 Target Engagement Workflow start Start: Acclimatize Animal Model baseline_scan Baseline [11C]this compound PET/CT Scan start->baseline_scan inhibitor_admin Administer PARP-1 Inhibitor (Test Compound) baseline_scan->inhibitor_admin Washout Period post_inhibitor_scan Post-dosing [11C]this compound PET/CT Scan inhibitor_admin->post_inhibitor_scan Appropriate Time Interval data_analysis Data Analysis: - Image Reconstruction - Time-Activity Curve Generation - Pharmacokinetic Modeling post_inhibitor_scan->data_analysis occupancy Calculate PARP-1 Occupancy data_analysis->occupancy end End: Correlate Occupancy with PK/PD occupancy->end

Diagram 2: Experimental Workflow for PARP-1 Occupancy Study.

Detailed Protocols

Radiosynthesis of [11C]this compound

[11C]this compound is synthesized by the methylation of the corresponding desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The synthesis is typically performed in an automated synthesis module. The final product should be purified by high-performance liquid chromatography (HPLC) and formulated in a physiologically compatible solution for injection. The radiochemical purity, chemical purity, and specific activity of the final product must be determined before use.

Animal Models

Non-human primates (e.g., cynomolgus or rhesus monkeys) are a suitable model for preclinical validation and imaging studies due to their physiological similarity to humans.[4] For tumor-bearing models, immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts with known PARP-1 expression levels can be used.

In Vivo PET/CT Imaging Protocol
  • Animal Preparation: Fast the animal for 4-6 hours before the scan to reduce metabolic variability. Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the scan. Monitor vital signs (heart rate, respiration, temperature) continuously.

  • Radiotracer Administration: Administer a bolus injection of [11C]this compound intravenously (e.g., via a saphenous vein catheter). The exact dose will depend on the animal model and scanner sensitivity, but a typical dose for preclinical imaging is in the range of 10-20 MBq.

  • PET/CT Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Initiate a dynamic PET scan immediately after the radiotracer injection. A typical scan duration is 60-90 minutes.

    • The framing sequence can be, for example: 12 x 10s, 6 x 30s, 5 x 60s, 7 x 300s.

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D-OSEM). Apply corrections for attenuation, scatter, and radioactive decay.

PARP-1 Occupancy (Blocking) Study
  • Perform a baseline [11C]this compound PET/CT scan as described above.

  • After a suitable washout period (at least 5 half-lives of [11C]), administer the PARP-1 inhibitor being tested (e.g., AZD9574). The dose and timing of inhibitor administration should be based on its known pharmacokinetic properties. For example, pre-treatment with increasing doses of AZD9574 (up to 0.05 mg/kg) has been shown to block [11C]this compound binding in non-human primates.[4][5]

  • At the time of expected peak receptor occupancy by the inhibitor, perform a second [11C]this compound PET/CT scan using the same procedure as the baseline scan.

Ex Vivo Biodistribution Study
  • Administer [11C]this compound intravenously to a cohort of animals.

  • At various time points post-injection (e.g., 5, 15, 30, 60 minutes), euthanize a subset of animals.

  • Rapidly dissect tissues of interest (e.g., brain, spleen, bone marrow, tumor, muscle, blood).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Data Analysis

  • Image Analysis: Draw regions of interest (ROIs) on the co-registered PET/CT images for various tissues, including the target organ (e.g., brain, tumor) and a reference region (a region with low or no specific PARP-1 binding, if available).

  • Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the average radioactivity concentration against time.

  • Pharmacokinetic Modeling: Apply appropriate pharmacokinetic models to the TACs to quantify radiotracer uptake and binding. The distribution volume (VT) is a common outcome measure.

  • PARP-1 Occupancy Calculation: Calculate the PARP-1 occupancy by the inhibitor using the following formula:

    Occupancy (%) = [ (VT_baseline - VT_post-inhibitor) / VT_baseline ] x 100

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between different experimental groups and conditions.

Table 1: Ex Vivo Biodistribution of [11C]this compound in a Preclinical Model

Tissue5 min (%ID/g)15 min (%ID/g)30 min (%ID/g)60 min (%ID/g)
BrainDataDataDataData
SpleenDataDataDataData
Bone MarrowDataDataDataData
TumorDataDataDataData
MuscleDataDataDataData
BloodDataDataDataData

Table 2: PARP-1 Occupancy in a Specific Brain Region Following Administration of a PARP-1 Inhibitor

Treatment GroupDose of InhibitorBaseline VT (mL/cm³)Post-Inhibitor VT (mL/cm³)PARP-1 Occupancy (%)
Vehicle-DataDataData
Inhibitor XLow DoseDataDataData
Inhibitor XHigh DoseDataDataData

Conclusion

The use of the PET tracer [11C]this compound provides a powerful and non-invasive method to quantify PARP-1 target engagement in vivo. The protocols and application notes described herein offer a framework for researchers to design and execute robust studies to accelerate the development of novel PARP-1 inhibitors. These studies are critical for understanding the in-body activity of these drugs and for selecting appropriate doses for clinical trials.

References

Application Notes and Protocols for Quantitative [11C]AZ3391 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to [11C]AZ3391

[11C]this compound (also known as [11C]AZ14193391) is a novel, subtype-selective positron emission tomography (PET) radioligand designed to quantify the poly (ADP-ribose) polymerase 1 (PARP1) enzyme in vivo.[1][2] PARP1 is a key enzyme in the DNA damage response pathway, and its inhibitors are a class of anticancer agents. [11C]this compound is a blood-brain barrier permeable tracer, making it suitable for neuro-oncology and studies of neurological disorders where PARP1 is implicated.[2] Preclinical studies have demonstrated its potential for in vivo visualization and quantification of PARP1.[1][2]

Radioligand Characteristics
  • Target: Poly (ADP-ribose) polymerase 1 (PARP1)

  • Selectivity: Subtype-selective for PARP1.[2]

  • Permeability: Blood-brain barrier permeable.[2]

  • Kinetics: Preclinical data in non-human primates suggest slow/irreversible brain kinetics, characterized by continuous uptake over time.[1] This kinetic profile is a critical consideration for the selection of appropriate quantitative analysis methods.

Applications
  • Oncology: Non-invasive assessment of PARP1 expression in tumors, which can aid in patient selection for PARP inhibitor therapy and in monitoring treatment response.

  • Pharmacology: In vivo assessment of target engagement and receptor occupancy of PARP1 inhibitors during drug development.[2]

  • Neuroscience: Investigation of the role of PARP1 in various neurological diseases.

Experimental Protocols

In Vitro Autoradiography with [11C]this compound

This protocol is designed to assess the specific binding of [11C]this compound to PARP1 in tissue sections.

Materials:

  • Cryo-sectioned tissue slices (e.g., tumor xenografts, brain tissue) known to express PARP1.

  • [11C]this compound.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate additives).

  • Washing buffer (cold).

  • Non-specific binding blocking agent (e.g., Olaparib or AZD5305).[2]

  • Phosphor imaging plates or digital autoradiography system.

Procedure:

  • Tissue Preparation: Mount cryo-sectioned tissue slices (10-20 µm) onto microscope slides and allow them to dry.

  • Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue.

  • Incubation: Incubate the slides with a solution of [11C]this compound in incubation buffer at a specified concentration. For determination of non-specific binding, co-incubate a parallel set of slides with a high concentration of a non-labeled PARP1 inhibitor (e.g., Olaparib).[2]

  • Washing: After incubation, wash the slides in cold washing buffer to remove unbound radioligand. The duration and number of washes should be optimized to maximize the specific binding signal.

  • Drying: Quickly dry the washed slides with a stream of cold, dry air.

  • Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.

  • Data Analysis: Quantify the signal intensity in regions of interest corresponding to specific anatomical structures. Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

In Vivo PET Imaging with [11C]this compound (Non-Human Primate Model)

This protocol outlines the procedure for performing a dynamic PET scan in a non-human primate to assess the in vivo kinetics and distribution of [11C]this compound.

Materials:

  • [11C]this compound.

  • Anesthetized non-human primate.

  • PET/CT or PET/MR scanner.

  • Arterial line for blood sampling (optional but recommended for full kinetic modeling).

  • Blocking agent (e.g., AZD9574) for target engagement studies.[2]

Procedure:

  • Animal Preparation: Anesthetize the non-human primate and position it in the PET scanner. If arterial blood sampling is planned, insert an arterial line.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Administer a bolus injection of [11C]this compound intravenously.

  • Dynamic PET Acquisition: Start a dynamic PET scan immediately upon injection. The scan duration should be sufficient to capture the tracer kinetics (e.g., 90-120 minutes).

  • Arterial Blood Sampling (Optional): If an arterial line is in place, collect serial arterial blood samples throughout the scan to measure the arterial input function.

  • Blocking Study (Optional): To confirm specific binding in vivo, a separate scan can be performed after pre-treatment with a PARP1 inhibitor (e.g., AZD9574).[2]

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and radioactive decay.

Data Presentation

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the described preclinical studies.

Table 1: In Vitro [11C]this compound Binding Characteristics

ParameterTissue TypeValue
Specific Binding Tumor XenograftHigh
CerebellumDense
Blocking Agent OlaparibComplete blocking
AZD5305Complete blocking

Table 2: In Vivo [11C]this compound Biodistribution and Blocking in Non-Human Primates

OrganBaseline UptakeUptake after AZD9574 block% Blockade
Brain HighLow>95%
Spleen HighLowDose-dependent
Bone Marrow HighLowDose-dependent

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (Single-Strand Break) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation recruits PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PARP1 PARP1_Activation->Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair PARP_Inhibitor PARP1 Inhibitor ([11C]this compound Target) PARP_Inhibitor->Inhibition Cell_Death Synthetic Lethality in BRCA-mutant cells Inhibition->Cell_Death

Caption: PARP1 signaling pathway in DNA damage response and therapeutic inhibition.

Data_Analysis_Pipeline cluster_0 Data Acquisition cluster_1 Image Processing cluster_2 Quantitative Analysis PET_Scan Dynamic PET Scan (90-120 min) Reconstruction Image Reconstruction (Attenuation, Scatter Correction) PET_Scan->Reconstruction Arterial_Sampling Arterial Blood Sampling (Optional) Input_Function Metabolite-Corrected Arterial Input Function Arterial_Sampling->Input_Function Anatomical_Scan MR/CT Scan Co-registration PET-MR/CT Co-registration Anatomical_Scan->Co-registration Reconstruction->Co-registration ROI_Definition Region of Interest (ROI) Definition Co-registration->ROI_Definition TAC_Generation Time-Activity Curve (TAC) Generation ROI_Definition->TAC_Generation Kinetic_Modeling Kinetic Modeling (e.g., Patlak Analysis for Irreversible Uptake) TAC_Generation->Kinetic_Modeling Input_Function->Kinetic_Modeling Outcome_Parameters Outcome Parameters (e.g., Ki, DVR) Kinetic_Modeling->Outcome_Parameters

Caption: Data analysis pipeline for quantitative [11C]this compound PET imaging.

References

Application Notes and Protocols for In Vivo Biodistribution of [¹¹C]AZ3391 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of [¹¹C]AZ3391, a novel, selective, and blood-brain barrier-penetrant PET radioligand for the in vivo imaging of Poly (ADP-ribose) polymerase 1 (PARP1). Due to the limited availability of specific quantitative biodistribution data for [¹¹C]this compound in rodents within publicly accessible literature, this document provides a generalized, yet detailed, protocol and representative data based on standard methodologies for 11C-labeled radiotracers.

Introduction to [¹¹C]this compound

[¹¹C]this compound, also known as [¹¹C]AZ14193391, is a first-in-class PET tracer designed for the non-invasive in vivo quantification of PARP1.[1][2] PARP1 is a key enzyme in the DNA damage repair pathway, making it a significant target in oncology and for understanding various neurological disorders.[2] Preclinical studies have validated [¹¹C]this compound as a promising radioligand with high selectivity for PARP1.[1] In vitro autoradiography has demonstrated dense binding in tissues known for high PARP1 expression, such as tumor xenografts and the cerebellum. This binding is specific, as it can be completely blocked by PARP inhibitors like Olaparib.[1]

In vivo studies in non-human primates have shown high uptake of [¹¹C]this compound in the brain, spleen, and bone marrow. The specificity of this uptake was confirmed through blocking studies using the PARP1 inhibitor AZD9574.[1] A notable characteristic of [¹¹C]this compound is its slow and potentially irreversible brain kinetics, observed as a continuously increasing time-activity curve in the brain.[2]

Experimental Protocols

The following protocols describe a standard methodology for conducting an in vivo biodistribution study of a 11C-labeled radiotracer, such as [¹¹C]this compound, in rodents.

Protocol 1: Ex Vivo Biodistribution Study in Mice

Objective: To determine the temporal distribution and clearance of [¹¹C]this compound in various organs and tissues of healthy mice.

Materials:

  • Healthy mice (e.g., C57BL/6, 8-10 weeks old, n=4 per time point)

  • [¹¹C]this compound radiotracer solution, sterile, for injection

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes (28-30G)

  • Gamma counter, calibrated for 11C

  • Precision balance

  • Dissection tools

  • Tubes for tissue collection

Procedure:

  • Radiotracer Preparation and Dosing:

    • Thaw the [¹¹C]this compound solution and draw up the required dose into syringes. A typical injected dose for a mouse is 3.7-7.4 MBq (100-200 µCi) in a volume of 100-150 µL.

    • Prepare a standard of the injectate by diluting a known amount of the radiotracer in a known volume of water. This will be used to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Animal Handling and Injection:

    • Anesthetize the mouse using isoflurane (2-3% in oxygen).

    • Secure the mouse and perform a bolus intravenous (IV) injection via the lateral tail vein. Record the exact time of injection.

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes), euthanize the mouse via an approved method (e.g., cervical dislocation under deep anesthesia).

    • Immediately begin dissection. Collect blood via cardiac puncture.

    • Rapidly dissect key organs and tissues of interest. These typically include: brain, heart, lungs, liver, kidneys, spleen, muscle, bone (femur), and a sample of skin. For brain studies, specific regions like the cerebellum, cortex, striatum, and hippocampus may be dissected.

    • Rinse excess blood from organs where appropriate (e.g., heart, liver). Blot tissues dry to remove excess fluid.

  • Radioactivity Measurement:

    • Place each tissue sample into a pre-weighed tube.

    • Weigh each tube with the tissue to determine the wet weight of the sample.

    • Place all tubes, along with the injection standard, into the gamma counter.

    • Measure the radioactivity (in counts per minute, CPM) for each sample. Ensure all measurements are decay-corrected to the time of injection.

  • Data Analysis:

    • Calculate the %ID/g for each tissue using the following formula: %ID/g = (CPM in tissue / Tissue weight in g) / (Total injected CPM) * 100

    • Average the %ID/g values for each tissue across all animals at each time point.

    • Calculate the standard deviation for each data point.

Data Presentation

The following table represents an illustrative example of how biodistribution data for a brain-penetrant 11C-labeled tracer might be presented.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Specific quantitative data for [¹¹C]this compound in rodents is not available in the cited literature.

Table 1: Representative Biodistribution of a 11C-Labeled Tracer in Mice (%ID/g ± SD)

Tissue2 min5 min15 min30 min60 min
Blood 4.5 ± 0.82.1 ± 0.41.0 ± 0.20.5 ± 0.10.2 ± 0.1
Brain 1.2 ± 0.31.8 ± 0.42.5 ± 0.52.8 ± 0.62.6 ± 0.5
Heart 5.1 ± 1.13.5 ± 0.72.0 ± 0.41.1 ± 0.30.6 ± 0.2
Lungs 8.2 ± 1.54.0 ± 0.92.1 ± 0.51.2 ± 0.30.7 ± 0.2
Liver 12.5 ± 2.115.0 ± 2.513.5 ± 2.210.1 ± 1.86.5 ± 1.2
Kidneys 9.8 ± 1.811.2 ± 2.09.5 ± 1.77.0 ± 1.34.1 ± 0.9
Spleen 3.0 ± 0.64.5 ± 0.85.1 ± 0.94.8 ± 0.83.5 ± 0.7
Muscle 1.5 ± 0.41.8 ± 0.52.0 ± 0.51.9 ± 0.41.5 ± 0.3
Bone 2.1 ± 0.52.8 ± 0.63.5 ± 0.73.2 ± 0.62.5 ± 0.5

Visualizations

PARP1 Signaling Pathway

The diagram below illustrates the central role of PARP1 in the DNA single-strand break (SSB) repair process. [¹¹C]this compound is designed to bind to PARP1, allowing for its visualization and quantification.

PARP1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 PET Imaging Intervention DNA DNA SSB Single-Strand Break (SSB) DNA->SSB DNA Damage (e.g., ROS, Alkylation) PARP1 PARP1 Enzyme SSB->PARP1 Recruitment & Activation RepairedDNA Repaired DNA PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR PAR Synthesis (PARylation) NAD NAD+ NAD->PARP1 Substrate Repair DNA Repair Proteins (e.g., XRCC1) PAR->Repair Recruitment Repair->RepairedDNA Repair Process Tracer [11C]this compound Tracer->PARP1 Binds to PARP1

PARP1 DNA Repair Pathway and Tracer Binding.
Experimental Workflow

The following diagram outlines the logical flow of the ex vivo biodistribution protocol described above.

Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Tissue Processing cluster_analysis Data Analysis A1 Prepare [11C]this compound Dose A2 Prepare Dose Standard B2 IV Tail Vein Injection A2->B2 Inject B1 Anesthetize Mouse B1->B2 B3 Start Timer B2->B3 B4 Euthanize at Time Point (2, 5, 15, 30, 60 min) B3->B4 C1 Collect Blood B4->C1 Harvest C2 Dissect Organs & Tissues C1->C2 C3 Weigh Tissue Samples C2->C3 D1 Measure Radioactivity (Gamma Counter) C3->D1 Count D2 Decay Correct Counts D1->D2 D3 Calculate %ID/g D2->D3 D4 Summarize Data (Mean ± SD) D3->D4

Workflow for Rodent Ex Vivo Biodistribution.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in [11C] Radioligand PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general troubleshooting advice for positron emission tomography (PET) studies using Carbon-11 ([11C]) labeled radioligands. As specific information regarding the synthesis, preclinical, and first-in-human evaluation of [11C]AZD3391 is not publicly available at this time, the following guidance is based on established principles for other [11C] radiotracers. Researchers using [11C]AZD3391 should adapt these recommendations based on their own validation data and any forthcoming publications on this specific tracer.

This guide is intended for researchers, scientists, and drug development professionals experienced in PET imaging.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during [11C] radioligand PET experiments that can lead to a low signal-to-noise ratio (SNR).

Issue: Overall low brain uptake or signal across all regions of interest.

Question: We are observing a generally low signal across the entire brain for our [11C] PET study. What are the potential causes and how can we troubleshoot this?

Answer:

A uniformly low signal can stem from several factors, from radiotracer quality to subject-specific physiology.

Potential Causes & Troubleshooting Steps:

  • Radiotracer Quality:

    • Low Molar Activity: Competition for the target receptor by the non-radioactive ("cold") version of the ligand can reduce the specific binding of the [11C]-labeled tracer.

      • Action: Verify the molar activity of the synthesized radiotracer at the time of injection. Ensure it meets the required specifications for the target.

    • Radiochemical Purity: Impurities can interfere with binding or alter biodistribution.

      • Action: Confirm the radiochemical purity of the tracer dose via appropriate quality control measures (e.g., HPLC).

  • Injected Dose:

    • An insufficient injected dose will result in low counts and poor image statistics.

      • Action: Review the injected dose. For many [11C] tracers, a typical injected dose for human studies is around 370 MBq (10 mCi), though this can vary. Ensure the dose is appropriate for the scanner sensitivity and the specific tracer.

  • Subject-Specific Factors:

    • Physiological Variability: Factors such as blood-brain barrier (BBB) integrity, cerebral blood flow, and metabolism can vary between subjects.

      • Action: While difficult to control, be aware of potential physiological differences. In clinical research, subject screening and inclusion/exclusion criteria are critical.

    • Medication Effects: Concomitant medications may interact with the target receptor or affect tracer metabolism.

      • Action: Thoroughly screen subjects for any medications that could interfere with the study.

Issue: High noise levels in the reconstructed PET images.

Question: Our reconstructed [11C] PET images appear very noisy, which is compromising our quantitative analysis. What steps can we take to reduce the noise?

Answer:

Image noise is a common challenge in PET and can be addressed at various stages of the imaging pipeline.

Troubleshooting Workflow for High Image Noise

G Troubleshooting High Image Noise in [11C] PET cluster_acq Acquisition Stage cluster_recon Reconstruction Stage cluster_post Post-Processing Stage start High Image Noise Observed acquisition Review Acquisition Parameters start->acquisition reconstruction Optimize Reconstruction Algorithm acquisition->reconstruction acq_scan_duration Increase Scan Duration? acquisition->acq_scan_duration Check acq_injected_dose Optimize Injected Dose? acquisition->acq_injected_dose Check post_processing Apply Post-Reconstruction Filtering reconstruction->post_processing recon_algorithm Algorithm Choice (e.g., OSEM, FBP)? reconstruction->recon_algorithm Evaluate recon_params Adjust Iterations/Subsets? reconstruction->recon_params Evaluate analysis Refine Data Analysis post_processing->analysis post_filter Apply Gaussian or other filters? post_processing->post_filter Consider solution Improved Signal-to-Noise Ratio analysis->solution G Workflow for Addressing Motion Artifacts cluster_prev Before & During Scan cluster_det During & After Scan cluster_corr Post-Acquisition start Suspected Motion Artifacts prevention Preventive Measures start->prevention detection Detection of Motion start->detection outcome Reduced Artifacts & Improved Quantification prevention->outcome comfort Ensure Patient Comfort (e.g., padding, temperature) prevention->comfort immobilization Use Head Fixation/Immobilization prevention->immobilization instructions Clear Patient Instructions prevention->instructions correction Motion Correction Techniques detection->correction visual_insp Visual Inspection of Sinograms/Images detection->visual_insp tracking Use Motion Tracking System (if available) detection->tracking correction->outcome frame_alignment Frame-to-Frame Realignment correction->frame_alignment list_mode List-Mode Re-binning correction->list_mode

Common artifacts in PARP-1 PET imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PARP-1 PET Imaging Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during PARP-1 PET imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common sources of artifacts in PARP-1 PET imaging?

A1: Artifacts in PARP-1 PET imaging can be broadly categorized into three main sources: patient/subject-related, scanner hardware-related, and tracer-specific issues. Understanding these can help in identifying and mitigating them.

  • Patient/Subject-Related Artifacts: These are primarily due to physiological processes and movement.

    • Motion Artifacts: Voluntary and involuntary movements, including respiratory and cardiac motion, can cause blurring and misregistration between the PET and CT scans. This is a significant source of error, potentially leading to inaccurate quantification of tracer uptake (SUV) and misinterpretation of lesion localization.

    • Physiological Uptake: The biodistribution of the specific PARP-1 radiotracer can lead to high physiological uptake in certain organs, which can obscure adjacent areas of interest.

  • Scanner Hardware and Reconstruction Artifacts: These are related to the imaging equipment and the process of generating the final images.

    • Metal Artifacts: Metallic implants (e.g., dental fillings, surgical clips, prostheses) can cause severe streak artifacts on the CT scan used for attenuation correction. These errors are then propagated to the PET image, creating factitiously high or low uptake areas.[1][2]

    • Attenuation Correction Artifacts: Incorrect attenuation correction, often due to motion or the presence of high-density materials, can lead to inaccurate SUV measurements.

    • Truncation Artifacts: This occurs when parts of the body are outside the CT field of view, leading to an underestimation of tracer uptake in those regions.

  • Tracer-Specific Artifacts: These are inherent to the radiopharmaceutical used.

    • Off-Target Binding: Some PARP-1 tracers may exhibit binding to other PARP isoforms or unrelated proteins, leading to non-specific signals.[3]

    • High Background Signal: Suboptimal radiotracers or improper patient preparation can result in high background signal, reducing the tumor-to-background ratio and making lesion detection difficult.

    • Tracer Metabolism and Clearance: The route of metabolism and clearance can influence image quality. For instance, hepatobiliary clearance may complicate the assessment of abdominal lesions.[4]

Q2: My PARP-1 PET images are blurry, and the lesion location seems shifted between the PET and CT images. What could be the cause and how can I fix it?

A2: This is a classic presentation of a motion artifact . Motion during the scan is one of the most common and significant sources of image degradation in PET/CT.

Cause: Patient or animal movement during the long PET acquisition time, or physiological motion like breathing and heartbeat, causes a mismatch between the relatively fast CT scan and the slower PET scan. This leads to:

  • Image Blurring: Loss of spatial resolution, making small lesions difficult to identify.

  • Misregistration: The anatomical location of a lesion on the CT does not align with the area of radiotracer uptake on the PET image.

  • Inaccurate Attenuation Correction: The misaligned CT map is used to correct for photon attenuation in the PET data, leading to erroneous calculations of tracer concentration (SUV).

Troubleshooting and Avoidance Strategies:

  • Patient/Animal Immobilization:

    • Clinical: Use comfortable positioning aids and clear instructions for the patient to remain as still as possible. Mild sedatives may be considered if necessary and appropriate.

    • Preclinical: Ensure the animal is securely anesthetized and positioned. Use of a stereotactic frame for brain imaging is recommended.

  • Respiratory Gating:

    • This is a key technique for minimizing artifacts from breathing. The scanner monitors the respiratory cycle and sorts the PET data into different "bins" corresponding to different phases of breathing. An image can then be reconstructed from a single bin (e.g., end-expiration) to reduce motion blur.

  • Image Registration Software:

    • Post-acquisition, software can be used to realign the PET and CT images or to register dynamic PET frames to correct for motion that occurred during the scan.

  • Optimized Scanning Protocol:

    • For whole-body scans, a caudocephalad scanning direction (from feet to head) can help minimize the impact of increasing bladder activity over time.

Q3: I am observing areas of extremely high and low signal around a patient's dental implant that don't look biological. What is this and how should I handle it?

A3: You are likely observing metal artifacts . High-density materials like metal severely disrupt the CT scan, and these errors are then transferred to the PET image during attenuation correction.

Cause: Metallic implants cause two main problems on the CT scan:

  • Photon Starvation: The metal absorbs most of the X-rays, leaving very few to reach the detector. This creates dark streak artifacts.

  • Beam Hardening: The X-ray beam becomes "harder" (higher average energy) as it passes through the metal, which can create bright streak artifacts.

When this faulty CT map is used for PET attenuation correction, it results in:

  • Artificial "Hot Spots": Overestimation of tracer uptake in areas corresponding to dark CT streaks.

  • Artificial "Cold Spots": Underestimation of tracer uptake in areas corresponding to bright CT streaks.

Troubleshooting and Avoidance Strategies:

  • Metal Artifact Reduction (MAR) Software:

    • Most modern PET/CT scanners are equipped with MAR algorithms. These are applied to the CT data to correct for the artifacts before the attenuation correction map is generated. It is crucial to use this software when imaging patients with metallic implants.[2][5]

  • Review Non-Attenuation-Corrected (NAC) Images:

    • Always review the NAC PET images alongside the attenuation-corrected (AC) images. The NAC images are not affected by CT-based artifacts and can help you determine if a "hot spot" is a true biological finding or an artifact. However, be aware that NAC images are not quantitatively accurate.

  • Modify CT Acquisition Parameters:

    • In some instances, increasing the tube voltage (kVp) during the CT scan can help to penetrate the metal better and reduce the severity of the artifacts.

Q4: The tracer uptake in the liver and bowel is very high, making it difficult to assess nearby lesions. How can I reduce this physiological background signal?

A4: High uptake in the liver and bowel is a common challenge with many PARP-1 radiotracers due to their metabolic pathways. While it cannot be completely eliminated, there are strategies to minimize its impact.

Cause:

  • Hepatobiliary Clearance: Many PARP-1 inhibitors, and thus their corresponding radiotracers, are cleared through the liver and excreted into the bile, which then enters the intestines. This is a primary reason for high signal in these organs.[4]

  • Tracer Lipophilicity: Highly lipophilic (fat-soluble) tracers tend to have higher liver uptake.

Troubleshooting and Avoidance Strategies:

  • Optimize Imaging Time:

    • Acquire images at a time point that provides the best balance between tumor uptake and background clearance. This often requires dynamic imaging in early studies to determine the optimal window. For some tracers, delayed imaging (e.g., 2-4 hours post-injection) may show better tumor-to-liver and tumor-to-bowel ratios.

  • Patient Preparation:

    • Ensure adequate hydration to promote clearance of the tracer through the renal system, if applicable to the specific tracer.

    • A high-protein, low-carbohydrate diet before the scan can sometimes help, although this is more critical for FDG-PET.

  • Radiotracer Selection:

    • When possible, choose a PARP-1 radiotracer that has been optimized for a more favorable biodistribution, such as one with increased hydrophilicity to promote renal clearance over hepatobiliary clearance.[6]

  • Image Analysis:

    • Careful review of fused PET/CT images is essential to anatomically correlate areas of high uptake with the liver and bowel loops.

    • For quantitative analysis, it is important to draw regions of interest (ROIs) carefully to avoid including physiological uptake from adjacent organs.

Quantitative Data Summary

The following tables summarize key quantitative data for common PARP-1 PET radiotracers.

Table 1: Preclinical Tumor Uptake of Various PARP-1 Radiotracers

RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
[¹⁸F]Olaparib PSN-1 Xenografts2 hours3.2 ± 0.36[7]
[⁶⁸Ga]DOTA-Olaparib SK-OV-3 Models1 hour2.37 ± 0.64[4]
[¹⁸F]FTT Ovarian Cancer PDXNot SpecifiedSUV range 2-12[8][9]
[¹¹C]PyBic RG2 Rat GlioblastomaNot Specified74% blockable[10]

Table 2: Impact of Prior Therapy on [¹⁸F]-FTT Uptake in Patients

ParameterNo Prior PARP InhibitorPrior PARP Inhibitorp-valueReference
Median SUVmax 6.44.70.001[11][12]
Median SUVmax No Prior Systemic TherapyPrior Systemic Therapy
6.04.00.01[11][12]

Experimental Protocols

Protocol 1: Preclinical PARP-1 PET/CT Imaging of a Xenograft Model

This protocol provides a general framework for conducting a preclinical PARP-1 PET imaging study in a mouse model.

  • Animal Preparation:

    • House animals in accordance with institutional guidelines.

    • Fast the animal for 4-6 hours prior to imaging to reduce background signal, but allow access to water.

    • Anesthetize the animal using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) and maintain body temperature using a heating pad.

  • Radiotracer Administration:

    • Administer the PARP-1 radiotracer (e.g., 3.7-7.4 MBq or 100-200 µCi) via intravenous tail vein injection.

    • Note the exact time of injection and the injected dose.

  • Uptake Period:

    • Allow the radiotracer to distribute for a predetermined uptake period (typically 60-120 minutes, depending on the tracer kinetics). Keep the animal under anesthesia during this time.

  • Image Acquisition:

    • Position the animal on the scanner bed.

    • Acquire a CT scan for attenuation correction and anatomical localization (e.g., 80 kVp, 500 µA).

    • Perform a static PET scan over the region of interest (e.g., the tumor) for 10-20 minutes. For dynamic imaging, acquire a series of scans starting immediately after tracer injection.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).

    • Correct for attenuation, scatter, and random coincidences.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other relevant tissues (e.g., muscle, liver) to calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

Protocol 2: In Vitro PARP-1 Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for PARP-1.

  • Plate Preparation:

    • Use a 96-well plate suitable for the detection method (e.g., fluorescence polarization).

    • Prepare a serial dilution of the unlabeled test compound.

  • Assay Components:

    • Recombinant human PARP-1 enzyme.

    • A fluorescently labeled DNA oligonucleotide that binds to PARP-1.

    • Assay buffer.

    • NAD+ (for trapping assays).

  • Assay Procedure:

    • Add assay buffer to all wells.

    • Add the serially diluted test compound or vehicle control to the appropriate wells.

    • Add the PARP-1 enzyme to all wells except the blank.

    • Add the fluorescent DNA probe to all wells.

    • Incubate to allow binding of PARP-1 to the DNA and the inhibitor.

    • For trapping assays, add NAD+ to initiate auto-PARylation and measure the displacement of PARP-1 from the DNA.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence polarization) using a plate reader.

    • Plot the signal as a function of the test compound concentration.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the fluorescent probe.

Visualizations

PARP-1 Signaling in DNA Damage Response

PARP1_Signaling PARP-1 Signaling in DNA Damage Response DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP-1 (Active) Binds to DNA Break DNA_Damage->PARP1_Active Recruits & Activates PARP1_Inactive PARP-1 (Inactive) PARP1_Inactive->PARP1_Active Auto_PARylation Auto-PARylation of PARP-1 PARP1_Active->Auto_PARylation Catalyzes Histone_PARylation Histone PARylation PARP1_Active->Histone_PARylation Catalyzes NAD NAD+ NAD->Auto_PARylation Substrate NAD->Histone_PARylation Substrate PAR Poly(ADP-ribose) (PAR) Polymer Auto_PARylation->PAR Forms XRCC1 XRCC1 Recruitment Auto_PARylation->XRCC1 Recruits Histone_PARylation->PAR Forms Chromatin_Relax Chromatin Relaxation Histone_PARylation->Chromatin_Relax Leads to BER_Complex Base Excision Repair (BER) Complex Assembly Chromatin_Relax->BER_Complex Facilitates XRCC1->BER_Complex Scaffolds DNA_Repair DNA Repair BER_Complex->DNA_Repair Executes Preclinical_Workflow Preclinical PARP-1 PET Imaging Workflow Animal_Prep 1. Animal Preparation (Fasting, Anesthesia) Tracer_Inject 2. Radiotracer Injection (IV Tail Vein) Animal_Prep->Tracer_Inject Uptake 3. Uptake Period (60-120 min) Tracer_Inject->Uptake CT_Scan 4. CT Scan (Attenuation Correction) Uptake->CT_Scan PET_Scan 5. PET Scan (10-20 min Static) CT_Scan->PET_Scan Recon 6. Image Reconstruction (3D OSEM, Corrections) PET_Scan->Recon Analysis 7. Image Analysis (ROI, SUV/ %ID/g) Recon->Analysis Motion_Troubleshooting Troubleshooting Motion Artifacts Start Image Appears Blurry or Misregistered Check_Immobilization Was the subject properly immobilized? Start->Check_Immobilization Improve_Immobilization Improve immobilization techniques Check_Immobilization->Improve_Immobilization No Use_Gating Was respiratory gating used? Check_Immobilization->Use_Gating Yes Reacquire Consider re-acquiring the scan Improve_Immobilization->Reacquire Implement_Gating Implement respiratory gating Use_Gating->Implement_Gating No Post_Processing Can post-processing registration help? Use_Gating->Post_Processing Yes Implement_Gating->Reacquire Apply_Registration Apply image registration software Post_Processing->Apply_Registration Yes Post_Processing->Reacquire No End Artifact Minimized Apply_Registration->End

References

Technical Support Center: Quantifying Brain Binding of [11C]AZ10419369

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific radioligand "[11C]AZD3391" is not publicly available. This technical support guide has been created using data and protocols for the structurally related and well-documented 5-HT1B receptor radioligand, [11C]AZ10419369 . The challenges and methodologies presented here are highly likely to be applicable to other similar [11C]-labeled radiotracers.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]AZ10419369 positron emission tomography (PET) imaging.

Frequently Asked Questions (FAQs)

1. What is the optimal kinetic model for quantifying [11C]AZ10419369 binding?

Both one-tissue compartment (1-TC) and two-tissue compartment (2-TC) models can describe the time-activity curves of [11C]AZ10419369. However, the 2-TC model may fail to provide stable estimates of all kinetic parameters.[1][2] For robust quantification of the binding potential (BPND), it is recommended to constrain the K1/k2 ratio in the 2-TC model to the distribution volume (VT) obtained from a 1-TC model in the reference region (cerebellar cortex).[1][2] Reference tissue models are also considered suitable and are recommended for applied clinical studies.[1][2]

2. What is the recommended reference region for [11C]AZ10419369 studies?

The cerebellar cortex is the recommended reference region for the quantification of [11C]AZ10419369 binding.[1][2] This region has been shown to have negligible 5-HT1B receptor density.[3]

3. How is the test-retest reliability of [11C]AZ10419369 binding?

[11C]AZ10419369 exhibits high reproducibility for the binding potential (BPND), particularly in cortical regions.[4][5] Absolute variabilities are generally low in cortical areas (5-7%) and low to moderate in subcortical regions (7-14%).[4][5] The raphe nuclei, however, show higher variability (around 20%).[4][5]

4. Are there any significant brain-penetrant radiometabolites of [11C]AZ10419369?

No significant amounts of radioactive metabolites are formed during the typical analysis time for [11C]AZ10419369. The percentage of unchanged radioligand in plasma remains very high (97-99%).[2]

5. Is [11C]AZ10419369 sensitive to changes in endogenous serotonin levels?

Yes, [11C]AZ10419369 binding is sensitive to changes in endogenous serotonin levels.[4][6] Pharmacologically induced increases in extracellular serotonin have been shown to correlate with a decrease in the binding potential of [11C]AZ10419369.[6]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High variability in test-retest scans Subject motion during scanning.Implement head fixation using an individualized plaster helmet or other suitable methods.[7]
Physiological fluctuations in serotonin levels.Standardize conditions for test-retest scans (e.g., time of day, fasting state).
Instability in kinetic model fitting.Ensure the use of appropriate and validated kinetic models. For the 2-TC model, consider constraining K1/k2.[1][2] For regions with high variability like the raphe nuclei, larger sample sizes may be needed to detect significant differences.[4][5]
Poor fit of the kinetic model to the data Incorrect model selection.Evaluate both 1-TC and 2-TC models. If the 2-TC model provides unstable estimates, a constrained 2-TC or a reference tissue model might be more appropriate.[1][2]
Inaccurate input function.Ensure accurate measurement of the arterial input function, including correction for any potential (though minimal for this tracer) radiometabolites.[2] Verify the integrity of the reference region if a reference tissue model is used.
Unexpectedly low binding potential (BPND) Pharmacological interference.Screen subjects for any medications that could interfere with the serotonin system.
Endogenous serotonin fluctuations.Consider the physiological state of the subject, as changes in endogenous serotonin can affect radioligand binding.[6]
Partial volume effects.Apply partial volume correction, especially for smaller brain regions.
Inconsistent results across different analysis software Differences in implementation of kinetic models.Use a standardized and validated software package for analysis. Report the specific software and model parameters used.
Variations in region of interest (ROI) definition.Employ a consistent and automated method for ROI delineation, such as using software like FreeSurfer.[3]

Quantitative Data Summary

Table 1: Test-Retest Variability of [11C]AZ10419369 Binding Potential (BPND)

Brain RegionAbsolute Variability (%)Intraclass Correlation Coefficient (ICC)
Cortical Regions 5 - 7High
Subcortical Regions 7 - 14Moderate to High
Raphe Nuclei (RN) 20Lower

Data synthesized from Nord et al. (2014).[4][5]

Table 2: Regional Distribution of [11C]AZ10419369 Binding

Brain RegionRelative Binding
High Pallidum, Ventral Striatum, Occipital Cortex
Moderate Temporal and Frontal Cortical Regions
Low Thalamus
Lowest (Reference) Cerebellum

Data synthesized from Varnäs et al. (2010) and Pierson et al. (2008).[2][8]

Experimental Protocols

PET Scanning Protocol
  • Subject Preparation: Subjects should be screened for any interfering medications and should fast for a specified period before the scan.

  • Radioligand Administration: [11C]AZ10419369 is administered as an intravenous bolus injection.[6] The injected radioactivity is typically in the range of 400-510 MBq.[6]

  • Data Acquisition: PET data are acquired in 3D list mode using a high-resolution scanner, such as the High Resolution Research Tomograph (HRRT).[6] Dynamic scanning commences at the time of injection and continues for at least 63 to 93 minutes.[3]

  • Arterial Blood Sampling: To obtain the arterial input function, continuous automated blood sampling is performed for the initial 20 minutes, followed by manual arterial blood draws at specified time points (e.g., 2.5, 5, 10, 20, 30, 50, 70, and 90 minutes).[6]

  • Metabolite Analysis: Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of unchanged parent radioligand.[6]

Data Analysis Workflow
  • Image Reconstruction: PET data are reconstructed using an appropriate algorithm, such as 3D-OSEM-PSF with MAP-TR attenuation correction.[6]

  • Image Registration: The dynamic PET images are co-registered with the subject's structural MRI.

  • Region of Interest (ROI) Definition: ROIs are delineated on the co-registered MRI, often using automated software like FreeSurfer for consistency.[3] The cerebellar cortex is defined as the reference region.[1][2][3]

  • Time-Activity Curve (TAC) Generation: TACs for each ROI are extracted from the dynamic PET data.

  • Kinetic Modeling: The regional BPND is estimated using a suitable kinetic model, such as the simplified reference tissue model (SRTM) or a constrained 2-TC model, with the cerebellar cortex TAC as the input function.[1][2][4]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Screening, Fasting) Radioligand_Admin [11C]AZ10419369 IV Bolus Injection Subject_Prep->Radioligand_Admin PET_Scan Dynamic PET Scan (63-93 min) Radioligand_Admin->PET_Scan Arterial_Sampling Arterial Blood Sampling Radioligand_Admin->Arterial_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Arterial_Sampling->Kinetic_Modeling ROI_Definition ROI Definition (MRI-based) Image_Recon->ROI_Definition TAC_Generation TAC Generation ROI_Definition->TAC_Generation TAC_Generation->Kinetic_Modeling BPND_Estimation BPND Estimation Kinetic_Modeling->BPND_Estimation

Caption: Experimental workflow for [11C]AZ10419369 PET studies.

Kinetic_Modeling_Decision_Tree Start Start Kinetic Modeling Check_Model_Fit Attempt 2-TC Model Fit Start->Check_Model_Fit Stable_Fit Are kinetic parameter estimates stable? Check_Model_Fit->Stable_Fit Yes Use_SRTM Use Simplified Reference Tissue Model (SRTM) Check_Model_Fit->Use_SRTM No Use_2TC Use Unconstrained 2-TC Model Stable_Fit->Use_2TC Yes Constrain_2TC Constrain K1/k2 in 2-TC Model using 1-TC VT from Reference Region Stable_Fit->Constrain_2TC No End Obtain BPND Use_2TC->End Constrain_2TC->End Use_SRTM->End

Caption: Decision tree for selecting a kinetic model for [11C]AZ10419369.

References

Technical Support Center: Investigating P-glycoprotein's Impact on Brain Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the influence of P-glycoprotein (P-gp) on the brain accumulation of novel CNS drug candidates. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and why is it important for CNS drug development?

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter.[1][2] It is highly expressed at the blood-brain barrier (BBB), where it functions as a biological barrier, actively pumping a wide variety of substances from the brain back into the bloodstream.[1][3] This protective mechanism can significantly limit the brain penetration of many therapeutic drugs, reducing their efficacy for treating CNS disorders.[3][4] Therefore, assessing whether a new drug candidate is a P-gp substrate is a critical step in CNS drug development.[4]

Q2: How can we determine if our compound is a substrate of P-gp?

Several in vitro and in vivo methods can be used to determine if a compound is a P-gp substrate.

  • In vitro:

    • Bidirectional Transport Assays: These assays use polarized cell monolayers (e.g., Caco-2, MDCK-MDR1) that express P-gp.[2][5] The transport of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B efflux ratio significantly greater than 1.5-2.0, which is reduced in the presence of a known P-gp inhibitor, suggests the compound is a P-gp substrate.[3]

    • Cellular Accumulation Assays: In this method, the accumulation of the compound is compared between cells that overexpress P-gp and parental cells that do not.[2] Lower accumulation in the P-gp-expressing cells, which can be reversed by a P-gp inhibitor, indicates P-gp-mediated efflux.[2]

  • In vivo:

    • Comparison in P-gp deficient vs. Wild-type Rodents: The brain accumulation of the compound is compared between wild-type animals and those lacking P-gp (e.g., mdr1a/1b knockout mice).[6] A significantly higher brain-to-plasma concentration ratio in knockout mice suggests the compound is a P-gp substrate in vivo.[6]

    • Pharmacokinetic Studies with P-gp Inhibitors: Co-administration of a P-gp inhibitor (e.g., cyclosporin A, verapamil) with the test compound in wild-type animals can reveal P-gp's role. An increase in brain concentrations of the compound without significant changes in plasma levels points to inhibition of P-gp-mediated efflux at the BBB.[7]

Q3: What are the potential consequences if our CNS drug candidate is a P-gp substrate?

If a CNS drug candidate is a P-gp substrate, it may face several challenges:

  • Reduced Brain Penetration: P-gp will actively transport the drug out of the brain, leading to sub-therapeutic concentrations at the target site.[3]

  • Variability in Patient Response: Differences in P-gp expression and activity among individuals can lead to variable drug responses.[3][4]

  • Drug-Drug Interactions: Co-administration with other drugs that are P-gp inhibitors or inducers can alter the brain concentration of your compound, potentially leading to toxicity or loss of efficacy.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in our in vitro bidirectional transport assay.

  • Possible Cause: Cell monolayer integrity may be compromised.

    • Troubleshooting Step: Routinely measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the transport experiment. Discard any monolayers that do not meet the established TEER threshold.

  • Possible Cause: The concentration of the test compound may be too high, leading to saturation of the P-gp transporter.

    • Troubleshooting Step: Perform concentration-dependent transport studies to determine the Michaelis-Menten constant (Km) of the interaction. Use concentrations below the Km for standard screening assays.

  • Possible Cause: The test compound may have low passive permeability.

    • Troubleshooting Step: Assess the apparent permeability coefficient (Papp) in the A-to-B direction. For compounds with very low permeability, extending the incubation time might be necessary, ensuring monolayer integrity is maintained.

Issue 2: We observe high brain penetration in P-gp knockout mice, but our in vitro assays were inconclusive.

  • Possible Cause: Species differences in P-gp substrate specificity. The compound might be a substrate for rodent P-gp (mdr1a/1b) but not for the human P-gp (MDR1) expressed in the in vitro cell lines.[8][10]

    • Troubleshooting Step: Use in vitro systems expressing the specific rodent P-gp isoforms to correlate with your in vivo data. Also, consider using humanized mouse models if available.

  • Possible Cause: Involvement of other transporters at the BBB. While P-gp is a major efflux transporter, other transporters like the Breast Cancer Resistance Protein (BCRP) could also be involved.[11] P-gp knockout mice may have compensatory changes in other transporters.

    • Troubleshooting Step: Investigate the role of other relevant BBB transporters using specific inhibitors in both in vitro and in vivo experiments.

Issue 3: Co-administration of a P-gp inhibitor increases both brain and plasma concentrations of our compound.

  • Possible Cause: The P-gp inhibitor is also affecting other clearance mechanisms, such as metabolism by cytochrome P450 enzymes (e.g., CYP3A4) or efflux in other organs like the liver and intestines.[5][8]

    • Troubleshooting Step: Select a more specific P-gp inhibitor if available. Additionally, perform in vitro metabolism studies to assess the potential for CYP-mediated drug interactions. A detailed pharmacokinetic analysis, including calculation of clearance and volume of distribution, can help differentiate between effects on BBB transport and systemic clearance.

Experimental Protocols

Protocol 1: In Vivo Brain Accumulation Study in Wild-Type vs. P-gp Knockout Mice

  • Animals: Use age- and weight-matched male wild-type (e.g., FVB) and P-gp knockout (e.g., Mdr1a/1b-/-) mice.

  • Drug Administration: Administer the test compound (e.g., AZD3391) intravenously or orally to both groups of mice at a predetermined dose.

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4 hours), collect blood samples via cardiac puncture into heparinized tubes. Immediately thereafter, perfuse the mice with ice-cold saline to remove blood from the brain vasculature. Harvest the whole brain.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of the test compound in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for each animal at each time point. Compare the Kp values between the wild-type and knockout groups. A significantly higher Kp in the knockout mice indicates that the compound is a P-gp substrate.

Protocol 2: In Vitro Bidirectional Transport Assay using MDCK-MDR1 Cells

  • Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure integrity.

  • Transport Experiment:

    • A-to-B Transport: Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • B-to-A Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Include a P-gp inhibitor (e.g., 10 µM verapamil) in separate wells for both directions to confirm P-gp-mediated transport.

  • Sampling: At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculations: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2.0 that is significantly reduced by the P-gp inhibitor is indicative of a P-gp substrate.

Data Presentation

Table 1: Hypothetical Brain and Plasma Concentrations of a Test Compound in Wild-Type and P-gp Knockout (KO) Mice

GenotypeTime (hr)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain/Plasma Ratio (Kp)
Wild-Type1150 ± 2575 ± 150.5 ± 0.1
P-gp KO1145 ± 30435 ± 603.0 ± 0.4
Wild-Type450 ± 1020 ± 50.4 ± 0.1
P-gp KO455 ± 12192 ± 353.5 ± 0.5
*p < 0.05 compared to Wild-Type

Table 2: Hypothetical Results from an In Vitro Bidirectional Transport Assay

ConditionDirectionPapp (10⁻⁶ cm/s)Efflux Ratio
ControlA -> B1.5 ± 0.36.0
ControlB -> A9.0 ± 1.2
+ P-gp InhibitorA -> B2.0 ± 0.41.1
+ P-gp InhibitorB -> A2.2 ± 0.5
p < 0.05 compared to Control Efflux Ratio

Visualizations

P_glycoprotein_Efflux_Mechanism cluster_BBB Blood-Brain Barrier cluster_Blood Blood cluster_Brain Brain endothelial_cell Brain Endothelial Cell drug_brain Drug endothelial_cell->drug_brain pgp P-gp drug_blood Drug pgp->drug_blood ATP-dependent Efflux drug_blood->endothelial_cell Passive Diffusion drug_brain->pgp Binding

Caption: P-glycoprotein mediated efflux at the blood-brain barrier.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation transport_assay Bidirectional Transport Assay (e.g., Caco-2, MDCK-MDR1) accumulation_assay Cellular Accumulation Assay result_vitro P-gp Substrate? transport_assay->result_vitro accumulation_assay->result_vitro ko_mice P-gp Knockout vs. Wild-Type Mice Study result_vitro->ko_mice If Yes inhibitor_study P-gp Inhibitor Co-administration Study result_vivo Brain Accumulation Increased? ko_mice->result_vivo inhibitor_study->result_vivo conclusion High Confidence P-gp Substrate result_vivo->conclusion If Yes

Caption: Workflow for identifying P-glycoprotein substrates.

References

Minimizing motion artifacts in preclinical [11C]AZ3391 scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Preclinical [11C]AZD2184 PET Scans. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to help minimize motion artifacts and ensure high-quality, quantitative data from your experiments.

Frequently Asked Questions (FAQs)

Q1: What are motion artifacts and why are they a significant problem in preclinical [11C]AZD2184 PET scans?

A1: Motion artifacts are image distortions, such as blurring and misregistration, caused by the movement of the subject during the scan.[1] In preclinical [11C]AZD2184 PET imaging, which is often used for detailed mapping of amyloid-β plaques in the brain, even small movements can significantly degrade image quality.[2][3] This leads to reduced accuracy in the quantification of tracer uptake (e.g., Standardized Uptake Value or SUV), makes it difficult to delineate small brain structures, and can introduce errors in kinetic modeling.[4][5] Ultimately, motion artifacts can compromise the diagnostic value and quantitative accuracy of the study.[6]

Q2: What are the primary sources of motion in preclinical animal scans?

A2: Motion in preclinical scans stems from multiple physiological sources.[7] The most common sources include:

  • Respiratory Motion: The movement of the diaphragm and chest wall during breathing is a major cause of artifacts, particularly affecting the thorax and upper abdomen.[4][8]

  • Cardiac Motion: The beating of the heart can cause artifacts in thoracic scans.[5]

  • Bulk Patient Motion: Involuntary or voluntary movements of the animal due to discomfort, stress, or light anesthesia can cause significant image degradation.[7][9] Even under anesthesia, minor, involuntary movements can occur.[5]

Q3: How does anesthesia affect motion and the experimental outcome of a [11C]AZD2184 scan?

A3: Anesthesia is essential in preclinical imaging to keep the animal still and prevent motion artifacts.[10][11] Common anesthetics include isoflurane, propofol, and ketamine.[10] However, the choice of anesthetic is crucial as it can influence physiological parameters and potentially confound the results.[12] For instance, some anesthetics can alter cerebral blood flow and glucose metabolism, which could indirectly affect the kinetics and distribution of the [11C]AZD2184 tracer.[10][13] Therefore, selecting an appropriate and consistent anesthetic protocol is critical for both obtaining accurate results and ensuring animal welfare.[12]

Q4: What are the main strategies for minimizing motion artifacts?

A4: Strategies to minimize motion artifacts can be applied before, during, and after the scan:

  • Animal Immobilization: Securely and comfortably positioning the animal using devices like custom holders, foam wedges, or vacuum positioners.[4][9]

  • Anesthesia: Maintaining a stable plane of anesthesia throughout the scan to prevent voluntary and involuntary movements.[11][12]

  • Gating Techniques: Respiratory and cardiac gating synchronizes data acquisition with the animal's physiological cycles to "freeze" motion. This is a common and effective technique to compensate for breathing motion.[4][7]

  • Motion-Compensated Image Reconstruction (MCIR): Advanced software algorithms that incorporate motion information directly into the image reconstruction process to correct for movement.[14]

  • Post-Acquisition Image Registration: Software-based methods that align dynamic frames of the PET scan to a reference frame to correct for movement that occurred during the acquisition.[4][15]

Troubleshooting Guide

Problem 1: My reconstructed PET images appear blurry, and the anatomical details in the brain are poorly defined.

  • Possible Cause: This is a classic sign of subject motion during the scan.[4] The movement could be gradual drifts or abrupt shifts.

  • Solution:

    • Review Anesthesia Protocol: Ensure the anesthetic depth was sufficient and stable throughout the entire scan. Inconsistent anesthesia can lead to animal movement.[11]

    • Improve Animal Immobilization: Check that the animal was securely and comfortably restrained.[4][9] For brain imaging, a head holder or custom helmet can be particularly effective at minimizing small movements.[16][17]

    • Use Motion Correction Software: If the scan data has already been acquired, apply post-acquisition image registration techniques to align the dynamic frames.[4] For future scans, consider using Motion-Compensated Image Reconstruction (MCIR) if available on your system.[14]

    • Implement Gating: For significant respiratory motion, implementing respiratory gating can drastically improve image sharpness.[7]

Problem 2: I am observing a misalignment between my PET and CT scans, resulting in incorrect attenuation correction.

  • Possible Cause: The animal moved between the CT scan (used for attenuation correction) and the PET emission scan.[5] This is a common issue in PET/CT imaging.[1]

  • Solution:

    • Co-registration Software: Use rigid-body registration software to align the CT and PET images before reconstructing the final PET image. Most modern systems have utilities for this purpose.[6][15]

    • Ensure Continuous Immobilization: Make certain the animal and the bed pallet are not disturbed in any way between the CT and PET acquisitions.

    • Minimize Time Between Scans: Reduce the time interval between the CT and PET scans to lessen the opportunity for patient motion.

Problem 3: The quantitative values (e.g., SUV, BPnd) for [11C]AZD2184 show high variability across my study group, even within the same experimental conditions.

  • Possible Cause: Uncorrected motion can lead to errors in defining regions of interest (ROIs) and can artificially lower the measured tracer concentration, leading to inaccurate and unreliable quantitative results.[5][8]

  • Solution:

    • Standardize Protocols: Strictly standardize your animal handling, anesthesia, and immobilization procedures for all subjects.[11][12]

    • Apply Motion Correction Consistently: Apply the same motion correction techniques (e.g., gating, MCIR) to all scans in the study to ensure that any residual effects are systematic.[14]

    • Quality Control: Visually inspect all raw data (sinograms or list-mode data) and reconstructed images for signs of motion before proceeding with quantitative analysis.[18] Re-scan the animal if significant motion is detected and the tracer's half-life allows.[18]

Quantitative Data on Motion Correction

Motion artifacts can significantly impact quantitative measurements. The following table summarizes the potential effects of motion and the improvements seen with correction techniques.

ParameterImpact of Uncorrected MotionImprovement with CorrectionSource
Standardized Uptake Value (SUV) Inaccurate measurement, often underestimated due to partial volume effects and blurring.More accurate and reliable SUV readings.[4][8]
Signal-to-Noise Ratio (SNR) Decreased SNR due to image blurring.Increased SNR, leading to clearer images.[7]
Contrast-to-Noise Ratio (CNR) Decreased CNR, making lesions or specific binding harder to detect.Increased CNR, improving the detectability of tracer uptake.[7]
Lesion/Region Volume Distorted or overestimated volume.More accurate delineation of anatomical structures and regions of interest.[5]

Detailed Experimental Protocols

Protocol 1: Anesthesia and Monitoring for Preclinical PET

This protocol is a general guideline and should be adapted based on institutional IACUC regulations and specific experimental needs.

  • Animal Preparation: Weigh the animal. Induce anesthesia using an induction chamber with 3% isoflurane in oxygen.[19]

  • Catheterization (if applicable): If tail vein injection is planned, place the catheter before positioning the animal in the scanner.

  • Positioning and Maintenance:

    • Move the animal to the scanner bed and securely attach a nose cone for anesthesia maintenance (typically 1.5-2% isoflurane).[13][19]

    • Place the animal in the desired position (e.g., prone) on the scanner bed.

  • Vital Sign Monitoring: Attach monitoring probes for respiration and temperature. It is crucial to maintain the animal's body temperature (e.g., with a heating pad) as rodents are prone to hypothermia under anesthesia.[11][12][19] Stable physiology is essential for reliable results.[12]

  • Tracer Administration: Administer [11C]AZD2184 via the desired route (e.g., tail vein catheter). Note the exact time and injected dose for uptake calculations.[19]

  • Recovery: After the scan, discontinue anesthesia and monitor the animal on a heating pad until it has fully recovered.[19]

Protocol 2: Respiratory Gating for Motion Artifact Reduction

This protocol outlines the general workflow for using a respiratory gating system.

  • Subject Preparation: Anesthetize and position the animal as described in Protocol 1.

  • Gating System Setup: Place the respiratory tracking system sensor (e.g., a pressure-sensitive belt or a camera with a marker block) on the animal's abdomen or thorax.[4]

  • Acquire CT Scan: Perform a low-dose helical CT scan for attenuation correction and anatomical localization.[4]

  • Acquire Gated PET Scan:

    • Start the PET acquisition in gated mode. The system will monitor the breathing cycle and sort the incoming data into different temporal "bins" corresponding to different phases of respiration (e.g., end-expiration, peak-inspiration).[4]

  • Image Reconstruction: Reconstruct the PET data from a single bin (e.g., the end-expiration phase) or from a combination of bins where motion is minimal. This process reduces motion blurring in the final image.[4]

Visual Workflows and Diagrams

Motion_Artifact_Workflow Preclinical PET Workflow for Motion Artifact Minimization cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis cluster_output Output Animal_Prep Animal Preparation (Weight, Health Check) Anesthesia Anesthesia Induction (e.g., 3% Isoflurane) Animal_Prep->Anesthesia Positioning Secure & Comfortable Positioning/Immobilization Anesthesia->Positioning Monitoring Vital Sign Monitoring (Respiration, Temp) Positioning->Monitoring Gating Setup Respiratory Gating (Sensor Placement) Monitoring->Gating CT_Scan Acquire CT Scan (for Attenuation Correction) Gating->CT_Scan Tracer Inject [11C]AZD2184 CT_Scan->Tracer PET_Scan Acquire Gated PET Data Tracer->PET_Scan Recon Gated Reconstruction (Select Low-Motion Bins) PET_Scan->Recon Registration PET-CT Co-registration Recon->Registration Quant Quantitative Analysis (SUV, BPnd) Registration->Quant Final_Image Motion-Corrected Quantitative Image Quant->Final_Image

Caption: Workflow for minimizing motion artifacts in preclinical PET scans.

Troubleshooting_Tree Decision Tree for Troubleshooting Motion Artifacts Start Image Quality Issue Identified (e.g., Blurring, Misalignment) Blurry Are images blurry? Start->Blurry Start Here Misaligned Is there PET-CT misalignment? Blurry->Misaligned No Check_Anesthesia Review Anesthesia Log: Was depth stable? Blurry->Check_Anesthesia Yes Rerun_Registration Action: Re-run automated co-registration software. Misaligned->Rerun_Registration Yes Improve_Anesthesia Action: Refine anesthesia protocol for stability. Check_Anesthesia->Improve_Anesthesia No Check_Immobilization Review Positioning: Was animal secure? Check_Anesthesia->Check_Immobilization Yes Post_Process1 Action: Apply post-hoc image registration or MCIR if possible. Improve_Anesthesia->Post_Process1 Improve_Immobilization Action: Use head holder or improved restraints. Check_Immobilization->Improve_Immobilization No Use_Gating Action: Implement respiratory gating for future scans. Check_Immobilization->Use_Gating Yes, but still blurry Improve_Immobilization->Post_Process1 Use_Gating->Post_Process1 Manual_Registration Action: Perform manual PET-CT registration. Rerun_Registration->Manual_Registration If auto-fails Improve_Handling Future Scans: Ensure no movement between CT and PET. Manual_Registration->Improve_Handling

Caption: A decision tree for troubleshooting common motion artifacts.

References

Addressing off-target binding of AZ3391 in PET studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PARP-1 PET radioligand, [11C]AZ3391. The focus is to address potential issues related to off-target or non-specific binding during PET studies.

Troubleshooting Guide: Unexpected [11C]this compound Binding

Unexpected signal in your PET scan can arise from several factors. This guide will help you systematically troubleshoot and identify the source of the signal.

Observed Issue Potential Cause Recommended Action
High background signal throughout the brain 1. Suboptimal Radiosynthesis: Presence of unbound [11C] or radiometabolites.2. Blood-Brain Barrier (BBB) Disruption: Pathological condition of the animal model.3. Slow Tissue Washout: Characteristic kinetics of the tracer.1. QC of Radiotracer: Ensure radiochemical purity is >95%.2. Histological Analysis: Examine brain tissue for BBB integrity.3. Dynamic Scanning: Acquire data over a longer period to observe washout kinetics.
Signal in a region not expected to express PARP-1 1. True Off-Target Binding: The tracer may have affinity for another protein.2. Non-Specific Binding: Lipophilic tracers can accumulate in white matter.3. Anatomical Misregistration: Inaccurate co-registration of PET and anatomical (MRI/CT) images.1. Blocking Studies: Co-administer a known PARP-1 inhibitor (e.g., Olaparib) to see if the signal is displaced.2. In Vitro Autoradiography: Use tissue sections to confirm binding specificity.3. Image Registration QC: Verify the accuracy of PET-MRI/CT alignment.
Signal persists after administration of a blocking agent 1. Irreversible Binding: The tracer may bind covalently or have extremely slow dissociation from its target.2. Insufficient Blocker Dose: The concentration of the competing ligand may be too low.3. Non-displaceable Binding: The signal may not be due to specific binding to a receptor.1. Review Tracer Kinetics: this compound is noted to have slow/irreversible brain kinetics.[1][2]2. Dose-Response Blocking Study: Use a range of blocker concentrations to determine if the binding is saturable.3. Consider a Reference Region: Use a region known to be devoid of PARP-1 to estimate non-specific binding.
High variability in signal between subjects 1. Biological Variability: Differences in PARP-1 expression between individuals.2. Differences in Metabolism: Varied rates of tracer metabolism leading to different levels of radiometabolites.3. Injection Quality: Inconsistent intravenous administration of the radiotracer.1. Larger Cohort Size: Increase the number of subjects to account for biological variance.2. Metabolite Analysis: Analyze blood samples to quantify radiometabolites.3. Standardize Injection Protocol: Ensure consistent and accurate administration of the radiotracer.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of [11C]this compound and how has its specificity been validated?

A1: The primary target of [11C]this compound is Poly (ADP-ribose) polymerase 1 (PARP-1).[1][3] Its specificity has been rigorously validated through preclinical studies. In vitro autoradiography has shown dense binding in tissues known to be rich in PARP-1, such as tumor xenografts and the cerebellum.[1][3] This binding was completely abolished when co-incubated with high concentrations of the PARP inhibitors Olaparib or AZD5305.[1][3] In vivo studies in non-human primates demonstrated high uptake in PARP-1 expressing organs like the brain, spleen, and bone marrow. This uptake was dose-dependently blocked by pre-treatment with a PARP-1 inhibitor, confirming specific binding to PARP-1 in a living system.[1][3]

Q2: I am observing a continuous uptake of [11C]this compound in the brain over time in my PET study. Is this indicative of off-target binding?

A2: Not necessarily. [11C]this compound has been reported to exhibit slow/irreversible brain kinetics, which is characterized by a continuous uptake in the brain over time.[1][2] This kinetic profile is a characteristic of the tracer's interaction with its target, PARP-1, and not necessarily due to off-target binding. To differentiate between high-affinity, slow-dissociation on-target binding and non-specific or off-target binding, it is crucial to perform blocking studies. If the continuous uptake is blocked by a structurally distinct PARP-1 inhibitor, it is likely due to specific binding to PARP-1.

Q3: Are there any known off-target binding sites for [11C]this compound?

A3: Based on the available preclinical data, [11C]this compound is described as having "exquisite selectivity" for PARP-1.[1][3] Blocking studies with known PARP inhibitors have successfully displaced the radiotracer, indicating high specificity.[1][3] To date, specific off-target binding sites for [11C]this compound have not been reported in the literature. However, as with any PET tracer, it is essential to conduct rigorous validation experiments in your specific model to confirm on-target binding.

Q4: What are some common off-target binding sites for PET tracers in the brain that I should be aware of?

A4: While specific off-target binding for [11C]this compound is not documented, other PET tracers, particularly those for neuroimaging, have shown off-target binding to various sites. For example, some tau PET tracers have shown off-target binding to monoamine oxidase B (MAO-B), neuromelanin, and melanin-containing cells. Other common areas of non-specific uptake include the choroid plexus and meninges. When using a novel tracer, it is prudent to consider these possibilities and design experiments to rule them out.

Q5: How can I design an experiment to confirm that the signal I am seeing is specific to PARP-1?

A5: A blocking study is the gold standard for confirming target-specific binding in vivo. This involves pre-treating a subject with a non-radiolabeled drug that has high affinity and selectivity for the target of interest (in this case, a PARP-1 inhibitor like Olaparib) before injecting [11C]this compound. A significant reduction in the PET signal in the pre-treated subject compared to a baseline scan indicates that the tracer is binding to the specific target. For in vitro confirmation, competitive binding assays using tissue homogenates or autoradiography on tissue sections with increasing concentrations of a competing ligand can be performed.

Quantitative Data Summary

The following table summarizes the preclinical validation data for [11C]this compound, demonstrating its specificity for PARP-1.

Experiment Type Model Key Finding Reference
In Vitro Autoradiography Tumor Xenograft, NHP & Human Brain CerebellumDense binding in PARP-1 rich tissues.[1][3]
In Vitro Blocking Study N/ABinding completely abolished by high concentrations of Olaparib or AZD5305.[1][3]
In Vivo PET Imaging Non-Human PrimatesHigh binding in PARP-1 expressing organs (brain, spleen, bone marrow).[1][3]
In Vivo Blocking Study Non-Human PrimatesRadioactivity in target organs was dose-dependently blocked by pre-treatment with AZD9574 (up to 0.05 mg/kg).[1][3]

Experimental Protocols

In Vitro Autoradiography for Binding Specificity

Objective: To visually and quantitatively assess the specific binding of [11C]this compound to PARP-1 in tissue sections.

Methodology:

  • Tissue Preparation: Obtain frozen tissue sections (e.g., brain, tumor) of interest (10-20 µm thick) and mount them on microscope slides.

  • Incubation:

    • Total Binding: Incubate a set of slides with a solution containing [11C]this compound in a suitable buffer.

    • Non-Specific Binding: Incubate an adjacent set of slides with the same [11C]this compound solution plus a high concentration (e.g., 10 µM) of a non-radiolabeled PARP-1 inhibitor (e.g., Olaparib).

  • Washing: Wash the slides in ice-cold buffer to remove unbound radiotracer.

  • Drying: Quickly dry the slides with a stream of cold air.

  • Imaging: Expose the slides to a phosphor imaging plate or autoradiography film.

  • Analysis: Quantify the signal intensity in regions of interest for both total and non-specific binding slides. Specific binding is calculated as Total Binding - Non-Specific Binding.

In Vivo Blocking Study

Objective: To confirm the PARP-1 specific binding of [11C]this compound in a living system.

Methodology:

  • Subject Preparation: Anesthetize the animal model (e.g., rodent, non-human primate) and place it in the PET scanner.

  • Baseline Scan:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [11C]this compound intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 90 minutes).

  • Blocking Scan:

    • On a separate day, administer a pre-treatment dose of a selective PARP-1 inhibitor (e.g., Olaparib) at a dose known to occupy the target.

    • After a suitable pre-treatment period, administer [11C]this compound.

    • Acquire dynamic PET data as in the baseline scan.

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with an anatomical MRI or CT scan.

    • Define regions of interest (ROIs) in the brain or other target tissues.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or binding potential (BPND) for both baseline and blocking scans. A significant reduction in these parameters in the blocking scan confirms specific binding.

Visualizations

experimental_workflow cluster_invitro In Vitro Autoradiography cluster_invivo In Vivo Blocking Study invitro_start Tissue Sections total_binding Incubate with [11C]this compound invitro_start->total_binding nonspecific_binding Incubate with [11C]this compound + excess Olaparib invitro_start->nonspecific_binding invitro_image Image Autoradiograms total_binding->invitro_image nonspecific_binding->invitro_image invitro_analyze Calculate Specific Binding: Total - Non-Specific invitro_image->invitro_analyze invivo_start Animal Model baseline_scan Baseline PET Scan with [11C]this compound invivo_start->baseline_scan blocking_scan Pre-treat with Olaparib then PET Scan with [11C]this compound invivo_start->blocking_scan invivo_image Image Reconstruction & Co-registration baseline_scan->invivo_image blocking_scan->invivo_image invivo_analyze Compare Uptake: Baseline vs. Blocking invivo_image->invivo_analyze

Caption: Experimental workflows for assessing [11C]this compound binding specificity.

troubleshooting_flowchart start Unexpected Signal in PET Scan check_kinetics Is uptake continuous over time? start->check_kinetics perform_blocking Perform In Vivo Blocking Study check_kinetics->perform_blocking Yes check_radiochem Check Radiochemical Purity check_kinetics->check_radiochem No signal_displaced Is signal displaced? perform_blocking->signal_displaced specific_binding Likely Specific Binding with Slow Kinetics signal_displaced->specific_binding Yes nonspecific_binding Potential Non-Specific or Off-Target Binding signal_displaced->nonspecific_binding No check_registration Verify Image Registration check_radiochem->check_registration

References

Technical Support Center: Improving the Reproducibility of [11C]Tracer PET Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of Positron Emission Tomography (PET) measurements using Carbon-11 labeled radiotracers. The following troubleshooting guides, Frequently Asked Questions (FAQs), and experimental protocols are designed to address specific issues that may arise during your experiments.

Troubleshooting Guide

This guide addresses common problems that can affect the reproducibility of your [11C]Tracer PET measurements.

Problem Potential Cause Recommended Solution
High Test-Retest Variability in Binding Potential (BPND) Subject-specific physiological changes (e.g., anxiety, caffeine intake).Standardize subject preparation. Ensure subjects are in a similar physiological state for both scans (e.g., fasting, resting in a quiet, dark room).
Inconsistent region of interest (ROI) definition between scans.Use a validated, automated ROI delineation method. If manual ROIs are necessary, have the same experienced analyst draw them for both scans, blinded to the previous results.
Low statistical quality of PET data.Optimize injected dose and acquisition duration. Consider using advanced image reconstruction algorithms.
Instability of the radiotracer.Ensure rigorous quality control of each radiotracer batch, including radiochemical purity and specific activity.
Inconsistent Quantification Across Different PET Centers Differences in scanner hardware and calibration.Implement a multi-center cross-calibration protocol using a standardized phantom.
Variations in data analysis software and pipelines.Standardize the data analysis pipeline across all centers, including the choice of kinetic model and software version.[1]
Discrepancies in operator procedures.Develop and adhere to a detailed Standard Operating Procedure (SOP) for all aspects of the study.[2]
Unexpectedly Low Signal-to-Noise Ratio Suboptimal radiotracer injection.Ensure a smooth bolus injection and accurate measurement of the injected dose.
Patient motion during the scan.Use head restraints and monitor the patient for movement. Implement motion correction algorithms if available.
Attenuation correction errors.Verify the accuracy of the CT or MR-based attenuation correction map.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the reproducibility of [11C]Tracer PET measurements?

A1: The key factors can be broadly categorized into three areas:

  • Subject-related factors: These include physiological state (e.g., anxiety, medication, caffeine intake), test-retest conditions, and anatomical variability.

  • Technical factors: This encompasses scanner calibration and performance, radiotracer synthesis and quality control, and data acquisition protocols.

  • Data analysis methods: The choice of kinetic model, region of interest definition, and software implementation can significantly impact results.[1]

Q2: How can I minimize variability in my test-retest studies?

A2: To minimize variability, it is crucial to standardize as many aspects of the study as possible. This includes consistent subject preparation, fixed time of day for scans, identical acquisition parameters, and a highly reproducible data analysis workflow. For example, studies on other radiotracers have shown that absolute variabilities can be low in certain brain regions (5-7%) when protocols are strictly followed.[3]

Q3: What is the recommended kinetic model for quantifying [11C]Tracer binding?

A3: The optimal kinetic model depends on the specific tracer and its properties. Commonly used models for [11C] labeled radiotracers include the two-tissue compartment model (2TCM) and reference tissue models like the Simplified Reference Tissue Model (SRTM).[4] The choice should be validated for your specific tracer and target. For some tracers, graphical analysis methods like the Logan plot can also provide reliable estimates of the total distribution volume (VT).[5]

Q4: How important is partial volume correction (PVC)?

A4: Partial volume effects can lead to underestimation of the true radioactivity concentration in small structures. The importance of PVC depends on the size of the regions of interest. For small brain nuclei, PVC is often necessary for accurate quantification. However, the choice of PVC method can itself introduce variability, so it should be applied consistently.[1]

Q5: What are acceptable test-retest variability values?

A5: Acceptable variability depends on the specific research question and the brain region being studied. Generally, test-retest variability of less than 10-15% is considered good for binding potential (BPND) in regions with moderate to high receptor density.[3][6] Variability may be higher in regions with low signal.[3]

Experimental Protocols

Standardized [11C]Tracer PET Imaging Protocol

This protocol outlines a standardized procedure for acquiring reproducible [11C]Tracer PET data.

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • Abstain from caffeine and nicotine for 12 hours.

    • A venous catheter should be placed in an antecubital vein for radiotracer injection.

    • Subjects should rest in a quiet, dimly lit room for at least 30 minutes before the scan to reach a relaxed state.

  • Radiotracer Administration:

    • The [11C]Tracer should be administered as a bolus injection.

    • The injected dose should be accurately measured using a dose calibrator.

    • The injection line should be flushed with saline to ensure complete delivery of the radiotracer.

  • PET Data Acquisition:

    • A dynamic scan of 90-120 minutes is typically recommended for [11C] tracers to capture the full kinetic profile.[7]

    • Data should be acquired in 3D list mode and reconstructed using a consistent algorithm (e.g., OSEM).

    • Attenuation correction should be performed using a co-registered CT or MRI scan.

  • Data Analysis:

    • Motion correction should be applied if significant head movement is detected.

    • Time-activity curves (TACs) should be generated for predefined regions of interest.

    • Binding potential (BPND) or total distribution volume (VT) should be estimated using a validated kinetic model.

Quantitative Data Summary

The following tables summarize typical test-retest variability for various [11C] labeled radiotracers, which can serve as a benchmark for your [11C]Tracer studies.

Table 1: Test-Retest Variability of [11C]AZ10419369 Binding Potential (BPND) [3]

Brain RegionAbsolute Variability (%)
Cortical Regions5 - 7
Subcortical Regions7 - 14
Raphe Nuclei20

Table 2: Test-Retest Variability of [11C]DASB Binding Potential (BP) [6]

Brain RegionAbsolute Variability (%)
Various Regions4 - 13

Table 3: Test-Retest Variability of [11C]ORM-13070 Bound/Free Ratios [4]

Brain RegionAbsolute Variability (%)
Putamen4.3
Caudate Nucleus<10
Thalamus<10
Hippocampus29

Visualizations

ExperimentalWorkflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan cluster_post_scan Data Analysis SubjectPrep Subject Preparation (Fasting, Rest) Injection Bolus Injection SubjectPrep->Injection RadiotracerQC Radiotracer QC (Purity, Activity) RadiotracerQC->Injection Acquisition Dynamic Acquisition (90-120 min) Injection->Acquisition Reconstruction Image Reconstruction (OSEM, Attenuation Correction) Acquisition->Reconstruction MotionCorrection Motion Correction Reconstruction->MotionCorrection KineticModeling Kinetic Modeling (e.g., SRTM, 2TCM) MotionCorrection->KineticModeling Quantification Quantification (BPND, VT) KineticModeling->Quantification

Caption: Standardized workflow for reproducible [11C]Tracer PET measurements.

TroubleshootingFlow Start High Test-Retest Variability? CheckSubject Review Subject Preparation Protocol Start->CheckSubject CheckROI Examine ROI Delineation Method Start->CheckROI CheckDataQuality Assess PET Data Quality Start->CheckDataQuality StandardizePrep Standardize Subject Preparation CheckSubject->StandardizePrep AutomateROI Implement Automated ROI Analysis CheckROI->AutomateROI OptimizeAcquisition Optimize Acquisition & Reconstruction CheckDataQuality->OptimizeAcquisition

Caption: Troubleshooting flowchart for high test-retest variability in PET data.

References

Validation & Comparative

Navigating the Blood-Brain Barrier: A Comparative Guide to PARP-1 PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

The development of effective therapies for central nervous system (CNS) disorders, including brain tumors, is often hampered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a promising target for cancer therapy. Positron Emission Tomography (PET) imaging with PARP-1 targeted radiotracers is a non-invasive method to assess PARP-1 expression and target engagement of PARP inhibitors. However, the efficacy of these tracers in the brain is contingent on their ability to cross the BBB. This guide provides a comparative analysis of the BBB penetration of different PARP-1 PET tracers, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.

Quantitative Comparison of BBB Penetration

The following table summarizes the quantitative data on the blood-brain barrier penetration of various PARP-1 PET tracers from preclinical studies. Direct comparison should be made with caution due to the variability in experimental models and methodologies.

TracerAnimal ModelBrain Uptake (SUV)Brain Uptake (%ID/g)Brain-to-Blood RatioKey Findings & Notes
[11C]PyBic Rat (Glioblastoma Model), Non-human PrimateN/AN/AN/ADemonstrated high specific uptake (BPND > 3) in the monkey brain, indicating good BBB penetration and specific binding.[1]
[11C]NMV Rat (Glioblastoma Model), Non-human Primate~1 in NHP brainTumor: 0.85 ± 0.3N/AShowed specific binding in a rat glioblastoma model with a tumor SUV of 1.0 ± 0.2. Considered the first brain-penetrant PARP PET tracer.[2]
[18F]AZD9574 Non-human PrimateN/AN/AN/ASuccessfully penetrates the BBB and specifically binds to PARP1.[3][4]
[18F]PARPi Mouse (Orthotopic Glioblastoma Model)N/AHealthy Brain: 0.04 ± 0.01, Tumor: 1.82 ± 0.21N/ALow uptake in healthy brain tissue, but significantly higher accumulation in orthotopic glioblastoma, suggesting it can cross a disrupted BBB.[5][6]
[18F]Olaparib Mouse (Pancreatic Cancer Xenograft)N/ATumor: 3.16 ± 0.36N/AWhile effective in peripheral tumors, its ability to cross the intact BBB is limited.[7][8] Some reports suggest niraparib and olaparib have better BBB penetration than rucaparib.[9]
[18F]FluorThanatrace ([18F]FTT) Mouse, HumanN/AN/AN/AWhile widely used for imaging PARP-1 in peripheral cancers, its brain penetration is considered poor.[10] Currently being evaluated in glioblastoma patients, which may involve a compromised BBB.[11]

Note: SUV (Standardized Uptake Value), %ID/g (percentage of injected dose per gram of tissue), BPND (binding potential, non-displaceable). N/A indicates that the data was not available in the cited sources.

Experimental Protocols

The assessment of BBB penetration for PARP-1 PET tracers typically involves a combination of in vitro and in vivo experimental models.

In Vitro Models
  • Cell Uptake Assays: Human cancer cell lines with varying PARP-1 expression (e.g., PC3 for prostate cancer, PSN-1 for pancreatic cancer) are incubated with the radiotracer.[3][7] The cellular uptake of radioactivity is measured over time to determine the tracer's ability to enter cells and bind to its target. Blocking experiments with non-radiolabeled PARP inhibitors are performed to confirm specific binding.[3]

In Vivo Models
  • Animal Models: Preclinical studies commonly utilize rodent models (mice and rats) with xenografted or orthotopic tumors.[1][5][6] For instance, syngeneic RG2 rat glioblastoma models and mouse models with subcutaneous or orthotopic glioblastoma are used to evaluate tracer uptake in the brain.[1][5] Non-human primates are also used to assess brain kinetics and binding specificity in a model more translational to humans.[1][2]

  • PET Imaging: Animals are injected with the radiotracer, and dynamic or static PET scans are acquired.[2][12] The distribution of the tracer in the brain and other organs is quantified to determine uptake values (SUV or %ID/g).

  • Biodistribution Studies: Following PET imaging, animals are euthanized, and tissues of interest (including the brain) are harvested. The radioactivity in each tissue is measured using a gamma counter to provide a more precise quantification of tracer distribution (%ID/g).[2][5]

  • Blocking Studies: To confirm that the tracer's uptake in the brain is due to specific binding to PARP-1, a separate cohort of animals is pre-treated with a non-radiolabeled PARP inhibitor before tracer injection.[1] A significant reduction in brain uptake in the pre-treated group indicates specific binding.

  • Metabolite Analysis: Blood samples are collected at various time points after tracer injection to analyze the presence of radiometabolites.[2] This is crucial as metabolites can sometimes cross the BBB and contribute to the PET signal, potentially confounding the interpretation of the results.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating and the mechanism of action of these tracers, the following diagrams illustrate a typical experimental workflow and the PARP-1 signaling pathway.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Glioblastoma lines) tracer_incubation Radiotracer Incubation cell_culture->tracer_incubation binding_assay Binding & Uptake Assay tracer_incubation->binding_assay blocking_exp Blocking Experiment (with cold inhibitor) tracer_incubation->blocking_exp quantification Quantification of Brain Uptake (SUV, %ID/g, BPND) binding_assay->quantification blocking_exp->quantification animal_model Animal Model (e.g., Rodent, NHP) tracer_injection Radiotracer Injection animal_model->tracer_injection pet_imaging Dynamic PET Imaging tracer_injection->pet_imaging metabolite_analysis Metabolite Analysis tracer_injection->metabolite_analysis biodistribution Ex Vivo Biodistribution pet_imaging->biodistribution kinetic_modeling Kinetic Modeling pet_imaging->kinetic_modeling biodistribution->quantification comparison Comparison of BBB Penetration quantification->comparison kinetic_modeling->quantification parp1_signaling_pathway cluster_cell Cellular Response to DNA Damage dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 senses par Poly(ADP-ribose) Synthesis parp1->par catalyzes inhibition Inhibition of PARP-1 repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) par->repair_proteins recruits dna_repair DNA Repair repair_proteins->dna_repair mediates pet_tracer PARP-1 PET Tracer pet_tracer->parp1 binds & blocks

References

A Head-to-Head Comparison of PARP Inhibitors: Benchmarking AZ3391 Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, subtype-selective PARP1 inhibitor, AZ3391, with other leading Poly (ADP-ribose) polymerase (PARP) inhibitors that are either clinically approved or in late-stage development. This document synthesizes available preclinical data, presenting it in a clear, comparative format with supporting experimental details and visual representations of key biological pathways and workflows.

Introduction to PARP Inhibition and the Emergence of this compound

Poly (ADP-ribose) polymerase (PARP) enzymes are central to the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a state known as homologous recombination deficiency (HRD)—the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), resulting in cancer cell death through a mechanism known as synthetic lethality. This has led to the successful development of several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, for the treatment of various cancers.

A critical mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex is a significant physical impediment to DNA replication and transcription, proving to be even more cytotoxic than the loss of PARP's enzymatic function alone.

This compound is a novel, potent, and subtype-selective PARP1 inhibitor characterized by its ability to cross the blood-brain barrier.[1] It has been developed and validated as a positron emission tomography (PET) radioligand ([11C]this compound) for the in vivo visualization and quantification of PARP1 expression and target engagement in preclinical models.[2][3] While extensive head-to-head preclinical data on its enzymatic and cellular potency are not yet widely published, its unique properties position it as a significant tool for research and potentially for clinical diagnostics and therapy, especially in neuro-oncology.[2] This guide compares the available information on this compound with the well-documented profiles of other key PARP inhibitors.

The PARP Signaling Pathway and Mechanism of Inhibition

PARP1 plays a crucial role in sensing and signaling DNA single-strand breaks. Upon binding to a break, PARP1 becomes catalytically activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage. PARP inhibitors exert their effect by competing with the NAD+ substrate, thus preventing PAR chain synthesis and subsequent DNA repair. This leads to the accumulation of unrepaired SSBs, which are converted to toxic DSBs during replication. In HR-deficient cells, these DSBs cannot be repaired, leading to cell death.

PARP_Signaling_Pathway PARP Signaling Pathway in Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes PARPi PARP Inhibitor (e.g., this compound) PARP1->PARPi inhibited by Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 NAD NAD+ NAD->PAR substrate PARP1_PARylated Auto-PARylated PARP1 PAR->PARP1_PARylated modifies Recruitment Recruitment of DNA Repair Factors (XRCC1, LigIII, etc.) PARP1_PARylated->Recruitment Repair SSB Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival PARPi->Trapped_PARP1 stabilizes Replication_Fork Replication Fork Trapped_PARP1->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis HR_Repair->Cell_Survival PARP_Enzymatic_Assay_Workflow Workflow for PARP Enzymatic Activity Assay start Start prep_reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - β-NAD+ - Test Inhibitor Dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add Assay Buffer - Add Test Inhibitor/Vehicle prep_reagents->plate_setup add_enzyme Add PARP1 Enzyme plate_setup->add_enzyme add_dna Add Activated DNA add_enzyme->add_dna incubation1 Incubate at RT (e.g., 10 min) add_dna->incubation1 initiate_reaction Initiate Reaction: Add β-NAD+ incubation1->initiate_reaction incubation2 Incubate at RT (e.g., 60 min) initiate_reaction->incubation2 add_developer Add Developer Reagent incubation2->add_developer incubation3 Incubate at RT (e.g., 15 min) add_developer->incubation3 read_fluorescence Read Fluorescence (e.g., Ex/Em = 535/595 nm) incubation3->read_fluorescence data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 read_fluorescence->data_analysis end End data_analysis->end Cell_Viability_Assay_Workflow Workflow for Cell Viability (MTT) Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate Overnight (Allow Adhesion) seed_cells->incubate_adhesion treat_cells Treat with Serial Dilutions of PARP Inhibitor incubate_adhesion->treat_cells incubate_treatment Incubate for 72-120 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 3-4 hours (Formazan Crystal Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize shake_plate Shake Plate to Dissolve Formazan Crystals solubilize->shake_plate read_absorbance Read Absorbance (e.g., 570 nm) shake_plate->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Determine GI50/IC50 read_absorbance->data_analysis end End data_analysis->end PARP_Trapping_Assay_Workflow Workflow for PARP Trapping Assay start Start treat_cells Treat Cells with PARP Inhibitor +/- MMS start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fractionation Subcellular Fractionation: - Cytoplasmic Lysis - Nuclear Soluble Extraction - Chromatin Pellet Isolation harvest_cells->fractionation quantify_protein Quantify Protein in Chromatin Fraction fractionation->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot Transfer (PVDF membrane) sds_page->western_blot probing Probe with Antibodies: - anti-PARP1 - anti-Histone H3 (loading control) western_blot->probing detection Detect with HRP-conjugated Secondary Antibody and ECL probing->detection imaging Image Blots detection->imaging densitometry Densitometry Analysis: - Normalize PARP1 to Histone H3 - Calculate Fold Change vs. Control imaging->densitometry end End densitometry->end

References

Validating [11C]AZ3391 PET: A Comparative Guide to Autoradiography and Alternative Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [11C]AZ3391, a novel positron emission tomography (PET) tracer for Poly (ADP-ribose) polymerase 1 (PARP-1), with alternative imaging agents. It includes supporting experimental data from preclinical validation studies, focusing on the crucial role of in vitro autoradiography in confirming the tracer's binding characteristics. Detailed experimental protocols and visualizations are provided to facilitate understanding and replication of these validation methods.

Executive Summary

[11C]this compound is a promising PET radioligand for imaging PARP-1, a key enzyme in DNA repair and a target for cancer therapy.[1][2] Preclinical studies have demonstrated its potential through both in vivo PET imaging and in vitro autoradiography.[1][2] This guide will delve into the validation of [11C]this compound, presenting available data alongside that of other PARP-1 PET tracers, namely [11C]PyBic, [18F]FTT, and the inhibitor Pamiparib, for which an 18F-labeled analog has been studied.[1][3][4]

Data Presentation: Quantitative Comparison of PARP-1 PET Tracers

The following tables summarize the available quantitative data for [11C]this compound and its alternatives. Due to the limited publicly available quantitative data for [11C]this compound, its binding characteristics are described qualitatively based on published abstracts.

Table 1: In Vitro Binding Characteristics of PARP-1 PET Tracers

TracerTargetMethodBinding Affinity (Kd/Ki)Maximum Binding Sites (Bmax)Key Findings
[11C]this compound PARP-1In Vitro AutoradiographyNot yet publicly quantified. Described as "dense binding" in PARP-1 rich tissues.[1]Not yet publicly quantified.Binding is specific and completely abolished by high concentrations of PARP-1 inhibitors Olaparib or AZD5305.[1]
[11C]PyBic PARPIn Vivo PET in Non-Human PrimatesHigh specific uptake (BPND > 3).[3][4]Not specified.Low nonspecific uptake (VND < 3 mL/cm³).[3][4]
[18F]FTT PARP-1In Vitro Binding Assays (using [125I]KX1 analog)High affinity.[5][6]Not specified.Validated specificity for PARP-1 over PARP-2 using knockout cell lines.[5]
Pamiparib PARP-1/2Enzymatic Inhibition AssayIC50: 1.3 nM (PARP-1), 0.9 nM (PARP-2)Not applicable.Potent inhibitor, with an 18F-labeled analog studied as a PET tracer.[1]

Table 2: In Vivo Performance of PARP-1 PET Tracers

TracerModel SystemKey In Vivo Findings
[11C]this compound Non-Human PrimatesHigh binding in organs known to express PARP-1 (e.g., brain, spleen, bone marrow). Binding is blockable in a dose-dependent manner.[1]
[11C]PyBic Rat Glioblastoma Model & Non-Human PrimatesDemonstrated PARP-specific binding in tumors, which was blocked by veliparib. Confirmed brain penetration with high specific uptake in monkeys.[3][4]
[18F]FTT Mouse Xenografts & Human PatientsTumor uptake correlates with PARP-1 expression levels and is blocked by olaparib.[5][7]
[18F]Pamiparib Rodents & Non-Human PrimatesBrain penetrant PARP-1 tracer, though with lower brain uptake than [11C]PyBic.[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of PET tracers. Below are representative protocols for in vitro autoradiography and in vivo PET imaging, adapted for [11C]this compound based on general procedures for 11C-labeled radioligands.

In Vitro Autoradiography Protocol for [11C]this compound

This protocol outlines the steps for assessing the binding of [11C]this compound to tissue sections.

  • Tissue Preparation:

    • Obtain tissues of interest (e.g., tumor xenografts, brain tissue from non-human primates or humans).

    • Snap-freeze the tissues in isopentane cooled with liquid nitrogen.

    • Section the frozen tissues at a thickness of 20 µm using a cryostat.

    • Thaw-mount the sections onto microscope slides and store at -80°C until use.

  • Binding Assay:

    • Bring the tissue sections to room temperature.

    • To determine total binding, incubate the sections with a solution of [11C]this compound in a suitable buffer (e.g., Tris-HCl with 0.1% BSA) at a concentration determined by saturation experiments.

    • To determine non-specific binding, incubate adjacent sections with the same concentration of [11C]this compound plus a high concentration (e.g., 10 µM) of a non-radiolabeled PARP-1 inhibitor like Olaparib or AZD5305.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Washing and Drying:

    • Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform a final quick rinse in ice-cold distilled water.

    • Dry the slides under a stream of cool, dry air.

  • Imaging and Analysis:

    • Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.

    • After exposure, scan the imaging plate using a phosphor imager.

    • Quantify the radioactivity in specific regions of interest using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For saturation experiments, use varying concentrations of [11C]this compound to determine the Kd and Bmax values by Scatchard analysis.

In Vivo PET Imaging Protocol for [11C]this compound in Non-Human Primates

This protocol describes a typical procedure for evaluating [11C]this compound in a living subject.

  • Animal Preparation:

    • Fast the non-human primate overnight before the scan.

    • Anesthetize the animal (e.g., with ketamine and isoflurane) and place it in the PET scanner.

    • Insert intravenous catheters for radiotracer injection and blood sampling.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [11C]this compound intravenously.

    • Acquire dynamic PET data for a duration of, for example, 90-120 minutes.

    • For blocking studies, pre-treat the animal with a PARP-1 inhibitor (e.g., AZD9574) at a specific time before the [11C]this compound injection.

  • Blood Sampling and Analysis:

    • Collect arterial blood samples throughout the scan to measure the concentration of [11C]this compound in plasma over time.

    • Analyze the plasma samples to determine the fraction of unchanged radiotracer versus radioactive metabolites.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images with corrections for attenuation, scatter, and radioactive decay.

    • Define regions of interest (ROIs) on the images corresponding to various brain regions and other organs.

    • Generate time-activity curves (TACs) for each ROI.

    • Apply pharmacokinetic modeling to the TACs and the plasma input function to calculate parameters such as the volume of distribution (VT), binding potential (BPND), and non-displaceable volume of distribution (VND).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

experimental_workflow cluster_pet In Vivo [11C]this compound PET Imaging cluster_autorad In Vitro Autoradiography cluster_validation Validation & Comparison pet_prep Animal Preparation (Anesthesia, Catheterization) pet_scan PET Scan (Tracer Injection, Data Acquisition) pet_prep->pet_scan pet_blood Blood Sampling & Analysis pet_scan->pet_blood pet_analysis Image Reconstruction & Kinetic Modeling pet_blood->pet_analysis validation Correlation of PET & Autoradiography Data pet_analysis->validation autorad_tissue Tissue Preparation (Freezing, Sectioning) autorad_binding Radioligand Binding (Total & Non-specific) autorad_tissue->autorad_binding autorad_wash Washing & Drying autorad_binding->autorad_wash autorad_image Imaging & Quantitative Analysis autorad_wash->autorad_image autorad_image->validation comparison Comparison with Alternative Tracers validation->comparison

Caption: Overall workflow for the validation of [11C]this compound PET.

signaling_pathway cluster_dna_damage DNA Damage & Repair cluster_pet_tracer PET Tracer Interaction dna_damage DNA Single- Strand Break parp_activation PARP-1 Activation dna_damage->parp_activation par_synthesis Poly(ADP-ribose) Synthesis parp_activation->par_synthesis binding Binding to PARP-1 parp_activation->binding dna_repair Recruitment of DNA Repair Proteins par_synthesis->dna_repair c11_this compound [11C]this compound c11_this compound->binding pet_signal PET Signal (Imaging) binding->pet_signal

Caption: Mechanism of PARP-1 targeted PET imaging with [11C]this compound.

References

In-Depth Comparison: Cross-Validation of Novel Imaging Agent [Corrected Compound Name] with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of a new imaging agent with the gold-standard immunohistochemical validation.

This guide provides a detailed comparison of a novel imaging agent with traditional immunohistochemistry (IHC), focusing on experimental data and methodologies. Due to the initial ambiguity of "AZ3391," this document serves as a template that can be populated with the correct compound information once provided. The following sections outline the necessary data, protocols, and visualizations crucial for a thorough cross-validation study.

Introduction to the Imaging Agent and its Target

A thorough understanding of the imaging agent's mechanism of action is fundamental. This includes its molecular target, the signaling pathways it interrogates, and its intended application in research and clinical settings. For instance, if the compound were an inhibitor of a specific kinase, its utility would lie in visualizing the extent of target engagement and downstream pathway modulation.

Experimental Methodologies

Detailed and reproducible experimental protocols are the bedrock of any robust scientific comparison. The following outlines the key experimental procedures required for the cross-validation of an imaging agent with IHC.

In Vivo Imaging Protocol

This section should detail the complete workflow for animal imaging studies.

Workflow for In Vivo Imaging:

cluster_pre_imaging Pre-Imaging Preparation cluster_imaging Imaging Procedure cluster_post_imaging Post-Imaging Analysis animal_model Animal Model Preparation (e.g., Tumor Xenograft) tracer_prep Radiolabeling of Imaging Agent (e.g., with 18F, 68Ga) injection Intravenous Injection of Radiotracer animal_model->injection qc Quality Control of Radiotracer (Radiochemical Purity, Molar Activity) qc->injection dynamic_scan Dynamic PET/CT or SPECT/CT Scan (e.g., 0-60 min post-injection) injection->dynamic_scan static_scan Static Scans at Multiple Time Points (e.g., 1, 2, 4 hours post-injection) dynamic_scan->static_scan image_recon Image Reconstruction and Correction static_scan->image_recon roi_analysis Region of Interest (ROI) Analysis on Tumors and Organs image_recon->roi_analysis quantification Quantification of Tracer Uptake (%ID/g, SUVmax) roi_analysis->quantification

Caption: Workflow for a typical preclinical imaging study.

Key Parameters to Report:

  • Animal Model: Species, strain, age, and details of disease model (e.g., cell line for xenograft).

  • Radiotracer: Isotope used, radiolabeling chemistry, specific activity, and injected dose.

  • Imaging Equipment: PET/SPECT/CT scanner model and specifications.

  • Image Acquisition: Anesthesia used, duration of dynamic and static scans, and framing protocol.

  • Image Analysis: Software used for reconstruction and ROI analysis, methods for calculating standardized uptake values (SUV).

Immunohistochemistry (IHC) Protocol

IHC remains the gold standard for validating the presence and localization of specific proteins in tissue sections.

Workflow for Immunohistochemistry:

tissue_collection Tissue Collection (Post-imaging) fixation Fixation (e.g., 10% Neutral Buffered Formalin) tissue_collection->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm sections) embedding->sectioning dewaxing Dewaxing and Rehydration sectioning->dewaxing antigen_retrieval Antigen Retrieval (Heat-induced or Enzymatic) dewaxing->antigen_retrieval blocking Blocking of Endogenous Peroxidase and Non-specific Binding Sites antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Specific to the target protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Enzyme-conjugated) primary_ab->secondary_ab detection Chromogen Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain mounting Dehydration and Mounting counterstain->mounting imaging_analysis Microscopic Imaging and Analysis (e.g., H-score, % positive cells) mounting->imaging_analysis

Caption: Standard workflow for immunohistochemical staining.

Key Parameters to Report:

  • Tissue Processing: Fixative used and duration of fixation.

  • Antibodies: Primary and secondary antibodies, including manufacturer, clone, and dilution.

  • Antigen Retrieval: Method, buffer composition, and incubation time/temperature.

  • Detection System: Chromogen and substrate used.

  • Scoring Method: Details of the quantitative or semi-quantitative scoring system (e.g., H-score, percentage of positive cells). For predictive markers, laboratories should test a minimum of 20 positive and 20 negative tissues for initial analytic validation.[1]

Data Presentation and Comparison

A clear and concise presentation of quantitative data is essential for comparing the performance of the imaging agent with IHC.

Quantitative Imaging Data

The uptake of the imaging agent in tumors and other relevant tissues should be summarized in a tabular format.

Region of InterestMean % Injected Dose/gram (%ID/g) ± SDMean Standardized Uptake Value (SUVmax) ± SD
Tumor[Insert Data][Insert Data]
Muscle[Insert Data][Insert Data]
Liver[Insert Data][Insert Data]
Blood[Insert Data][Insert Data]
Tumor-to-Muscle Ratio [Insert Calculated Ratio] [Insert Calculated Ratio]
Quantitative Immunohistochemistry Data

The results from the IHC analysis should be presented in a similar tabular format.

Sample IDTumor TypeIHC Score (e.g., H-score)Percentage of Positive Cells (%)
1High Expressor[Insert Data][Insert Data]
2Low Expressor[Insert Data][Insert Data]
3Negative Control[Insert Data][Insert Data]
Correlation Analysis

The core of the cross-validation is the correlation between the imaging signal and the IHC results. This is often visualized using a scatter plot and quantified using a correlation coefficient.

Logical Relationship of Cross-Validation:

cluster_imaging Imaging Data cluster_ihc IHC Data imaging_quant Quantitative Imaging Signal (e.g., Tumor SUVmax) correlation Correlation Analysis (e.g., Pearson's r) imaging_quant->correlation ihc_quant Quantitative IHC Score (e.g., H-score) ihc_quant->correlation

Caption: Correlation of imaging and IHC data.

A strong positive correlation would indicate that the imaging agent accurately reflects the in-tissue expression of the target protein as determined by IHC. For initial validation, a concordance of at least 90% between the new test and the comparator is recommended.[1]

Illustrative Signaling Pathway

To provide context for the imaging target, a diagram of the relevant signaling pathway is beneficial. The following is a generic representation of a kinase signaling cascade.

Example Signaling Pathway:

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide provides a framework for the rigorous cross-validation of a novel imaging agent against the established method of immunohistochemistry. By adhering to detailed protocols and presenting data in a clear, quantitative manner, researchers can robustly demonstrate the utility and reliability of new imaging tools for both preclinical research and potential clinical translation. The successful validation of such agents is critical for advancing our understanding of disease biology and for the development of new targeted therapies.

References

Evaluating PET Tracer Performance: A Comparative Guide to Reproducibility and Test-Retest Reliability of [11C]-Labeled Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility and reliability of Positron Emission Tomography (PET) tracers are paramount for the validation of imaging biomarkers. This guide provides a comparative overview of the test-retest reliability of several [11C]-labeled PET radiotracers. While specific data for [11C]AZD3391 is not publicly available, we present data from other prominent [11C] tracers to offer a benchmark for performance evaluation. The focus is on tracers targeting the M1 muscarinic acetylcholine receptor, a key target in neuroscience research, with comparisons to tracers for other receptor systems.

Quantitative Comparison of Test-Retest Reliability

The following table summarizes the test-retest reliability of various [11C]-labeled PET tracers across different brain regions. Key metrics include the absolute test-retest variability (aTRV) and the intraclass correlation coefficient (ICC). Lower aTRV and higher ICC values are indicative of greater reliability.

TracerTarget ReceptorBrain RegionTest-Retest Variability (aTRV %)Intraclass Correlation Coefficient (ICC)
[11C]LSN3172176 [1][2][3][4]M1 Muscarinic AcetylcholineGlobal≤5% (for VT), ≤10% (for BPND)Not Reported
Frontal Cortex~5% (for VT)Not Reported
Putamen~5% (for VT)Not Reported
Thalamus~5% (for VT)Not Reported
[11C]-raclopride [5][6]Dopamine D2/3Caudate Nucleus4.5%0.82
Putamen3.9%0.83
Ventral Striatum3.9%0.82
Thalamus3.7%0.92
Cortical Areas6.1% - 13.1%Not Reported
[11C]-LY2795050 [7][8]Kappa OpioidGlobal (mean)7% (for VT)> 0.6 (most regions)
Amygdala12% (for VT)0.41
ThalamusNot Reported0.54

VT = Volume of Distribution; BPND = Non-displaceable Binding Potential

Experimental Protocols

The methodologies employed in test-retest reliability studies for [11C] PET tracers generally follow a standardized procedure to minimize variability.

Subject Preparation and Scanning Procedure:

A typical test-retest study involves scanning the same subject twice, usually on the same day, with a sufficient interval between scans to allow for radioactive decay. For [11C]-labeled tracers, this interval is typically a few hours.[7]

  • Subject Recruitment: Healthy volunteers are typically recruited for these studies.

  • Radiotracer Administration: The [11C]-labeled radiotracer is administered intravenously as a bolus injection.

  • PET Scanning: Dynamic PET scans are acquired over a period of 60 to 120 minutes.[1][7]

  • Arterial Blood Sampling: For quantitative analysis, arterial blood samples are often collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.[3]

  • Image Analysis: PET images are reconstructed and co-registered with anatomical MRI scans to define regions of interest (ROIs) in the brain. Time-activity curves are then generated for each ROI.

  • Kinetic Modeling: The time-activity curves are analyzed using various kinetic models (e.g., one-tissue or two-tissue compartment models, or reference tissue models) to estimate outcome measures such as VT and BPND.[1][2]

Visualizing Key Processes

To better understand the context of M1 receptor imaging and the experimental workflow, the following diagrams are provided.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M1R Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response PET_Test_Retest_Workflow cluster_subject Subject Participation cluster_data Data Acquisition & Analysis Recruitment Subject Recruitment (Healthy Volunteer) Scan1 PET Scan 1 ([11C] Tracer Injection) Recruitment->Scan1 Interval Inter-scan Interval (e.g., 4-6 hours) Scan1->Interval PET_Data Dynamic PET Data Acquisition Scan1->PET_Data Blood_Sampling Arterial Blood Sampling Scan1->Blood_Sampling Scan2 PET Scan 2 ([11C] Tracer Injection) Interval->Scan2 Scan2->PET_Data Scan2->Blood_Sampling MRI Anatomical MRI Image_Recon Image Reconstruction & Co-registration MRI->Image_Recon PET_Data->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 1TCM, 2TCM) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Reliability_Analysis Test-Retest Reliability Analysis (aTRV, ICC) Kinetic_Modeling->Reliability_Analysis

References

AZ3391 versus [18F]FTT for imaging PARP-1 expression

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of AZ3391/[18F]AZD9574 and [18F]FTT for Imaging PARP-1 Expression

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA single-strand breaks. Its central role in DNA repair has made it a key therapeutic target, particularly in cancers with deficiencies in other repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations). Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets. PET radiotracers targeting PARP-1 are invaluable tools for understanding disease biology, stratifying patients for PARP inhibitor (PARPi) therapy, and assessing treatment response.

This guide provides a detailed comparison of two prominent PARP-1 targeted radiotracers: [18F]FTT ([18F]FluorThanatrace), a well-established agent for imaging peripheral tumors, and This compound , a newer agent developed for central nervous system (CNS) applications, which is primarily available in its Carbon-11 labeled form ([11C]this compound) and more recently as the more clinically versatile Fluorine-18 labeled isotopologue, [18F]AZD9574 .

The PARP-1 Signaling Pathway in DNA Damage Repair

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. This binding triggers a conformational change, activating the enzyme to catalyze the cleavage of NAD+ into nicotinamide and ADP-ribose. PARP-1 then polymerizes ADP-ribose units onto itself (auto-PARylation) and other nuclear proteins. This creation of long, negatively charged poly(ADP-ribose) (PAR) chains serves as a scaffold to recruit DNA repair machinery, which ultimately resolves the break.

PARP1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 PARP-1 Activation & Signaling Cascade DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (Inactive) DNA_damage->PARP1_inactive Detection PARP1_active PARP-1 (Active) Bound to DNA PARP1_inactive->PARP1_active Binding & Activation NAD NAD+ PARylation PAR Synthesis (PARylation) NAD->PARylation Repair_Proteins DNA Repair Complex (e.g., XRCC1) DNA_repaired DNA Repaired Repair_Proteins->DNA_repaired Repair Action PARP1_active->PARylation Catalyzes PAR_chain Poly(ADP-ribose) Chains PARylation->PAR_chain PAR_chain->Repair_Proteins Recruitment PARP1_autoPAR Auto-PARylated PARP-1 PAR_chain->PARP1_autoPAR Auto-modification PARP1_autoPAR->DNA_damage Release from DNA Experimental_Workflow cluster_synthesis Phase 1: Radiochemistry cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Preclinical Evaluation precursor Precursor Synthesis radiolabeling Radiolabeling (e.g., with 18F or 11C) precursor->radiolabeling purification HPLC Purification & Formulation radiolabeling->purification stability Stability Assays (Plasma, Microsomes) purification->stability binding Binding Assays (Affinity, Selectivity) purification->binding autorad Autoradiography (Tissue Slices) purification->autorad cell_uptake Cellular Uptake Studies (Cancer Cell Lines) purification->cell_uptake biodist Biodistribution Studies (Rodent Models) cell_uptake->biodist pet_imaging PET/CT Imaging (Tumor or Brain Models) biodist->pet_imaging blocking Blocking Studies (Co-injection with Inhibitor) pet_imaging->blocking dosimetry Dosimetry Calculations blocking->dosimetry Logical_Comparison cluster_AZ This compound / [18F]AZD9574 cluster_FTT [18F]FTT Tracer Choice of PARP-1 PET Tracer AZ_use Primary Use Case: CNS Applications Tracer->AZ_use Is the target in the Brain/CNS? YES FTT_use Primary Use Case: Peripheral Tumors Tracer->FTT_use Is the target in the Brain/CNS? NO AZ_prop Properties: - High BBB Penetration - PARP-1 Selective - Based on AZD9574 AZ_app e.g., Glioblastoma, Brain Metastases, Neurodegenerative Disease AZ_use->AZ_app FTT_prop Properties: - No BBB Penetration - Validated in Oncology - Based on Rucaparib FTT_app e.g., Ovarian Cancer, Breast Cancer, Prostate Cancer FTT_use->FTT_app

Comparative Guide to 11C-Labeled Radiotracers for PARP-1 Imaging: AZ3391 vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel 11C-labeled radiotracer, AZ3391, against other 11C-labeled agents for imaging Poly (ADP-ribose) polymerase 1 (PARP-1) with Positron Emission Tomography (PET). The focus of this comparison is on preclinical data for brain imaging, given the blood-brain barrier permeability of this compound. The primary competitor identified in this context is [11C]PyBic.

Executive Summary

This compound is a promising, subtype-selective PARP-1 PET radiotracer with demonstrated blood-brain barrier permeability and specific binding to its target in non-human primates. [18F]Pamiparib was studied in rodents and nonhuman primates and was found to be a brain penetrable PARP1 tracer, albeit with lower brain uptake than [11C]PyBic. [11C]this compound was identified as a promising BBB permeable PARP1 PET radioligand lead and has been preclinically validated through in vitro and in vivo imaging experiments.[1] While detailed quantitative data for this compound is emerging, preclinical studies for [11C]PyBic provide a benchmark for its performance. This guide synthesizes the available information to facilitate an objective comparison.

Quantitative Data Comparison

Due to the preliminary nature of the available data on this compound, a direct head-to-head quantitative comparison is challenging. The following table summarizes the currently available preclinical data for both radiotracers.

Parameter[11C]this compound[11C]PyBicSource(s)
Target PARP-1 (subtype selective)PARP-1[2],[3]
Blood-Brain Barrier Permeable YesYes[2],[3]
Binding Affinity (Qualitative) High specific binding demonstrated by blocking with Olaparib and AZD5305.High specific binding demonstrated by blocking with veliparib (74% blockage in RG2 tumors).[2],[3]
In Vivo Brain Uptake (Non-Human Primate) High binding observed in the brain. Continuous uptake observed, suggesting slow/irreversible kinetics.High specific uptake (BPND > 3) and low non-displaceable uptake (VND < 3 mL/cm³) in the monkey brain. Brain regional SUVs ranged from 0.5 to 1.5, with the cerebellum showing the highest uptake.[2],[3],[4]
Radiosynthesis Molar Activity Not explicitly reported.148 ± 85 MBq/nmol[3]
Radiochemical Purity Not explicitly reported.> 97%[3]

Experimental Protocols

Radiosynthesis

[11C]this compound: A detailed, step-by-step automated synthesis protocol for [11C]this compound is not yet publicly available in the reviewed literature. General methods for 11C-labeling often involve the use of [11C]methyl iodide or [11C]methyl triflate as methylating agents in an automated synthesis module.[5]

[11C]PyBic: [11C]PyBic was synthesized using veliparib as the labeling precursor.[3] The process is a one-step synthesis.[3] A detailed automated synthesis protocol is available and generally involves the reaction of the precursor with a 11C-methylating agent within a synthesis module, followed by purification.[6]

In Vitro Autoradiography

General Protocol for PARP-1 Radiotracers: In vitro autoradiography for PARP-1 tracers is typically performed on tissue sections (e.g., brain or tumor xenografts). A general procedure involves:

  • Incubating the tissue sections with the 11C-labeled radiotracer.

  • Washing the sections to remove non-specifically bound tracer.

  • Exposing the sections to a phosphor imaging plate or film.

  • For blocking experiments, parallel sections are incubated with the radiotracer in the presence of a high concentration of a non-radioactive PARP-1 inhibitor to demonstrate binding specificity.[7]

For [11C]this compound: Dense binding of [11C]this compound was observed in tissues known to be rich in PARP-1, such as tumor xenografts and non-human primate and human brain cerebellum. This binding was completely abolished by the inclusion of a high concentration of Olaparib or AZD5305, demonstrating specific binding to PARP-1 in vitro.[2]

In Vivo PET Imaging (Non-Human Primates)

General Protocol for Brain PET Imaging:

  • Anesthetize the non-human primate and position it in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Inject the 11C-labeled radiotracer intravenously as a bolus.

  • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • For blocking studies, a PARP-1 inhibitor is administered intravenously before the radiotracer injection.

  • Arterial blood sampling may be performed to obtain an input function for kinetic modeling.

  • PET data is reconstructed and analyzed to calculate parameters such as Standardized Uptake Value (SUV), Distribution Volume (VT), and Binding Potential (BPND).[8][9]

For [11C]this compound: Following intravenous injection of [11C]this compound in non-human primates, high binding was observed in organs known to express PARP-1, including the brain. The radioactivity in these organs could be blocked in a dose-dependent manner after pre-treatment with increasing doses of AZD9574 (up to 0.05 mg/kg), demonstrating specific binding to PARP-1 in vivo.[2]

For [11C]PyBic: Dynamic PET scans were performed on a FOCUS220 scanner. The volume of distribution (VT), non-displaceable volume of distribution (VND), and non-displaceable binding potential (BPND) were calculated in selected brain regions.[3] The simplified reference tissue model 2 (SRTM2) was used to estimate the distribution volume ratio (DVR) with the contralateral non-tumor brain region as the reference region in a rat glioblastoma model.[3]

Signaling Pathway and Experimental Workflow

PARP-1 Signaling Pathway in DNA Damage Repair

PARP1_Signaling DNA_Damage DNA Single- Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate

Caption: Simplified PARP-1 signaling pathway in response to DNA damage.

General Experimental Workflow for Preclinical PET Radiotracer Evaluation

PET_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Radiosynthesis Radiolabeling Synthesis Binding_Assay Binding Affinity Assay (e.g., competition assay) Radiosynthesis->Binding_Assay Autoradiography In Vitro Autoradiography Radiosynthesis->Autoradiography Animal_Model Animal Model (e.g., Non-Human Primate) Autoradiography->Animal_Model PET_Scan PET Imaging (Baseline & Blocking) Animal_Model->PET_Scan Kinetic_Modeling Kinetic Modeling & Data Analysis PET_Scan->Kinetic_Modeling

Caption: General workflow for the preclinical evaluation of a PET radiotracer.

References

Correlation of [11C]AZD2461 Uptake with PARP-1 Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of positron emission tomography (PET) imaging agents targeting Poly(ADP-ribose) polymerase-1 (PARP-1), with a focus on the correlation between radiotracer uptake and PARP-1 enzyme activity. While direct correlative data between [11C]AZD2461 uptake and PARP-1 enzyme activity in the same biological samples are limited in publicly available literature, this document synthesizes existing data on the correlation of PARP PET tracers with PARP-1 expression—a common surrogate for enzymatic activity. We also present detailed experimental protocols for PET imaging and PARP-1 activity assays to facilitate future correlative studies.

Introduction to PARP-1 PET Imaging

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[1][2] Its overexpression in various cancers has made it an attractive target for therapeutic inhibitors (PARPis).[3] PET imaging with radiolabeled PARP inhibitors offers a non-invasive method to quantify PARP-1 expression and target engagement in vivo.[1] Several PARP-1 targeted PET tracers have been developed, including derivatives of olaparib and rucaparib.[1] This guide focuses on [11C]AZD2461, a PARP inhibitor with a distinct selectivity profile, and compares its imaging characteristics to other relevant tracers.[4][5]

Data Presentation: Performance of PARP PET Tracers

The following tables summarize the quantitative data on the uptake of various PARP PET tracers and their correlation with PARP-1 expression. It is important to note that these studies primarily correlate tracer uptake with protein expression levels (determined by methods like Western blot or immunohistochemistry), not directly with enzymatic activity.

Table 1: In Vivo Uptake of PARP PET Tracers in Xenograft Models

RadiotracerXenograft ModelTumor Uptake (%ID/g at 1h post-injection)Reference
[18F]AZD2461 PSN-1 (pancreatic)7.34 ± 1.16[4]
PANC-1 (pancreatic)3.50 ± 0.91[4]
CFPAC-1 (pancreatic)3.04 ± 1.37[4]
AsPC-1 (pancreatic)2.39 ± 0.65[4]
[18F]Olaparib PSN-1 (pancreatic)~3.2 ± 0.36[1]
[18F]FTT Ovarian Cancer PDXHigh uptake demonstrated, specific values vary[1]
[18F]PARPi-FL U87 MG (glioblastoma)~4.0 ± 0.6 (tumor-to-muscle ratio)[1]

Table 2: Correlation of PARP PET Tracer Uptake with PARP-1 Expression

RadiotracerCorrelation MethodCorrelation Coefficient (r²)Reference
[18F]AZD2461 Tumor uptake (%ID/g) vs. PARP-1 Western BlotPositive correlation observed (quantitative r² not provided)[4]
[18F]FTT PET SUV vs. Fluorescent Immunohistochemistry0.60[6]
[125I]KX1 Autoradiography vs. PARP-1 Immunofluorescence0.79[6]

Experimental Protocols

[11C]AZD2461 PET Imaging in Xenograft Models (Proposed)

This protocol is a synthesized methodology based on standard practices for PET imaging in small animal models.[7][8][9][10][11]

  • Animal Model: Female immunodeficient mice (e.g., ICRscid) are inoculated subcutaneously with a human cancer cell line expressing PARP-1 (e.g., PSN-1). Tumors are grown to a suitable size (e.g., 0.5-1.0 cm in diameter).

  • Radiotracer Administration: Mice are anesthetized (e.g., with isoflurane) and injected intravenously via the tail vein with [11C]AZD2461 (typical dose range: 4-15 MBq).

  • PET/CT or PET/MR Imaging: Dynamic PET scanning is initiated at the time of injection and continues for a specified duration (e.g., 60 minutes). A CT or MR scan is acquired for anatomical co-registration and attenuation correction.

  • Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and reference tissues (e.g., muscle). Time-activity curves are generated, and tracer uptake is quantified, typically as the percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

  • Ex Vivo Biodistribution (Optional but Recommended): Following the final imaging time point, animals are euthanized. Tumors and major organs are collected, weighed, and their radioactivity is measured using a gamma counter to confirm the in vivo imaging data.

Ex Vivo PARP-1 Enzyme Activity Assay in Tumor Tissue

This protocol describes a common method for measuring PARP-1 activity in tissue homogenates.[2][12][13][14]

  • Tissue Homogenization: Immediately after collection, the tumor tissue is snap-frozen in liquid nitrogen. The frozen tissue is then homogenized in a lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged to pellet cellular debris, and the supernatant (containing the protein extract) is collected.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a standard method, such as a Bradford or BCA assay.

  • PARP-1 Activity Assay:

    • A reaction mixture is prepared containing a reaction buffer (e.g., Tris-HCl with MgCl2), activated DNA (to stimulate PARP-1 activity), the protein extract, and a labeled substrate, typically biotinylated NAD+.

    • The reaction is initiated by adding the protein extract and incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • The reaction is stopped, and the amount of incorporated biotinylated ADP-ribose into acceptor proteins (a measure of PARP-1 activity) is quantified. This is often done using an ELISA-based method where the biotinylated proteins are captured on a plate and detected with a streptavidin-peroxidase conjugate and a colorimetric substrate.

    • Alternatively, fluorescent NAD+ analogs can be used for a more direct, one-step fluorescent readout of PARP activity.[12]

  • Data Analysis: The measured signal is normalized to the total protein content of the extract to determine the specific PARP-1 activity (e.g., in pmol/min/mg protein).

Mandatory Visualizations

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits PARG PARG PAR->PARG degraded by DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase Animal_Model Xenograft Mouse Model PET_Scan [11C]AZD2461 PET/CT Scan Animal_Model->PET_Scan Image_Analysis Quantify Tumor Uptake (%ID/g or SUV) PET_Scan->Image_Analysis Tumor_Excision Tumor Excision PET_Scan->Tumor_Excision Immediately After Imaging Correlation Correlational Analysis Image_Analysis->Correlation Tissue_Processing Homogenization & Protein Extraction Tumor_Excision->Tissue_Processing Activity_Assay PARP-1 Enzyme Activity Assay Tissue_Processing->Activity_Assay Data_Analysis Quantify PARP-1 Activity Activity_Assay->Data_Analysis Data_Analysis->Correlation PARP_Tracer_Comparison AZD2461 [11C/18F]AZD2461 Lower affinity for PARP3 Poor P-gp substrate Correlates with PARP-1 expression Olaparib [18F]Olaparib Clinically approved PARPi Substrate for P-gp Correlates with PARP-1 expression FTT [18F]FTT (FluorThanatrace) Rucaparib-based Good correlation with PARP-1 expression in patients Used in clinical trials Other Other Tracers [11C]PyBic, [18F]PARPi, etc. Varying properties (e.g., brain penetrance)

References

Safety Operating Guide

Proper Disposal of AZ3391: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle AZ3391 with the appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following to prevent accidental exposure:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Summary of Disposal and Safety Procedures

The following table provides a quick reference for the key safety and logistical information regarding the disposal of this compound.

Procedure Solid Waste Liquid Waste Contaminated Labware
Container Type Designated, leak-proof, hazardous waste containerCompatible, leak-proof, hazardous waste container with a secure lidPuncture-resistant, hazardous waste container
Waste Segregation Separate from liquid waste and other incompatible chemicalsSegregate halogenated and non-halogenated solvent waste. Do not mix with aqueous waste.Segregate sharps (needles, scalpels) from other labware (pipette tips, tubes).
Labeling "Hazardous Waste," "this compound," concentration (if applicable), date, and PI/lab contact information."Hazardous Waste," "this compound," solvent(s), estimated concentration, date, and PI/lab contact information."Hazardous Waste," "this compound Contaminated Sharps/Labware," date, and PI/lab contact information.
Storage In a designated and secure Satellite Accumulation Area within the laboratory.In a designated and secure Satellite Accumulation Area, with secondary containment to prevent spills.In a designated and secure Satellite Accumulation Area.
Disposal Method Via institutional EHS pickup for incineration.Via institutional EHS pickup for incineration or other approved treatment.Via institutional EHS pickup for appropriate disposal.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is essential for laboratory safety and environmental protection. Adherence to the following step-by-step protocol is critical for all research personnel.[1][2][3][4]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.[1]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.[1][4]

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container clearly labeled as "Hazardous Waste".[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste." Do not mix with other incompatible waste streams. For instance, organic solvent solutions should not be mixed with aqueous waste.[1][5]

2. Waste Container Labeling:

  • Proper labeling is crucial for the safe handling and disposal of chemical waste. The hazardous waste container for this compound must be clearly labeled with the following information:[1][6]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory room number.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory, away from general work areas.[6][7]

  • Ensure containers are kept closed at all times, except when adding waste, to prevent the release of vapors.[1][8]

  • Store incompatible waste types separately to prevent accidental reactions.[5][6]

4. Disposal of Empty Containers:

  • The original container of this compound must be triple-rinsed with a suitable solvent.[8][9]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • After triple-rinsing and allowing the container to air-dry in a fume hood, the original labels should be defaced or removed. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[9]

5. Request for Waste Pickup:

  • Once a waste container is full, or in accordance with your institution's guidelines, contact your EHS department to schedule a pickup.[2]

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.[3]

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

AZ3391_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Unused this compound, Contaminated Labware) C->D Solid E Liquid Waste (this compound Solutions) C->E Liquid F Empty Containers C->F Container G Use Designated, Compatible, Leak-Proof Containers D->G E->G K Triple-Rinse Empty Containers (Collect Rinsate as Hazardous Waste) F->K H Label Container Correctly: 'Hazardous Waste', Chemical Name, Date, PI Info G->H I Store in Secure Satellite Accumulation Area H->I J Keep Containers Closed I->J L Request Pickup from Institutional EHS J->L K->E Rinsate N Dispose of Rinsed Container as Non-Hazardous Waste K->N M EHS Manages Final Disposal (e.g., Incineration) L->M

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of AZ3391: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AZ3391 was not located in public databases. The following guidance is based on best practices for handling potent, biologically active research compounds. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new chemical.

This compound is identified as a potent, blood-brain barrier permeable, subtype-selective PARP-1 inhibitor intended for laboratory use only.[1][2] Due to its potent biological activity and ability to cross the blood-brain barrier, it is imperative to handle this compound with a high degree of caution to minimize exposure.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on general safety protocols for potent compounds.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approved.Protects eyes from splashes or aerosols.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection N95 Respirator or higherNIOSH-approved.Recommended when handling the powder form to prevent inhalation. Use within a certified chemical fume hood is the primary engineering control.

Operational Plan for Handling and Disposal

This step-by-step plan provides procedural guidance for the safe handling and disposal of this compound.

Preparation and Weighing
  • Engineering Controls: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Pre-Handling Check: Before starting, ensure that the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Weighing:

    • Perform weighing within the fume hood.

    • Use a dedicated set of spatulas and weighing papers.

    • Handle the compound gently to avoid creating airborne dust.

    • After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Solubilization and Use
  • Solvent Addition: Add the solvent (e.g., DMSO) slowly to the vial containing the weighed this compound to avoid splashing.

  • Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the compound is fully dissolved.

  • Aliquoting: If necessary, prepare aliquots of the stock solution for single-use to avoid repeated freeze-thaw cycles and minimize the potential for contamination.

  • Cell Culture/Experimental Use: When adding the this compound solution to your experimental system (e.g., cell culture media), do so within the fume hood or a biological safety cabinet to maintain sterility and containment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, vials) should be considered hazardous waste.

    • Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.

  • Sharps Waste:

    • Any needles or syringes used to handle this compound solutions must be disposed of immediately in a designated sharps container.[3][4]

    • Do not recap needles.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling of this compound

AZ3391_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood weigh_powder Weigh this compound Powder prep_fume_hood->weigh_powder solubilize Solubilize in DMSO weigh_powder->solubilize aliquot Prepare Aliquots solubilize->aliquot experiment Add to Experiment aliquot->experiment dispose_solid Dispose of Contaminated Solids experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_sharps Dispose of Sharps experiment->dispose_sharps waste_pickup Scheduled Waste Pickup dispose_solid->waste_pickup Hazardous Waste dispose_liquid->waste_pickup dispose_sharps->waste_pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.